molecular formula C6H6O4 B1205914 Muconolactone CAS No. 6666-46-2

Muconolactone

Cat. No.: B1205914
CAS No.: 6666-46-2
M. Wt: 142.11 g/mol
InChI Key: HPEKPJGPWNSAAV-UHFFFAOYSA-N
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Description

Muconolactone, with the CAS registry number 6666-46-2, is an organic compound with the molecular formula C₆H₆O₄ and a molecular weight of 142.11 g/mol . This compound is a lactone and serves as a significant intermediate in the microbial degradation of aromatic compounds via the catechol branch of the β-ketoadipate pathway . Its role in the metabolism of lignin-related aromatic compounds through the protocatechuate 3,4-metabolic pathway makes it a compound of high interest in environmental biotechnology and bioremediation studies . Researchers utilize this compound to investigate metabolic pathways in bacteria, such as Pseudomonas putida , and to explore the production of valuable chemicals like β-ketoadipic acid from renewable aromatic resources . The compound has a calculated density of approximately 1.396 g/cm³ and a high calculated boiling point of 430.8°C at 760 mmHg . Its structure features a furan ring system, specifically identified as (5-oxo-2,5-dihydrofuran-2-yl)acetic acid . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-oxo-2H-furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKPJGPWNSAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6666-46-2
Record name 2,5-Dihydro-5-oxo-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6666-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muconolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Muconolactone Biosynthesis Pathway in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muconolactone biosynthesis pathway is a critical component of the β-ketoadipate pathway, a convergent catabolic route employed by a wide range of soil bacteria and fungi for the degradation of aromatic compounds.[1][2][3] This pathway is of significant interest to researchers in metabolic engineering and drug development due to its role in breaking down environmental pollutants and its potential for the biocatalytic production of valuable chemical intermediates. This guide provides a detailed technical overview of the core components of the this compound biosynthesis pathway, with a focus on the enzymes, intermediates, regulation, and experimental methodologies used in its study.

The β-ketoadipate pathway is divided into two main branches: the catechol branch and the protocatechuate branch, which funnel a variety of aromatic precursors into the central intermediates, catechol and protocatechuate, respectively.[1][2][4][5][6][7][8] this compound is a key intermediate in the catechol branch.[9][10][11][12] The enzymatic steps of this pathway are highly conserved across different bacterial species, although the regulatory mechanisms can show significant diversity.[1][2][3]

The Core Metabolic Pathway

The biosynthesis of this compound from catechol involves a series of enzymatic reactions that are part of the broader β-ketoadipate pathway. This pathway ultimately converts aromatic compounds into intermediates of the tricarboxylic acid (TCA) cycle. The key steps leading to and from this compound are outlined below.

The Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway

The β-ketoadipate pathway funnels a wide array of aromatic compounds, such as those derived from lignin, into two central intermediates: catechol and protocatechuate.[1][2][13][14] These are then processed through their respective branches of the pathway, which eventually converge.

  • Catechol Branch: This branch processes catechol, which is formed from the degradation of compounds like benzoate (B1203000), phenol, and aniline.[9][15] The initial step is the ortho-cleavage of the catechol ring by catechol 1,2-dioxygenase to form cis,cis-muconate (B1241781). This is then converted to this compound by muconate cycloisomerase.

  • Protocatechuate Branch: This branch begins with the ortho-cleavage of protocatechuate by protocatechuate 3,4-dioxygenase, yielding β-carboxy-cis,cis-muconate.[4][8][16] A series of enzymatic steps then convert this intermediate to β-ketoadipate enol-lactone, which is a point of convergence with the catechol branch.[2][15]

beta_ketoadipate_pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase (CatA) EC 1.13.11.1 This compound This compound cis_cis_Muconate->this compound Muconate Cycloisomerase (CatB) EC 5.5.1.1 beta_Ketoadipate_enol_lactone beta_Ketoadipate_enol_lactone This compound->beta_Ketoadipate_enol_lactone This compound Isomerase (CatC) EC 5.3.3.4 beta_Ketoadipate beta_Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate β-Ketoadipate enol-lactone Hydrolase (PcaD) EC 3.1.1.24 Protocatechuate Protocatechuate beta_Carboxy_cis_cis_muconate beta_Carboxy_cis_cis_muconate Protocatechuate->beta_Carboxy_cis_cis_muconate Protocatechuate 3,4-dioxygenase (PcaHG) EC 1.13.11.3 gamma_Carboxythis compound gamma_Carboxythis compound beta_Carboxy_cis_cis_muconate->gamma_Carboxythis compound Carboxymuconate Cycloisomerase (PcaB) EC 5.5.1.5 gamma_Carboxythis compound->beta_Ketoadipate_enol_lactone Carboxythis compound Decarboxylase (PcaC) EC 4.1.1.44 TCA_Cycle TCA Cycle (Succinyl-CoA & Acetyl-CoA) beta_Ketoadipate->TCA_Cycle β-Ketoadipyl-CoA Thiolase (PcaF) EC 2.3.1.174 β-Ketoadipate succinyl-CoA Transferase (PcaIJ) EC 2.8.3.6

Figure 1: The convergent catechol and protocatechuate branches of the β-ketoadipate pathway.
Key Enzymes and Intermediates in this compound Biosynthesis

The core of the this compound biosynthesis pathway within the catechol branch consists of two key enzymes:

  • Muconate Cycloisomerase (EC 5.5.1.1): Also known as muconate lactonizing enzyme (MLE), this enzyme catalyzes the reversible cycloisomerization of cis,cis-muconate to (+)-muconolactone.[11] This reaction is a crucial step in channeling the linear muconate into the subsequent lactone intermediates of the pathway. The enzyme often requires a divalent metal ion, such as Mn2+ or Mg2+, for its activity.[12]

  • This compound Isomerase (EC 5.3.3.4): This enzyme is responsible for the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[17][18] This step is essential for the convergence of the catechol and protocatechuate branches of the β-ketoadipate pathway.

Quantitative Data

The efficiency of the this compound biosynthesis pathway can be assessed through the kinetic parameters of its core enzymes and the production yields of its intermediates in various bacterial systems.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Muconate CycloisomerasePseudomonas putida PRS2000cis,cis-Muconate401032.6 x 106[19]
3-Fluoro-cis,cis-muconate1101571.4 x 106[19]
2-Methyl-cis,cis-muconate100101.0 x 105[19]
3-Methyl-cis,cis-muconate15281.9 x 106[19]
Muconate CycloisomerasePseudomonas sp. MT1cis,cis-Muconate1730 ± 350--[10]
This compound IsomeraseAlcaligenes eutrophus JMP 134(4S)-Muconolactone---[18]
(4R, 5S)-5-Chlorothis compound---[18]
ProductOrganismTiter (g/L)Reference(s)
This compoundEngineered Pseudomonas putida24[20]
Muconic AcidEngineered Escherichia coliup to 64.5[21]
Muconic AcidEngineered Pseudomonas putida33.7[22]
Muconic AcidEngineered Corynebacterium glutamicum53.8[1]

Genetic Regulation of the Pathway

The expression of the genes encoding the enzymes of the this compound biosynthesis pathway is tightly regulated to ensure efficient catabolism of aromatic compounds only when they are present. In many bacteria, the genes for muconate cycloisomerase (catB) and this compound isomerase (catC) are organized in an operon, often designated as the catBC operon.[19][23]

The catBC Operon and the CatR Regulator

In Pseudomonas putida, the catBC operon is positively regulated by the LysR-type transcriptional regulator (LTTR), CatR.[2][23] The catR gene is typically located upstream of the catBC operon and is transcribed divergently.[23]

The regulation of the catBC operon by CatR is a classic example of positive inducible control:

  • In the absence of an inducer: The CatR protein binds to a "repression binding site" in the promoter region of the catBC operon, which prevents transcription.[4][9]

  • In the presence of an inducer: The inducer molecule, cis,cis-muconate (the product of the CatA reaction), binds to CatR.[4][9] This binding event causes a conformational change in the CatR protein, increasing its affinity for an "activation binding site" located adjacent to the repression site.[9]

  • Activation of Transcription: The binding of the CatR-inducer complex to the activation site facilitates the recruitment of RNA polymerase to the promoter, leading to the transcription of the catBC operon.[9]

catBC_regulation cluster_operon catBC Operon cluster_regulator Regulator cluster_binding Regulatory Region promoter_catBC Promoter (PcatBC) catB catB catC catC promoter_catR Promoter (PcatR) catR_gene catR RBS Repression Binding Site CatR_protein CatR Protein catR_gene->CatR_protein translates to CatR_protein->RBS binds ABS Activation Binding Site CatR_protein->ABS binds (with inducer) ABS->promoter_catBC activates inducer cis,cis-muconate (Inducer) inducer->CatR_protein binds to

Figure 2: Regulation of the catBC operon by the CatR transcriptional activator and the inducer cis,cis-muconate.

Experimental Protocols

Heterologous Expression and Purification of Muconate Cycloisomerase (CatB)

This protocol describes the expression of recombinant muconate cycloisomerase in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the catB gene (e.g., pET vector)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM MnSO4)

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

  • Buffer A (e.g., 25 mM Tris-HCl pH 7.5, 1 mM MnSO4)

  • Buffer B (e.g., 25 mM Tris-HCl pH 7.5, 1 mM MnSO4, 1 M NaCl)

  • Ammonium (B1175870) sulfate (B86663)

Procedure:

  • Expression:

    • Transform the expression vector into the E. coli expression strain.

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 3-5 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.[11][24]

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto an anion-exchange column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A.

    • Elute the protein with a linear gradient of NaCl (0-1 M) using Buffer B.

    • Collect fractions and assay for muconate cycloisomerase activity.

    • Pool the active fractions and add ammonium sulfate to a final concentration of ~0.4 M.

    • Load the pooled fractions onto a hydrophobic interaction column pre-equilibrated with Buffer A containing 0.4 M ammonium sulfate.

    • Wash the column with the equilibration buffer.

    • Elute the protein with a decreasing gradient of ammonium sulfate (0.4-0 M).

    • Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.[11][19]

purification_workflow start E. coli culture with recombinant plasmid induction Induction with IPTG start->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification anion_exchange Anion-Exchange Chromatography clarification->anion_exchange hic Hydrophobic Interaction Chromatography anion_exchange->hic analysis Purity Analysis (SDS-PAGE) & Activity Assay hic->analysis end Purified Enzyme analysis->end

Figure 3: A general workflow for the expression and purification of recombinant muconate cycloisomerase.
Spectrophotometric Assay of Muconate Cycloisomerase Activity

This assay measures the decrease in absorbance at 260 nm as cis,cis-muconate is converted to this compound.

Materials:

  • Purified muconate cycloisomerase

  • Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM MnSO4)

  • cis,cis-muconate solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer.

  • Add a known amount of the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding cis,cis-muconate to a final concentration of ~0.1 mM.

  • Immediately monitor the decrease in absorbance at 260 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconate at 260 nm (ε = ~16,800 M-1cm-1).[10]

Spectrophotometric Assay of this compound Isomerase Activity

This assay can be performed by coupling the reaction to the preceding muconate cycloisomerase reaction and monitoring the overall decrease in cis,cis-muconate concentration.

Materials:

  • Purified muconate cycloisomerase

  • Purified this compound isomerase

  • Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM MnSO4)

  • cis,cis-muconate solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and an excess of purified muconate cycloisomerase.

  • Add a known amount of the purified this compound isomerase.

  • Initiate the reaction by adding cis,cis-muconate.

  • Monitor the decrease in absorbance at 260 nm. The rate of this decrease will be limited by the activity of the this compound isomerase, as the muconate cycloisomerase is in excess.

Conclusion

The this compound biosynthesis pathway is a well-characterized and highly regulated metabolic route in bacteria. A thorough understanding of its core enzymes, intermediates, and regulatory networks is essential for harnessing its potential in bioremediation and biocatalysis. The experimental protocols outlined in this guide provide a foundation for researchers to study and engineer this important pathway. Future research in this area will likely focus on the discovery of novel enzymes with improved catalytic properties and the engineering of robust microbial chassis for the efficient production of this compound and other valuable chemicals from renewable aromatic feedstocks.

References

An In-depth Technical Guide to Muconolactone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone, a cyclic ester, serves as a pivotal intermediate in various biochemical pathways and holds significant potential as a building block in chemical synthesis. Its structural isomers play crucial roles in the microbial degradation of aromatic compounds, particularly through the β-ketoadipate pathway. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

This compound is a lactone derivative of muconic acid. The position of the double bond and the stereochemistry of the molecule give rise to several isomers, with the most common being (+)-muconolactone (also known as (S)-muconolactone) and γ-carboxymutolactone. The core structure is a five-membered lactone ring with a carboxymethyl or related substituent.

(+)-Muconolactone: This isomer is a key intermediate in the β-ketoadipate pathway, an essential route for the catabolism of aromatic compounds by various microorganisms.[1][2]

γ-Carboxythis compound: This isomer is also involved in the β-ketoadipate pathway, particularly in the degradation of protocatechuate.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While some experimental values are available, others are predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₆H₆O₄[3]
Molecular Weight 142.11 g/mol [3]
CAS Number 6666-46-2[4][5]
Boiling Point 430.8 °C at 760 mmHg (Predicted)[4]
Melting Point Not experimentally determined[4]
Density 1.396 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in water and ethanol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~6.2d~5.7Olefinic proton
~7.5dd~5.7, ~2.5Olefinic proton
~5.1mMethine proton
~2.8dd~17.0, ~8.0Methylene proton
~2.6dd~17.0, ~4.0Methylene proton

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~175Carboxyl carbon
~170Lactone carbonyl carbon
~150Olefinic carbon
~125Olefinic carbon
~75Methine carbon
~35Methylene carbon
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 2500BroadO-H stretch (Carboxylic acid)
~1750StrongC=O stretch (Lactone)
~1710StrongC=O stretch (Carboxylic acid)
~1650MediumC=C stretch (Olefinic)
~1200StrongC-O stretch (Lactone)
Mass Spectrometry (MS)
m/z ValueRelative IntensityProposed Fragment Ion
142Moderate[M]⁺ (Molecular ion)
97High[M - COOH]⁺
69High[M - COOH - CO]⁺
45Moderate[COOH]⁺

Biological Significance: The β-Ketoadipate Pathway

This compound is a central intermediate in the β-ketoadipate pathway, a catabolic pathway used by bacteria and some fungi to degrade aromatic compounds such as catechol and protocatechuate to intermediates of the citric acid cycle.[6][7] The pathway involves a series of enzymatic reactions, including the formation and isomerization of this compound.

beta_ketoadipate_pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase This compound (+)-Muconolactone cis_cis_Muconate->this compound Muconate cycloisomerase beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone This compound isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate Enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA beta_Ketoadipate->Succinyl_CoA_Acetyl_CoA β-Ketoadipate: succinyl-CoA transferase & β-Ketoadipyl-CoA thiolase synthesis_workflow start Start dissolve Dissolve cis,cis-Muconic Acid in Diethyl Ether start->dissolve acidify Add catalytic H₂SO₄ dissolve->acidify reflux Reflux for 2-4 hours acidify->reflux quench Neutralize with NaHCO₃ reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer with MgSO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end End purify->end

References

An In-Depth Technical Guide to the Discovery and Characterization of Muconolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone isomers are a class of unsaturated lactones that play a crucial role as intermediates in the microbial degradation of aromatic compounds via the β-ketoadipate pathway. Their unique chemical structures and biological activities have garnered increasing interest in the fields of biochemistry, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of this compound isomers, with a focus on their potential applications in drug development.

Types of this compound Isomers

The term "this compound" can refer to several isomers, primarily differing in the position of the double bond within the lactone ring and the stereochemistry of the chiral centers. The most well-characterized isomer is (4S)-muconolactone , the natural substrate for the enzyme this compound isomerase. Other known isomers include substituted forms such as 4-methylthis compound (B1244709) and various chloro-substituted muconolactones.[1][2]

The isomerization of muconic acid under acidic conditions can also lead to the formation of this compound as a byproduct.[3] This highlights the close chemical relationship between these two classes of compounds.

Experimental Protocols

Enzymatic Synthesis of (4S)-Muconolactone

The most specific method for the synthesis of (4S)-muconolactone involves the enzymatic conversion of cis,cis-muconic acid using muconate cycloisomerase.

Materials:

Protocol:

  • Dissolve cis,cis-muconic acid in phosphate buffer to a final concentration of 1 mM.

  • Initiate the reaction by adding a catalytic amount of purified muconate cycloisomerase.

  • Incubate the reaction mixture at 30°C and monitor the progress by observing the decrease in absorbance at 260 nm (the maximum absorbance of cis,cis-muconate).

  • Once the reaction is complete, quench it by adding an equal volume of 1 M HCl.

  • Extract the product, (4S)-muconolactone, with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of this compound isomers.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • For separating stereoisomers, a chiral stationary phase column (e.g., Chiralpak series) is required.[4] For other isomers, a reverse-phase C18 column can be effective.

Mobile Phase:

Protocol:

  • Dissolve the crude this compound mixture in a suitable solvent (e.g., the initial mobile phase composition).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the appropriate gradient program to separate the isomers.

  • Monitor the elution of the isomers using a UV detector, typically at a wavelength around 210 nm.

  • Collect the fractions corresponding to the desired isomer peaks.

  • Evaporate the solvent from the collected fractions to obtain the purified this compound isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals for this compound include those for the vinyl protons and the protons on the lactone ring.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the lactone typically appears at a characteristic downfield shift.

Mass Spectrometry (MS):

  • Electron Ionization (EI): Can be used to determine the molecular weight and fragmentation pattern of the isomers. Common fragmentation pathways for lactones include the loss of CO and H₂O.[5]

  • Electrospray Ionization (ESI): A softer ionization technique often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Infrared (IR) Spectroscopy:

  • The most prominent peak in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretch of the lactone ring, typically in the range of 1740-1780 cm⁻¹.

Quantitative Data

The following tables summarize key quantitative data for this compound and the enzyme responsible for its isomerization.

Table 1: Physicochemical and Spectroscopic Data for this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorption (cm⁻¹)
(4S)-Muconolactone C₆H₆O₄142.11Vinyl protons, lactone ring protonsCarbonyl carbon, olefinic carbons~1750 (C=O)
4-Methylthis compound C₇H₈O₄156.14Methyl protons, vinyl protons, lactone ring protonsMethyl carbon, carbonyl carbon, olefinic carbonsNot widely reported

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is a general representation.

Table 2: Kinetic Properties of this compound Isomerase

SubstrateEnzyme SourceKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
(4S)-Muconolactone Pseudomonas putida~50Not widely reportedNot widely reported
(4R,5S)-5-Chloro-3-methylthis compound Alcaligenes eutrophusNot specifiedNot specifiedNot specified

Kinetic parameters can vary significantly based on the enzyme source and assay conditions.[1]

Signaling Pathways and Biological Activity

The β-Ketoadipate Pathway

This compound isomers are central intermediates in the β-ketoadipate pathway, which is employed by various bacteria and fungi to catabolize aromatic compounds such as catechol and protocatechuate.

beta_ketoadipate_pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase This compound (4S)-Muconolactone cis_cis_Muconate->this compound Muconate cycloisomerase beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone This compound isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate Enol-lactone hydrolase TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle Succinyl-CoA: β-ketoadipate CoA transferase synthesis_workflow Start Starting Material (e.g., cis,cis-Muconic Acid) Enzymatic_Synthesis Enzymatic Synthesis (Muconate Cycloisomerase) Start->Enzymatic_Synthesis Crude_Product Crude this compound Isomer Mixture Enzymatic_Synthesis->Crude_Product Purification HPLC Purification (Chiral or Reverse-Phase) Crude_Product->Purification Pure_Isomer Purified this compound Isomer Purification->Pure_Isomer Characterization Spectroscopic Characterization Pure_Isomer->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

References

An In-depth Technical Guide to the Biological Role and Activity of Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone is a key metabolic intermediate in the β-ketoadipate pathway, a crucial route for the aerobic degradation of aromatic compounds by various microorganisms. This guide provides a comprehensive overview of the biological significance of this compound, detailing its role in metabolic pathways, the enzymes involved in its transformation, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the study of these enzymes and outlines the regulatory mechanisms governing their expression. This information is critical for researchers in microbiology, enzymology, and drug development who are interested in microbial degradation pathways and potential enzymatic targets.

Biological Role of this compound in the β-Ketoadipate Pathway

This compound is a central intermediate in the catechol and protocatechuate branches of the β-ketoadipate pathway. This pathway funnels a wide range of aromatic compounds, often derived from lignin (B12514952) or environmental pollutants, into the tricarboxylic acid (TCA) cycle.[1][2][3]

The catechol branch of the pathway involves the conversion of catechol to cis,cis-muconate (B1241781), which is then cyclized to form (+)-muconolactone.[4] This lactonization is a critical step that prepares the molecule for further enzymatic modification. The subsequent isomerization of this compound is a key reaction leading to the formation of β-ketoadipate enol-lactone.

The β-ketoadipate pathway is highly regulated at the genetic level to ensure efficient catabolism of available aromatic substrates.[5][6] The genes encoding the enzymes involved in this compound metabolism are often organized in operons, such as the catBC operon, which are subject to transcriptional control by regulatory proteins.[7][8][9]

Key Enzymes in this compound Metabolism

Two primary enzymes are responsible for the transformation of and from this compound in the β-ketoadipate pathway:

  • Muconate Cycloisomerase (EC 5.5.1.1): Also known as muconate-lactonizing enzyme, this enzyme catalyzes the conversion of cis,cis-muconate to (+)-muconolactone.[10] It is a key enzyme in the catechol branch of the pathway and is encoded by the catB gene.[9]

  • This compound Isomerase (EC 5.3.3.4): This enzyme catalyzes the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[11][12] This reaction involves a shift in the position of the double bond within the lactone ring, preparing the molecule for subsequent hydrolysis. This enzyme is encoded by the catC gene.[9]

Quantitative Data on Enzyme Activity

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Muconate Cycloisomerase from Pseudomonas putida [3]

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
cis,cis-Muconate11 ± 2150 ± 101.4 x 107
3-Fluoro-cis,cis-muconate10 ± 2230 ± 202.3 x 107
2-Methyl-cis,cis-muconate25 ± 5110 ± 104.4 x 106
3-Methyl-cis,cis-muconate3.0 ± 0.531 ± 21.0 x 107

Table 2: Inhibition of Pseudomonas putida Muconate Cycloisomerase [3]

InhibitorKi (µM)Type of Inhibition
2,4-Dichloro-cis,cis-muconate3.5Competitive
2-Fluoro-cis,cis-muconate31Competitive
3-Chloro-cis,cis-muconate95Competitive

Experimental Protocols

Muconate Cycloisomerase Activity Assay

This spectrophotometric assay is based on the decrease in absorbance at 260 nm as cis,cis-muconate is converted to this compound.

Materials:

  • Tris-HCl buffer (30 mM, pH 8.0)

  • MnSO₄ (1 mM)

  • cis,cis-muconate solution (0.1 mM)

  • Purified muconate cycloisomerase

  • UV-Vis spectrophotometer

Procedure: [13]

  • Prepare a reaction mixture containing 30 mM Tris-HCl (pH 8.0) and 1 mM MnSO₄.

  • Add 0.1 mM cis,cis-muconate to the reaction mixture.

  • Initiate the reaction by adding a small amount of purified muconate cycloisomerase.

  • Immediately monitor the decrease in absorbance at 260 nm at 25°C.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

This compound Isomerase Activity Assay

This assay can be performed by coupling the reaction with muconate cycloisomerase and monitoring the overall conversion of cis,cis-muconate.

Materials:

  • Tris-HCl buffer (30 mM, pH 7.5)

  • MnCl₂ (1 mM)

  • cis,cis-muconate solution (0.07 mM)

  • Purified muconate cycloisomerase

  • Purified this compound isomerase

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 30 mM Tris-HCl (pH 7.5) and 1 mM MnCl₂.

  • Add 0.07 mM cis,cis-muconate to the mixture.

  • Add a defined amount of purified muconate cycloisomerase to initiate the formation of this compound.

  • After a set incubation period (e.g., 20 minutes), add purified this compound isomerase to the reaction.

  • Monitor the disappearance of this compound and the formation of subsequent products over time using HPLC analysis.

Purification of this compound Isomerase from Rhodococcus sp.

The following is a general protocol for the purification of this compound isomerase.[7][8]

Procedure:

  • Cell Lysis: Harvest bacterial cells grown under inducing conditions and resuspend in a suitable buffer. Lyse the cells using methods such as sonication or French press.

  • Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the supernatant with ammonium sulfate to enrich for the enzyme.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the resuspended ammonium sulfate fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Hydrophobic Interaction Chromatography: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).

    • Gel Filtration Chromatography: As a final polishing step, use a gel filtration column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Visualization of Pathways and Workflows

The Catechol Branch of the β-Ketoadipate Pathway

beta_ketoadipate_pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase (CatA) This compound This compound cis_cis_Muconate->this compound Muconate Cycloisomerase (CatB) beta_Ketoadipate_enol_lactone beta_Ketoadipate_enol_lactone This compound->beta_Ketoadipate_enol_lactone This compound Isomerase (CatC) beta_Ketoadipate beta_Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate β-Ketoadipate enol-lactone hydrolase TCA_Cycle TCA_Cycle beta_Ketoadipate->TCA_Cycle β-Ketoadipyl-CoA thiolase

The Catechol Branch of the β-Ketoadipate Pathway.
Transcriptional Regulation of the catBC Operon

catBC_regulation cluster_operon catBC Operon catB catB (Muconate Cycloisomerase) catC catC (this compound Isomerase) CatR_inactive CatR (inactive) CatR_active CatR (active) CatR_active->catB activates transcription cis_cis_Muconate cis,cis-Muconate cis_cis_Muconate->CatR_active inducer binding

Transcriptional Regulation of the catBC Operon.
Experimental Workflow for Enzyme Purification

enzyme_purification Start Bacterial Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Centrifugation Centrifugation (remove debris) Cell_Lysis->Centrifugation Supernatant Crude Cell Extract Centrifugation->Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation Supernatant->Ammonium_Sulfate Ion_Exchange Ion-Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography Ion_Exchange->Hydrophobic_Interaction Gel_Filtration Gel Filtration Chromatography Hydrophobic_Interaction->Gel_Filtration Pure_Enzyme Purified this compound Isomerase Gel_Filtration->Pure_Enzyme

General Workflow for this compound Isomerase Purification.

Conclusion

This compound holds a pivotal position in the microbial degradation of aromatic compounds. Understanding its metabolism, the enzymes involved, and their regulation is essential for applications in bioremediation, biocatalysis, and potentially as a target for novel antimicrobial agents. This guide provides a foundational resource for researchers, consolidating key information and providing practical experimental frameworks to facilitate further investigation into this important metabolic intermediate. The provided data and protocols serve as a starting point for more in-depth studies aimed at elucidating the finer details of this compound's biological role and the catalytic mechanisms of the enzymes that act upon it.

References

An In-depth Technical Guide to Muconolactone Degradation and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconolactone, a key intermediate in the β-ketoadipate pathway, plays a crucial role in the microbial degradation of aromatic compounds. This pathway is central to the catabolism of lignin-derived monomers and various environmental pollutants, funneling them into the tricarboxylic acid (TCA) cycle. Understanding the enzymatic processes, regulatory networks, and metabolic fate of this compound is paramount for applications in bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the core aspects of this compound degradation, including detailed enzymatic pathways, quantitative kinetic data, experimental protocols, and the intricate regulatory mechanisms governing its metabolism.

Introduction

The β-ketoadipate pathway is a convergent catabolic route employed by a wide range of bacteria and fungi to break down aromatic compounds.[1] The pathway is bifurcated into two main branches: the catechol branch and the protocatechuate branch, both of which converge on the formation of β-ketoadipate.[2][3] this compound is a central intermediate in the catechol branch of this pathway. The enzymatic conversion of this compound and its subsequent metabolites ultimately yields acetyl-CoA and succinyl-CoA, which are readily assimilated into central carbon metabolism.[4] The efficiency of this pathway has significant implications for bioremediation strategies targeting aromatic pollutants and for the biotechnological production of valuable chemicals from renewable lignin (B12514952) sources.

The this compound Degradation Pathway

The degradation of this compound is a multi-step enzymatic process that follows the ortho-cleavage of catechol. The key enzymes directly involved in the formation and isomerization of this compound are Muconate Cycloisomerase and this compound Isomerase.

Enzymatic Steps
  • Muconate Cycloisomerase (EC 5.5.1.1): This enzyme, encoded by the catB gene, catalyzes the lactonization of cis,cis-muconate (B1241781) to (+)-muconolactone.[2] This reaction is a key step in committing the carbon flux towards the β-ketoadipate pathway.

  • This compound Isomerase (EC 5.3.3.4): Encoded by the catC gene, this enzyme is responsible for the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[5] This isomerization is a critical step that prepares the molecule for subsequent hydrolysis.

  • β-Ketoadipate Enol-Lactone Hydrolase (EC 3.1.1.24): This hydrolase, encoded by the pcaD gene in some bacteria, converts β-ketoadipate enol-lactone to β-ketoadipate.

  • β-Ketoadipate:Succinyl-CoA Transferase (EC 2.8.3.6): This enzyme, encoded by the pcaI and pcaJ genes, catalyzes the transfer of CoA from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA.

  • β-Ketoadipyl-CoA Thiolase (EC 2.3.1.16): Encoded by the pcaF gene, this thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.

The following diagram illustrates the core enzymatic steps in the this compound degradation pathway.

Muconolactone_Degradation_Pathway cluster_pathway This compound Degradation Pathway cis_cis_Muconate cis_cis_Muconate This compound This compound cis_cis_Muconate->this compound Muconate Cycloisomerase (catB) beta_Ketoadipate_enol_lactone beta_Ketoadipate_enol_lactone This compound->beta_Ketoadipate_enol_lactone this compound Isomerase (catC) beta_Ketoadipate beta_Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate β-Ketoadipate Enol-Lactone Hydrolase beta_Ketoadipyl_CoA beta_Ketoadipyl_CoA beta_Ketoadipate->beta_Ketoadipyl_CoA β-Ketoadipate:Succinyl-CoA Transferase Acetyl_CoA_Succinyl_CoA Acetyl_CoA_Succinyl_CoA beta_Ketoadipyl_CoA->Acetyl_CoA_Succinyl_CoA β-Ketoadipyl-CoA Thiolase TCA_Cycle TCA_Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

Core enzymatic steps of the this compound degradation pathway.

Quantitative Data

The efficiency of the this compound degradation pathway is determined by the kinetic properties of its constituent enzymes and the in vivo concentrations of its metabolites.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the this compound degradation pathway from various microbial sources.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference(s)
Muconate CycloisomerasePseudomonas putidacis,cis-Muconate12.89310.1-[6]
This compound IsomeraseAlcaligenes eutrophus JMP 134(+)-Muconolactone---[7]
This compound IsomeraseAlcaligenes eutrophus JMP 134(4R, 5S)-5-chloro-3-methylthis compound---[7]
4-Methylthis compound Methyl-IsomeraseRhodococcus rhodocrous N75(+)-(4S)-4-Methylthis compound---[8]
Metabolite Concentrations During Degradation

Time-course analysis of benzoate (B1203000) degradation by Pseudomonas putida KT2440 reveals the transient accumulation of pathway intermediates. The following table presents a representative profile of metabolite concentrations during such an experiment.

Time (h)Benzoate (mM)cis,cis-Muconate (mM)β-Ketoadipate (mM)Reference(s)
05.00.00.0[4]
22.50.81.2[4]
40.50.22.8[4]
6< 0.1< 0.13.5[4]
8< 0.1< 0.13.2[4]

Note: The data presented is illustrative of the dynamics of the pathway. Actual concentrations can vary based on experimental conditions. During benzoate degradation, β-ketoadipate has been observed to be secreted into the medium, reaching concentrations up to 2 mM under steady-state conditions.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Whole-Cell Degradation Assay

This protocol describes a typical experiment to monitor the degradation of an aromatic compound by a bacterial culture.

Objective: To quantify the degradation of a substrate and the formation of intermediates by a whole-cell culture.

Materials:

  • Bacterial strain (e.g., Pseudomonas putida KT2440)

  • Minimal salts medium (e.g., M9 medium)

  • Carbon source for pre-culture (e.g., glucose or succinate)

  • Aromatic substrate (e.g., benzoate)

  • Sterile flasks

  • Shaking incubator

  • Spectrophotometer

  • HPLC system

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into a liquid medium containing a suitable carbon source. Grow overnight at the optimal temperature (e.g., 30°C for P. putida) with shaking.

  • Main Culture: Inoculate a fresh flask of minimal salts medium with the overnight culture to an initial OD600 of 0.1.

  • Induction and Substrate Addition: Grow the main culture to mid-log phase (OD600 of 0.4-0.6). Add the aromatic substrate to the desired final concentration (e.g., 5 mM benzoate).

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the culture.

  • Sample Processing: Immediately centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells. Store the supernatant at -20°C for later analysis.

  • Analysis: Analyze the concentration of the substrate and key metabolites in the supernatant using HPLC.

The following diagram outlines the general workflow for a microbial degradation experiment.

Microbial_Degradation_Workflow cluster_workflow Experimental Workflow for Degradation Study Inoculum_Prep Inoculum Preparation (Overnight Culture) Main_Culture Main Culture Growth (Minimal Medium) Inoculum_Prep->Main_Culture Substrate_Addition Add Aromatic Substrate (e.g., Benzoate) Main_Culture->Substrate_Addition Incubation Incubation with Shaking (Time Course) Substrate_Addition->Incubation Sampling Periodic Sampling Incubation->Sampling Sample_Processing Centrifugation & Filtration Sampling->Sample_Processing Analysis HPLC Analysis of Supernatant Sample_Processing->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Workflow for a typical microbial degradation experiment.
Enzyme Assay for Muconate Cycloisomerase

Objective: To measure the activity of muconate cycloisomerase by monitoring the decrease in absorbance as cis,cis-muconate is converted to this compound.

Principle: cis,cis-Muconate has a strong absorbance at 260 nm, while this compound does not. The rate of decrease in absorbance at 260 nm is directly proportional to the enzyme activity.

Materials:

  • Purified enzyme or cell-free extract

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • MnSO4 solution (e.g., 10 mM)

  • cis,cis-Muconate solution (e.g., 1 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and MnSO4.

  • Add the enzyme sample to the cuvette and mix gently.

  • Initiate the reaction by adding the cis,cis-muconate solution.

  • Immediately start monitoring the decrease in absorbance at 260 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Purification of this compound Isomerase (CatC)

Objective: To purify this compound isomerase from a bacterial source for characterization.

Materials:

  • Bacterial cell paste (from a culture expressing the catC gene)

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • French press or sonicator

  • Centrifuge

  • Chromatography system (e.g., FPLC)

  • Anion exchange column (e.g., DEAE-Sephacel)

  • Gel filtration column (e.g., Sephadex G-100)

  • SDS-PAGE equipment and reagents

  • Protein concentration assay reagents (e.g., Bradford assay)

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using a French press or sonicator.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-70%).

  • Anion Exchange Chromatography: Resuspend the precipitated protein in a low-salt buffer and load it onto an anion exchange column. Elute the bound proteins with a linear salt gradient. Collect fractions and assay for this compound isomerase activity.

  • Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

  • Protein Quantification: Determine the protein concentration of the purified enzyme.

HPLC Analysis of Pathway Intermediates

Objective: To separate and quantify this compound and other organic acids in the β-ketoadipate pathway.

Materials:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acidified water (e.g., 0.1% formic acid or phosphoric acid)

  • Mobile Phase B: Acetonitrile (B52724) or methanol

  • Standards for all analytes of interest

Procedure:

  • Method Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water (A) and an organic solvent like acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set at a wavelength suitable for the analytes (e.g., 210 nm for organic acids).

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standards of known concentrations for each analyte to be quantified. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered samples from the degradation experiment.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each analyte using the corresponding standard curve.[9]

Regulation of this compound Degradation

The expression of the genes involved in this compound degradation is tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. In Pseudomonas putida, the catB and catC genes are part of the catBC operon, which is under the control of the transcriptional regulator CatR.[4][10]

The CatR Regulatory System

CatR is a LysR-type transcriptional regulator that controls the expression of the catBC operon.[6] The catR gene is located upstream of the catBC operon and is transcribed divergently.[4]

Mechanism of Regulation:

  • Repression: In the absence of an inducer, CatR binds to a specific operator site in the catBC promoter region, repressing transcription.

  • Activation: The inducer molecule for the CatR system is cis,cis-muconate, an early intermediate in the pathway.[11] When cis,cis-muconate is present, it binds to CatR, causing a conformational change in the protein. This change increases the affinity of CatR for a second binding site in the promoter region, leading to the recruitment of RNA polymerase and the activation of transcription of the catBC operon.[12]

The following diagram illustrates the transcriptional regulation of the catBC operon by CatR.

CatR_Regulation cluster_regulation Transcriptional Regulation of catBC Operon cis_cis_Muconate cis_cis_Muconate CatR_protein CatR Protein (Inactive) cis_cis_Muconate->CatR_protein binds to CatR_active CatR-Muconate Complex (Active) CatR_protein->CatR_active catBC_promoter catBC Promoter CatR_protein->catBC_promoter binds and represses CatR_active->catBC_promoter binds and activates catB_gene catB Transcription_Activation Transcription catBC_promoter->Transcription_Activation Transcription_Repression Repression catBC_promoter->Transcription_Repression catC_gene catC Transcription_Activation->catB_gene leads to

References

review of muconolactone research and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Muconolactone Research and Applications

Introduction

This compound is a lactone derivative of muconic acid, holding significant interest as a bio-based platform chemical and an intermediate in microbial metabolism.[1][2] It is a key molecule in the β-ketoadipate pathway, a central catabolic route for the breakdown of aromatic compounds in various bacteria and fungi.[1] The growing demand for sustainable alternatives to petroleum-based chemicals has propelled research into the biotechnological production of this compound and its parent compound, muconic acid. Muconic acid is a precursor for industrially vital chemicals like adipic acid (a monomer for nylon-6,6), terephthalic acid (TPA), and caprolactam.[3][4] This guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, biotechnological production strategies, experimental protocols, and diverse applications for researchers, scientists, and drug development professionals.

Metabolic Pathways Involving this compound

This compound is an intermediate in the β-ketoadipate pathway, which funnels aromatic compounds derived from lignin (B12514952) and other sources into central carbon metabolism.[1] This pathway has two main branches that converge on the intermediate β-ketoadipate: the catechol branch and the protocatechuate branch.

1. The Catechol Branch

In this branch, aromatic compounds like benzoate (B1203000) are first converted to catechol.[4] Catechol then undergoes ortho-cleavage of the aromatic ring, catalyzed by catechol 1,2-dioxygenase (CatA), to form cis,cis-muconic acid.[4][5] Subsequently, muconate cycloisomerase (CatB) catalyzes the lactonization of cis,cis-muconic acid to form this compound.[4] The pathway continues with this compound isomerase converting this compound to β-ketoadipate enol-lactone, which is then hydrolyzed to β-ketoadipate.[5]

Catechol_Pathway cluster_main Catechol Branch of β-Ketoadipate Pathway Catechol Catechol ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase (CatA) ML This compound ccMA->ML Muconate Cycloisomerase (CatB) KAEL β-Ketoadipate enol-lactone ML->KAEL this compound Isomerase KA β-Ketoadipate KAEL->KA TCA TCA Cycle KA->TCA

Fig. 1: Metabolic conversion of catechol to β-ketoadipate.

2. The Protocatechuate Branch

The protocatechuate branch metabolizes other lignin-derived aromatics.[1] In this pathway, protocatechuate (PCA) is cleaved and converted through several steps to β-ketoadipate enol-lactone, the substrate for β-ketoadipate enol-lactone hydrolase (PcaD).[1] While this compound is not a primary intermediate in the main protocatechuate pathway, genetic engineering, specifically the inactivation of the pcaD gene, can lead to the accumulation of this compound from substrates metabolized via this route.[1]

Protocatechuate_Pathway cluster_main Engineered Protocatechuate Pathway for this compound Production PCA Protocatechuic Acid (PCA) Intermediates Pathway Intermediates PCA->Intermediates KAEL β-Ketoadipate enol-lactone Intermediates->KAEL ML This compound (Accumulated) KAEL->ML PcaD_knockout PcaD Inactivation ML->PcaD_knockout Blocked by ΔpcaD mutant

Fig. 2: Accumulation of this compound via PcaD gene inactivation.

Biotechnological Production of this compound

Metabolic engineering of microorganisms, particularly Pseudomonas putida, has been a successful strategy for producing this compound. The general approach involves blocking the natural catabolic pathway at a desired point, causing the target intermediate to accumulate.[1][6]

Key Engineering Strategies:

  • Gene Deletion: Deleting genes that encode enzymes downstream of this compound is the most common strategy. For instance, deleting the catB gene (muconate cycloisomerase) in P. putida blocks the conversion of cis,cis-muconic acid, leading to its accumulation.[6] To accumulate this compound itself, enzymes that process it, such as this compound isomerase or β-ketoadipate enol-lactone hydrolase (pcaD), are targeted for inactivation.[1][6]

  • Heterologous Expression: Introducing genes from other organisms can establish or enhance production pathways. For example, expressing cytochrome P450 and ferredoxin reductase from Rhodococcus rhodochrous in P. putida enables the conversion of guaiacol (B22219) (a lignin derivative) to catechol, which can then enter the pathway for muconic acid production.[6]

Quantitative Production Data

The following table summarizes key quantitative data from various studies on the microbial production of this compound and its direct precursor, muconic acid.

MicroorganismGenetic ModificationSubstrateProductTiter (g/L)Reference
Pseudomonas putida KT2440ΔpcaD gene deletionProtocatechuic AcidThis compound24[1]
Pseudomonas putida KT2440ΔpcaJ gene deletionProtocatechuic Acidβ-ketoadipic acid41[1]
Corynebacterium glutamicumEngineered shikimate pathwayGlucoseMuconic Acid53.8[4]
Escherichia coli WNl/pWN2.248Heterologous gene expressionGlucoseMuconic Acid36.8[4]
Escherichia coli AB2834Engineered shikimate pathwayGlucoseMuconic Acid64.5[4]
Corynebacterium glutamicumPromoter replacement (catA)CatecholMuconic Acid85[4]

Experimental Protocols

1. Protocol for Gene Deletion in Pseudomonas putida KT2440

This protocol provides a generalized workflow for creating a gene deletion mutant, a common technique for metabolic engineering to accumulate intermediates like this compound.[6]

Gene_Deletion_Workflow cluster_workflow Workflow for Creating a Gene Deletion Mutant p1 1. Design Deletion Cassette (Upstream/Downstream homology arms + selection marker) p2 2. Assemble Cassette in Suicide Vector p1->p2 p3 3. Transform Vector into E. coli (Donor) p2->p3 p4 4. Conjugate with P. putida (Recipient) p3->p4 p5 5. Select for Single-Crossover Events (Integration of plasmid) p4->p5 p6 6. Induce Second Crossover Event (e.g., via sucrose (B13894) counter-selection) p5->p6 p7 7. Screen for Gene Deletion (PCR and sequencing) p6->p7 p8 8. Cured Mutant Strain Ready for Fermentation p7->p8

Fig. 3: General experimental workflow for targeted gene deletion.
  • Methodology:

    • Plasmid Construction: Flanking homologous regions (approx. 500-1000 bp) upstream and downstream of the target gene (e.g., pcaD) are amplified via PCR. These fragments are cloned into a suicide vector containing a selectable marker.

    • Biparental Mating: The resulting plasmid is transformed into a donor E. coli strain (e.g., S17-1). The donor strain is then mixed with the recipient P. putida KT2440 strain to allow for plasmid transfer via conjugation.

    • Selection of Mutants: Transconjugants are selected on appropriate antibiotic plates. A two-step homologous recombination process is typically used. The first crossover integrates the entire plasmid into the chromosome. The second crossover, often induced by a counter-selection marker (like sacB on sucrose plates), excises the plasmid, leaving behind either the wild-type gene or the desired deletion.

    • Verification: Colonies are screened via PCR using primers flanking the target gene to confirm the deletion, followed by sequencing to ensure accuracy.

2. Protocol for this compound Quantification by HPLC

This protocol is adapted from methods used to analyze aromatic metabolites from fermentation broths.[6]

  • Sample Preparation: Centrifuge the culture sample to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., Waters BEH C18, 100 × 2.1 mm, 1.7 µm) is used.[6]

  • Mobile Phase: An acidic mobile phase, such as 5 mM H₂SO₄, is typically used.[6] A gradient elution with an organic solvent like acetonitrile (B52724) or methanol (B129727) may be required to separate multiple components.

  • Detection: A Photodiode Array (PDA) or UV detector is used. This compound and related compounds can be monitored at wavelengths around 280 nm.[6]

  • Quantification: A standard curve is generated using purified this compound of known concentrations. The peak area from the sample chromatogram is compared against the standard curve to determine the concentration.

Applications of this compound

This compound's chemical structure, featuring a lactone ring and a carboxylic acid group, makes it a versatile building block for various materials and potential fine chemicals.[1][7]

1. Polymer Synthesis

The primary application of this compound and its parent acid is in polymer chemistry.

  • Precursor to Adipic Acid: Muconic acid, which can be derived from this compound, can be hydrogenated to produce adipic acid, a key monomer for the synthesis of nylon-6,6.[4] This provides a bio-based alternative to the conventional petroleum-derived process.

  • Polyesters and Polyamides: The dicarboxylic nature of muconic acid makes it suitable for polycondensation reactions to form polyesters and polyamides.[8] The double bonds retained in the polymer backbone allow for post-polymerization modification, enabling the tuning of material properties.[7][8]

  • Degradable Polyacrylates: Muconate esters can be polymerized via methods like organocatalyzed group transfer polymerization (O-GTP) to create bio-based and degradable alternatives to polyacrylates.[7]

2. Drug Development and Bioactive Molecules

While direct applications of this compound in pharmaceuticals are not yet established, its lactone scaffold is a common motif in many biologically active natural products.

  • Scaffold for Synthesis: this compound can serve as a starting chiral pool or scaffold for the synthesis of more complex molecules. The lactone ring is found in compounds with antitumor and antibacterial activities.[9][10] For example, muricatacin, a γ-lactone, has shown potent cell growth inhibition in human colorectal carcinoma cells.[9]

  • Bioconjugation: The functional groups of this compound could potentially be used for bioconjugation, a technique for linking molecules to create novel therapeutics like antibody-drug conjugates (ADCs).[11][12] This remains a speculative but promising area for future research.

Applications cluster_apps Key Application Areas of this compound cluster_poly cluster_pharma ML This compound Polymers Polymer Industry ML->Polymers FineChem Fine Chemicals & Pharma ML->FineChem Adipic Adipic Acid (for Nylon) Polymers->Adipic via Muconic Acid Hydrogenation Polyesters Polyesters & Polyamides Polymers->Polyesters via Polycondensation Polyacrylates Degradable Polyacrylates Polymers->Polyacrylates via Polymerization of Muconate Esters Scaffold Synthetic Scaffold FineChem->Scaffold Bioactive Bioactive Molecules FineChem->Bioactive

Fig. 4: Logical flow from this compound to its major applications.

Conclusion and Future Outlook

This compound stands out as a valuable, bio-based chemical intermediate with significant potential to contribute to a more sustainable chemical industry. Research has successfully demonstrated its production through the metabolic engineering of microbes, particularly by manipulating the β-ketoadipate pathway. The primary application lies in the synthesis of novel polymers and as a green precursor to high-demand commodity chemicals. While its role in drug development is still exploratory, the prevalence of the lactone motif in bioactive compounds suggests a promising avenue for future investigation. Key future challenges will involve optimizing production titers and yields to make the bioprocess economically competitive, expanding the range of this compound-derived polymers with unique properties, and exploring its utility as a chiral building block for high-value fine chemicals.

References

An In-depth Technical Guide to cis,cis-Muconolactone vs. trans,trans-Muconolactone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of cis,cis-muconolactone and its elusive isomer, trans,trans-muconolactone. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of their chemical properties, synthesis, biological significance, and the notable disparity in available research between the two. While cis,cis-muconolactone is a well-characterized intermediate in microbial metabolic pathways, information regarding trans,trans-muconolactone is conspicuously absent from the current scientific literature, suggesting significant instability or synthetic challenges.

Chemical Structure and Properties

cis,cis-Muconolactone and trans,trans-muconolactone are isomers of 5-oxo-2,5-dihydrofuran-2-acetic acid. Their stereochemistry is defined by the relative orientation of the substituents around the double bond within the lactone ring and the chiral center.

Table 1: Physicochemical Properties of Muconolactone Isomers

Propertycis,cis-Muconolactonetrans,trans-Muconolactone
Molecular Formula C₆H₆O₄C₆H₆O₄
Molecular Weight 142.11 g/mol 142.11 g/mol
Appearance Solid (predicted)Data not available
Solubility Data not availableData not available
Stability Stable enough to be isolated and studied.Presumed to be highly unstable.

Synthesis and Formation

cis,cis-Muconolactone

cis,cis-Muconolactone is primarily formed through the enzymatic cycloisomerization of cis,cis-muconic acid. This reaction is a key step in the 3-oxoadipate (B1233008) pathway, a central metabolic route for the degradation of aromatic compounds by bacteria and fungi.[1]

Experimental Protocol: Enzymatic Synthesis of cis,cis-Muconolactone

This protocol outlines the general steps for the enzymatic conversion of cis,cis-muconic acid to cis,cis-muconolactone using muconate cycloisomerase.

  • Materials:

    • cis,cis-Muconic acid

    • Purified muconate cycloisomerase (CatB)

    • Tris-HCl buffer (pH 8.0)

    • Manganese chloride (MnCl₂)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and a known concentration of cis,cis-muconic acid.

    • Initiate the reaction by adding a purified preparation of muconate cycloisomerase.

    • Monitor the decrease in absorbance at 260 nm, which corresponds to the consumption of cis,cis-muconic acid.

    • The reaction can be stopped at a desired time point, and the product, cis,cis-muconolactone, can be purified using standard chromatographic techniques.

cis,cis-Muconolactone can also be formed as a byproduct during the chemical isomerization of cis,cis-muconic acid to trans,trans-muconic acid, a process of industrial interest for the production of polymers.[2] This lactonization is often considered an undesired side reaction.[2]

trans,trans-Muconolactone

There is a significant lack of information in the scientific literature regarding the synthesis of trans,trans-muconolactone. This suggests that the molecule is likely highly unstable and readily isomerizes or decomposes. The formation of a trans double bond within the five-membered lactone ring would induce significant ring strain, making the molecule energetically unfavorable.

Spectroscopic Characterization

Comprehensive spectroscopic data for trans,trans-muconolactone is not available. The data presented below pertains to the well-characterized cis,cis-muconolactone and its precursor, cis,cis-muconic acid, for comparative purposes.

Table 2: Spectroscopic Data

TechniqueCompoundKey Features
¹H NMR cis,cis-Muconic acidSignals corresponding to olefinic and carboxylic acid protons.
¹³C NMR cis,cis-Muconic acidResonances for carboxyl and sp² hybridized carbons.
IR cis,cis-Muconic acidCharacteristic absorptions for C=O (carboxyl), C=C, and O-H stretching.
¹H NMR cis,cis-MuconolactoneData not readily available in compiled format.
¹³C NMR cis,cis-MuconolactoneData not readily available in compiled format.
IR cis,cis-MuconolactoneExpected absorptions for C=O (lactone), C=C, and C-O stretching.
All trans,trans-MuconolactoneNo experimental data found.

Biological Significance and Signaling Pathways

The 3-Oxoadipate Pathway

cis,cis-Muconolactone is a key intermediate in the 3-oxoadipate pathway, which is central to the microbial catabolism of aromatic compounds such as benzoate (B1203000) and catechol.

3-Oxoadipate Pathway Catechol Catechol cis_cis_Muconic_Acid cis_cis_Muconic_Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-dioxygenase cis_cis_this compound cis_cis_this compound cis_cis_Muconic_Acid->cis_cis_this compound Muconate cycloisomerase (CatB) Muconolactone_Isomerase_Substrate 3-Oxoadipate enol-lactone cis_cis_this compound->Muconolactone_Isomerase_Substrate This compound isomerase (CatC) Beta_Ketoadipate β-Ketoadipate Muconolactone_Isomerase_Substrate->Beta_Ketoadipate Enol-lactone hydrolase TCA_Cycle TCA Cycle Beta_Ketoadipate->TCA_Cycle

Caption: The central role of cis,cis-muconolactone in the 3-oxoadipate pathway.

In this pathway, cis,cis-muconic acid, formed from the ring cleavage of catechol, is converted to (+)-muconolactone (a stereoisomer of cis,cis-muconolactone) by the enzyme muconate cycloisomerase (EC 5.5.1.1).[3] Subsequently, this compound isomerase (EC 5.3.3.4) catalyzes the isomerization of the double bond within the lactone ring to form 3-oxoadipate enol-lactone.[4] This enol-lactone is then hydrolyzed to β-ketoadipate, which enters central metabolism.

Experimental Protocol: this compound Isomerase Activity Assay

This protocol provides a general method for assaying the activity of this compound isomerase.

  • Materials:

    • cis,cis-Muconolactone (substrate)

    • Purified this compound isomerase (CatC)

    • Potassium phosphate (B84403) buffer (pH 7.0)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of cis,cis-muconolactone.

    • Initiate the reaction by adding the purified this compound isomerase.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 235 nm) corresponding to the formation of the product, 3-oxoadipate enol-lactone.

    • The initial rate of the reaction can be used to determine the enzyme's kinetic parameters, such as Kₘ and Vₘₐₓ.

Interaction with Cellular Signaling Pathways

Direct evidence of cis,cis-muconolactone or trans,trans-muconolactone modulating specific cellular signaling pathways in the context of drug development is currently limited. However, as metabolic intermediates, their cellular concentrations are tightly regulated. Aberrant accumulation of such metabolites could potentially impact cellular redox balance or act as off-target ligands for various receptors, but this remains a speculative area requiring further investigation.

Hypothetical_Signaling_Interaction This compound This compound (cis,cis or trans,trans) Signaling_Pathway Cellular Signaling Pathway (e.g., Kinase Cascade) This compound->Signaling_Pathway Modulation? Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Pathway->Cellular_Response

Caption: Hypothetical modulation of a cellular signaling pathway by a this compound isomer.

The Enigma of trans,trans-Muconolactone

The striking absence of experimental data for trans,trans-muconolactone in the scientific literature is a significant finding. This suggests that the molecule is likely too unstable to be isolated and characterized under normal laboratory conditions. The high degree of ring strain that would be introduced by a trans double bond within a five-membered lactone ring provides a strong theoretical basis for this instability.

Conclusion and Future Directions

This technical guide has synthesized the available knowledge on cis,cis-muconolactone and the notable lack thereof for its trans,trans isomer. cis,cis-Muconolactone is a well-established intermediate in microbial metabolism with defined enzymatic synthesis and degradation pathways. In contrast, trans,trans-muconolactone remains a hypothetical or, at best, a highly transient species.

For researchers and drug development professionals, the key takeaways are:

  • cis,cis-Muconolactone: A stable, characterizable molecule with a defined biological role. Its synthesis, primarily enzymatic, is well-understood.

  • trans,trans-Muconolactone: The absence of data strongly suggests inherent instability, making it an unlikely candidate for direct therapeutic development.

  • Future Research: Computational studies could provide theoretical insights into the properties and stability of trans,trans-muconolactone. Furthermore, investigations into the potential off-target effects of cis,cis-muconolactone, should it accumulate under certain pathological or engineered conditions, could be a fruitful area of research.

This guide serves as a foundational resource, highlighting both the established knowledge and the significant gaps in our understanding of these intriguing isomeric lactones.

References

The Discovery and Synthesis of Muconolactone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Muconolactone derivatives, along with their precursors muconic acids, are attracting significant interest as versatile platform molecules.[1] Structurally, they are unsaturated lactones that serve as key intermediates in the microbial breakdown of aromatic compounds. Their chemical functionality makes them valuable building blocks for the synthesis of polymers, commodity chemicals, and, increasingly, complex molecules with potential therapeutic applications. This guide provides an in-depth overview of the discovery, biosynthesis, and synthetic methodologies for producing this compound derivatives, with a focus on applications relevant to researchers and drug development professionals.

Discovery and Biosynthesis: The β-Ketoadipate Pathway

Muconolactones are naturally occurring intermediates in the β-ketoadipate pathway, a central metabolic route used by various bacteria and fungi to catabolize aromatic compounds derived from lignin (B12514952), such as catechol and protocatechuate. This pathway funnels diverse aromatic molecules into the tricarboxylic acid (TCA) cycle.

The process begins with the enzymatic cleavage of the aromatic ring of catechol. The enzyme catechol 1,2-dioxygenase (CatA) , a type I ring-cleaving dioxygenase, catalyzes the intradiol cleavage of catechol to produce cis,cis-muconic acid.[2][3] This intermediate is then cyclized by muconate cycloisomerase to form this compound. Further enzymatic steps convert this compound into intermediates of central metabolism. The efficiency of this natural pathway has inspired the development of engineered microorganisms, such as Pseudomonas putida, Corynebacterium glutamicum, and E. coli, for the industrial production of these compounds from renewable feedstocks.[2]

beta_ketoadipate_pathway cluster_input Aromatic Precursors cluster_pathway β-Ketoadipate Pathway cluster_output Central Metabolism Catechol Catechol ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-Dioxygenase (CatA) ML This compound ccMA->ML Muconate Cycloisomerase betaKL β-Ketoadipate enol-lactone ML->betaKL this compound Isomerase betaK β-Ketoadipate betaKL->betaK Enol-lactone Hydrolase TCA TCA Cycle (Succinyl-CoA + Acetyl-CoA) betaK->TCA β-Ketoadipyl-CoA Thiolase

Figure 1. Simplified overview of the catechol branch of the β-ketoadipate pathway.

Synthetic Methodologies

A range of synthetic strategies have been developed to access this compound derivatives, spanning biocatalysis, chemical oxidation, and other advanced methods.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a sustainable and highly selective route to muconic acids and their lactone derivatives.[2][4] This approach leverages the power of enzymes, either in whole-cell systems or as isolated preparations, to perform specific chemical transformations under mild conditions.

A key enzyme in this field is the aforementioned catechol 1,2-dioxygenase (CatA) from organisms like P. putida KT2440.[2][4] Researchers have developed scalable platforms using E. coli cellular lysates containing overexpressed CatA to produce a variety of substituted muconic acids from corresponding catechols.[3] These diacids can subsequently undergo lactonization to form the desired this compound derivatives. The use of crude cell lysates avoids costly and time-consuming enzyme purification steps, making the process more economically viable.[3]

biocatalytic_workflow cluster_upstream Upstream Processing cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Ecoli E. coli Culture (Expressing CatA) Harvest Cell Harvesting (Centrifugation) Ecoli->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify Lysate Clarified Cell Lysate (CatA biocatalyst) Clarify->Lysate Reaction Bioreactor: - Aqueous Buffer (pH 8.4) - Lysate + Substrate Lysate->Reaction Substrate Substituted Catechol Substrate->Reaction Quench Reaction Quenching (e.g., Acetone) Reaction->Quench Acidify Acidification (pH < 2) Quench->Acidify Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract Purify Purification (Trituration/Crystallization) Extract->Purify Product Substituted Muconic Acid / this compound Purify->Product

Figure 2. General workflow for biocatalytic synthesis using clarified cell lysates.
Chemical Synthesis

Chemical synthesis provides a direct route to muconic acids and muconolactones, often starting from catechol or its derivatives. Oxidative cleavage of the catechol ring is the most common strategy.

One effective method involves the use of performic acid , generated in situ from formic acid and hydrogen peroxide.[1] This approach, catalyzed by common iron salts at very low concentrations (as low as 0.005 mol%), can achieve high yields of muconic acid (up to 84%).[1] The reaction can be tuned to proceed in a domino fashion, leading directly to this compound derivatives from substituted catechols.[1] This method is particularly valuable for upgrading biobased catechols derived from lignin depolymerization.[1]

chemical_synthesis Catechol Substituted Catechol Reaction Oxidative Cleavage Catechol->Reaction Reagents H₂O₂ + HCOOH (Performic Acid) Reagents->Reaction Catalyst Fe Catalyst (e.g., FeCl₃) Catalyst->Reaction Product Substituted Muconic Acid Reaction->Product Lactone This compound Derivative Product->Lactone Domino Reaction

Figure 3. Chemical synthesis via iron-catalyzed oxidative cleavage of catechols.
Asymmetric and Photochemical Synthesis

Asymmetric Synthesis: The generation of chiral centers with defined stereochemistry is paramount in drug discovery, as different enantiomers can have vastly different biological activities. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit such that unequal amounts of stereoisomers are produced.[5] Strategies often involve the use of chiral substrates, chiral auxiliaries, chiral reagents, or asymmetric catalysis.[6][7] While general methods for the asymmetric synthesis of lactones are well-established (e.g., via asymmetric aldol (B89426) reactions), specific, high-yield protocols dedicated to a broad range of this compound derivatives are still an emerging area of research. The development of such methods would be a significant advance for probing the structure-activity relationships of these compounds.

Photochemical Synthesis: Photochemical reactions, which use light to induce chemical transformations, offer unique pathways for synthesis that are often inaccessible through thermal methods. While photochemical routes have been developed for synthesizing various complex molecules, including some lactones and related cyclic systems, their application to the direct synthesis of this compound derivatives is not yet widely reported and represents a potential area for future investigation.[8][9]

Data Presentation: Synthesis of Muconic Acid Derivatives

The following tables summarize quantitative data from representative synthetic methodologies.

Table 1: Biocatalytic Synthesis of Substituted Muconic Acids using CatA Lysate (Data sourced from Sobottka et al., Org. Biomol. Chem.)[3]

Substrate (Catechol Derivative)Catalyst PreparationIsolated Yield (%)
Catechol8% v/v Clarified Lysate52% (Gram-scale)
4-Methylcatechol10% v/v Clarified Lysate90%
3-Methylcatechol (B131232)10% v/v Clarified Lysate90%
4-Ethylcatechol10% v/v Clarified Lysate70%
4-Chlorocatechol10% v/v Clarified Lysate45%
3-Chlorocatechol10% v/v Clarified Lysate16%

Table 2: Chemical Synthesis via Oxidative Cleavage of Catechol

MethodOxidantCatalystYield (%)Reference
Performic AcidH₂O₂ / HCOOHIron Salts (0.005 mol%)up to 84%Green Chem., 2020[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.

Protocol 1: Preparative Scale Biocatalytic Synthesis of 2-Methylmuconic Acid

(Adapted from Sobottka et al., Org. Biomol. Chem.)[10]

This protocol describes the synthesis using a clarified E. coli lysate harboring the CatA enzyme.

1. Materials and Equipment:

  • 3-Methylcatechol

  • Tris buffer (1.0 M stock, pH 8.4)

  • Deionized water (dH₂O)

  • Clarified E. coli lysate containing CatA (prepared via sonication and centrifugation of cell paste)

  • 2N Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetonitrile (B52724)

  • 1000 mL Fernbach flask, magnetic stirrer, rotary evaporator, centrifuge.

2. Reaction Setup: a. To a 1000 mL Fernbach flask, add 132.9 mL of dH₂O and 8.05 mL of 1.0 M Tris buffer stock to achieve a final buffer concentration of 50 mM. b. Dissolve 100 mg (0.81 mmol) of 3-methylcatechol in 4.03 mL of dH₂O to create a 200 mM stock solution. c. Add the 3-methylcatechol solution to the Fernbach flask. The final substrate concentration will be 5 mM.

3. Biocatalytic Conversion: a. Initiate the reaction by adding 16.1 mL of the clarified E. coli lysate harboring CatA to the reaction flask (final concentration: 10% v/v). b. Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., UV-vis spectroscopy to observe the formation of the conjugated diene product).

4. Work-up and Purification: a. Upon completion, quench the reaction by adding an equivalent volume of acetone (B3395972) and centrifuge at 4,000 rpm for 15 minutes to precipitate denatured proteins. b. Transfer the supernatant to a clean beaker and acidify to pH < 2 using 2N H₂SO₄. c. Extract the aqueous layer three times with 20 mL portions of ethyl acetate. d. Combine the organic layers and dry over anhydrous Na₂SO₄. e. Reduce the solvent volume by rotary evaporation. f. Purify the resulting solid product by repeated trituration with acetonitrile to yield 2-methylmuconic acid.

Protocol 2: General Procedure for Oxidative Cleavage of Catechol with Performic Acid

(Based on the methodology described in Green Chemistry, 2020)[1]

This protocol outlines a general procedure for the iron-catalyzed synthesis of muconic acid. Note: Performic acid is a strong oxidant and should be handled with appropriate safety precautions.

1. Materials and Equipment:

  • Catechol

  • Formic acid (HCOOH)

  • Hydrogen peroxide (H₂O₂)

  • Iron(III) chloride (FeCl₃) or other common iron salt

  • Suitable reaction flask with temperature control and stirring.

2. Reaction Procedure: a. Dissolve catechol in a suitable solvent system as described in the primary literature. b. Add the iron salt catalyst to the reaction mixture (e.g., 0.005 mol%). c. Prepare the performic acid reagent by mixing formic acid and hydrogen peroxide according to established procedures, paying close attention to temperature control. d. Add the performic acid solution to the catechol mixture in a controlled manner. e. Allow the reaction to proceed at the specified temperature and time. For domino reactions leading to muconolactones, reaction conditions may be adjusted (e.g., extended reaction time or heating).

3. Work-up and Isolation: a. Upon reaction completion, the product, muconic acid, may precipitate directly from the reaction mixture. b. Isolate the solid product by filtration. c. Wash the product with a suitable solvent and dry to obtain the final material. Further purification can be achieved by recrystallization if necessary.

Biological Activity and Drug Development Perspectives

The furanone and lactone scaffolds are privileged structures in medicinal chemistry, found in numerous natural products with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[11][12][13] this compound derivatives, as functionalized lactones, represent promising starting points for the design and synthesis of new therapeutic agents.

While extensive biological screening data for a wide range of this compound derivatives is still emerging, their structural similarity to other bioactive compounds suggests significant potential. For example, many anticancer agents function by interacting with key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Key targets often include protein kinases, transcription factors like NF-κB, and components of the apoptotic cascade (e.g., Bcl-2 family proteins and caspases).[12][14][15] The development of novel this compound derivatives could yield compounds that modulate these or other critical cellular pathways.

signaling_pathway Drug Bioactive Lactone (e.g., this compound Derivative) Kinase2 Kinase 2 Drug->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Gene Expression (Inflammation, Proliferation) Nucleus->Response

Figure 4. Hypothetical mechanism of a bioactive lactone inhibiting a cellular signaling cascade.

The synthetic accessibility of muconolactones, especially through sustainable biocatalytic routes, makes them attractive for generating chemical libraries for high-throughput screening. Future work should focus on diversifying the available this compound structures and systematically evaluating their biological activities to unlock their full therapeutic potential.

References

A Technical Guide to the Natural Sources and Biotechnological Production of Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muconolactone and its derivatives are valuable chiral synthons for the synthesis of a variety of pharmaceuticals and specialty chemicals. While organisms that naturally accumulate significant quantities of this compound are not prominently documented, the metabolic pathways for its synthesis are inherent in numerous soil bacteria and fungi. These organisms utilize the β-ketoadipate pathway to catabolize aromatic compounds, with this compound as a key intermediate. This guide provides an in-depth overview of the microorganisms that serve as natural sources of the genetic machinery for this compound production and details the scientific methodologies to harness and engineer these organisms for enhanced production. Particular focus is given to engineered strains of Pseudomonas putida KT2440 and mutant strains of Rhodococcus rhodochrous N75, which have demonstrated significant potential for this compound synthesis.

Natural Sources of this compound-Producing Organisms

The natural production of this compound is primarily an intermediate step in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds by soil microorganisms.[1][2] Organisms that possess this pathway are the primary natural sources of the genetic and enzymatic machinery for this compound biosynthesis. Key genera include:

  • Bacteria:

    • Pseudomonas: Particularly P. putida, is a versatile bacterium capable of converting a wide range of lignin-derived aromatic compounds.[3]

    • Rhodococcus: Species like R. rhodochrous and R. jostii are known for their robust metabolism of aromatic compounds.[3][4]

    • Arthrobacter[5]

    • Corynebacterium[5]

    • Brevibacterium

    • Microbacterium

    • Sphingobacterium[5]

    • Acinetobacter: Notably A. calcoaceticus.[2]

    • Agrobacterium: Including A. tumefaciens.[2]

  • Fungi:

    • Aspergillus: Aspergillus niger has been shown to metabolize aromatic compounds via the β-ketoadipate pathway.

    • Neurospora

While these organisms naturally produce this compound as a metabolic intermediate, they also efficiently metabolize it further. Therefore, significant accumulation of this compound is typically achieved through metabolic engineering, specifically by blocking the downstream enzymatic steps.

Quantitative Data on this compound Production

The most significant yields of this compound have been achieved using genetically modified organisms. Below is a summary of reported quantitative data for this compound and its direct precursor, muconic acid, which can be readily converted to this compound.

OrganismStrainPrecursorProductTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Pseudomonas putidaKT2440 (ΔpcaD)Protocatechuic acidThis compoundNot specifiedNot specifiedNot specified[3]
Rhodococcus rhodochrousN75 (CJ30 mutant)p-Toluate (B1214165) (11.5 mM)(-)-3-Methylthis compoundNot specified53% (molar)Not specified[6]
Pseudomonas putidaKT2440-JD1Benzoate (B1203000)cis,cis-Muconate18.5~100% (molar)0.6[7]
Pseudomonas putidaEngineered KT2440GuaiacolMuconic AcidNot specifiedQuantitative1.40 mmol/L/h[8]

Biosynthetic Pathways

The primary metabolic route for the conversion of aromatic compounds to this compound is the β-ketoadipate pathway . This pathway has two main branches that converge on the intermediate β-ketoadipate. This compound is an intermediate in the catechol branch.

Catechol Branch of the β-Ketoadipate Pathway

Aromatic compounds like benzoate are first converted to catechol. Catechol then undergoes ortho-cleavage, leading to the formation of cis,cis-muconate, which is subsequently cyclized to this compound.

Catechol_Pathway Benzoate Benzoate Catechol Catechol Benzoate->Catechol benABCD ccMuconate cis,cis-Muconate Catechol->ccMuconate catA This compound This compound ccMuconate->this compound catB betaKetoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->betaKetoadipate_enol_lactone catC betaKetoadipate β-Ketoadipate betaKetoadipate_enol_lactone->betaKetoadipate pcaD TCA TCA Cycle betaKetoadipate->TCA pcaIJF

Fig. 1: Catechol branch of the β-ketoadipate pathway.
Protocatechuate Branch leading to this compound

In some engineered strains, the protocatechuate branch can be rerouted to produce this compound. Protocatechuate is converted to β-ketoadipate enol-lactone, and with the inactivation of the pcaD gene, this compound can be produced.[3]

Protocatechuate_Pathway Protocatechuate Protocatechuate Carboxymuconate β-Carboxy- muconate Protocatechuate->Carboxymuconate pcaGH Carboxythis compound γ-Carboxy- This compound Carboxymuconate->Carboxythis compound pcaB betaKetoadipate_enol_lactone β-Ketoadipate enol-lactone Carboxythis compound->betaKetoadipate_enol_lactone pcaC This compound This compound betaKetoadipate_enol_lactone->this compound ΔpcaD

Fig. 2: Engineered protocatechuate pathway for this compound production.

Experimental Protocols

Cultivation of Rhodococcus rhodochrous N75 for (-)-3-Methylthis compound Production

This protocol is based on the methodology for producing optically active (-)-3-methylthis compound from a mutant strain of R. rhodochrous N75.[6]

  • Media Preparation:

    • Growth Medium: Minimal medium supplemented with yeast extract.

    • Production Medium: Minimal medium containing 10 mM p-toluate as the sole carbon source for induction and biotransformation. The minimal medium consists of (per liter): 4.0 g K₂HPO₄, 0.4 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.1 g MgSO₄, and 1 ml of a trace element solution.[9]

  • Inoculum Preparation:

    • Inoculate a single colony of the R. rhodochrous N75 mutant strain (e.g., CJ30) into the growth medium.

    • Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase.

  • Induction and Biotransformation:

    • Harvest the cells from the inoculum culture by centrifugation.

    • Wash the cell pellet with sterile minimal medium.

    • Resuspend the cells in the production medium containing p-toluate.

    • Incubate at 30°C with shaking for the duration of the biotransformation (typically 24-72 hours).

This compound Production in Engineered Pseudomonas putida KT2440

This protocol outlines the general steps for producing this compound from aromatic precursors using a P. putida KT2440 strain with a deletion in the pcaD gene.[3]

  • Strain Construction:

    • Generate a markerless gene deletion of the pcaD gene in P. putida KT2440 using methods such as λ Red recombineering combined with Cre/loxP site-specific recombination.[10]

  • Media and Cultivation:

    • Pre-culture: Grow the engineered P. putida strain overnight in a rich medium such as LB broth.

    • Production: Inoculate a minimal medium (e.g., M9 medium) containing a primary carbon source (like glucose) and the aromatic precursor (e.g., protocatechuic acid).

  • Fed-Batch Fermentation (for higher titers):

    • For enhanced production, a fed-batch process can be employed.

    • Initially, grow the cells in a batch phase to a high cell density.

    • Then, feed a concentrated solution of the aromatic precursor at a controlled rate to maintain a non-toxic concentration in the bioreactor.

Experimental_Workflow cluster_strain Strain Preparation cluster_cultivation Cultivation & Production cluster_dsp Downstream Processing Strain Select Host Organism (e.g., P. putida KT2440) Mutagenesis Gene Deletion (e.g., ΔpcaD) Strain->Mutagenesis Preculture Inoculum Preparation Mutagenesis->Preculture Fermentation Bioreactor Cultivation with Aromatic Precursor Preculture->Fermentation Extraction Solvent Extraction of this compound Fermentation->Extraction Quantification HPLC/GC-MS Analysis Extraction->Quantification

Fig. 3: General workflow for this compound production.
Extraction and Quantification of this compound

  • Sample Preparation:

    • Centrifuge the culture broth to separate the cells from the supernatant.

    • Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to protonate the carboxyl group of this compound, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Extract the acidified supernatant with an organic solvent such as ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic phases and dry them over an anhydrous salt (e.g., Na₂SO₄).

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract. A general protocol for metabolite extraction from bacterial cultures involves quenching the metabolism and using a cold solvent mixture (e.g., acetonitrile:methanol:water).[11]

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve the crude extract in a suitable mobile phase.

      • Analyze the sample using a reversed-phase HPLC column (e.g., C18).

      • Use a UV detector to monitor the elution of this compound at its characteristic absorbance wavelength.

      • Quantify the concentration by comparing the peak area to a standard curve of pure this compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • For volatile derivatives, the extract can be derivatized (e.g., by silylation) to increase its volatility and thermal stability.

      • The derivatized sample is then injected into the GC-MS system for separation and identification based on its mass spectrum.[12][13]

Conclusion and Future Outlook

The microbial production of this compound represents a promising green alternative to conventional chemical synthesis. While organisms that naturally overproduce this compound are rare, the inherent metabolic pathways in a wide range of bacteria and fungi provide a robust foundation for metabolic engineering. Strains of Pseudomonas putida and Rhodococcus rhodochrous have emerged as particularly strong candidates for industrial applications. Future research should focus on optimizing fermentation conditions, improving the genetic stability of engineered strains, and developing more efficient downstream processing techniques to enhance the economic viability of bio-based this compound production. Further exploration of the vast microbial diversity may also uncover novel enzymes or pathways with superior catalytic properties for this compound synthesis.

References

A Technical Guide to Muconolactone: Chemical Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of muconolactone, a significant intermediate in the microbial degradation of aromatic compounds. This document details its chemical identifiers, physicochemical properties, and presents a comprehensive look at its biosynthesis via engineered microorganisms. Furthermore, it outlines detailed experimental protocols for its production, purification, and quantitative analysis, making it a valuable resource for researchers in metabolic engineering, synthetic biology, and drug development.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. These tables provide a quick reference for its key identifiers and quantitative data.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 6666-46-2[1][2][3][4]
IUPAC Name 2-(5-oxo-2H-furan-2-yl)acetic acid[2][5]
Molecular Formula C₆H₆O₄[1][2][3][5]
PubChem CID 542[1][2][5]
SMILES C1=CC(=O)OC1CC(=O)O[2][5]
InChI InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)[1][2][5]
InChIKey HPEKPJGPWNSAAV-UHFFFAOYSA-N[1][2][5]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 142.11 g/mol [1][2]
Monoisotopic Mass 142.02660867 Da[2][5]
Boiling Point 430.8 °C at 760 mmHg[3][4]
Density 1.396 g/cm³[3][4]
Flash Point 192.7 °C[3][4]
Topological Polar Surface Area 63.6 Ų[1][2]
Complexity 194[1][2]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Biosynthesis of this compound

This compound is a key intermediate in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds by soil bacteria like Pseudomonas putida.[6] Specifically, it is part of the catechol branch of this pathway. Through metabolic engineering, this pathway can be harnessed for the biotechnological production of this compound from lignin-derived aromatic compounds such as protocatechuic acid.[6]

A common strategy involves using a genetically modified strain of Pseudomonas putida KT2440.[6] In this strain, the gene pcaD, which encodes the enzyme β-ketoadipate enol-lactone hydrolase, is deleted (ΔpcaD).[6] This deletion creates a metabolic block, preventing the conversion of the precursor, β-ketoadipate enol-lactone, and leading to the accumulation and subsequent purification of this compound.[6]

Signaling Pathway: The Catechol Branch of the β-Ketoadipate Pathway

The following diagram illustrates the enzymatic conversion of catechol to intermediates of the tricarboxylic acid (TCA) cycle. The pathway highlights the role of this compound as a central intermediate.

beta_ketoadipate_pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate   CatA (Catechol 1,2-dioxygenase) This compound This compound cis_cis_Muconate->this compound   CatB (Muconate cycloisomerase) beta_Ketoadipate_enol_lactone beta_Ketoadipate_enol_lactone This compound->beta_Ketoadipate_enol_lactone   CatC (this compound isomerase) beta_Ketoadipate beta_Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate   PcaD/CatD (β-Ketoadipate enol- lactone hydrolase) beta_Ketoadipyl_CoA beta_Ketoadipyl_CoA beta_Ketoadipate->beta_Ketoadipyl_CoA   PcaIJ/CatIJ (β-Ketoadipate: succinyl-CoA transferase) TCA_Cycle TCA_Cycle beta_Ketoadipyl_CoA->TCA_Cycle   PcaF/CatF (β-Ketoadipyl-CoA thiolase)

The Catechol Branch of the β-Ketoadipate Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, purification, and analysis of this compound. These protocols are synthesized from established research practices.

Microbial Production and Purification Workflow

The overall process for producing and isolating this compound from a microbial culture is depicted below.

production_workflow cluster_fermentation Fermentation cluster_purification Purification Preculture 1. Pre-culture of P. putida KT2440 ΔpcaD Bioreactor 2. Bioreactor Cultivation & Biotransformation Preculture->Bioreactor Inoculation Centrifugation 3. Cell Removal (Centrifugation) Bioreactor->Centrifugation Harvest Activated_Carbon 4. Decolorization (Activated Carbon) Centrifugation->Activated_Carbon Acidification 5. Precipitation (Acidification to pH 2) Activated_Carbon->Acidification Isolation 6. Product Isolation (Filtration/Centrifugation) Acidification->Isolation Drying 7. Drying Isolation->Drying Pure_this compound Pure_this compound Drying->Pure_this compound Pure this compound

Workflow for this compound Production and Purification.
Protocol 1: Production and Purification of this compound

This protocol details the steps for producing this compound using a Pseudomonas putida KT2440 ΔpcaD mutant strain and purifying it from the fermentation broth.[6][7]

1. Strain and Culture Conditions:

  • Microorganism: Pseudomonas putida KT2440 with a deletion in the pcaD gene.

  • Pre-culture Medium (Lysogeny Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (Mineral Medium): Per liter: 3.5 g Na₂HPO₄·12H₂O, 7.0 g KH₂PO₄, 1 g (NH₄)₂SO₄, supplemented with a carbon source (e.g., 10 g/L glucose or glycerol) and a trace mineral solution.[8]

  • Growth Conditions: Cultures are grown at 30°C with agitation (e.g., 200 rpm) to ensure adequate aeration.[8]

2. Fermentation and Biotransformation:

  • Inoculate 50 mL of pre-culture medium with a single colony of P. putida KT2440 ΔpcaD and incubate overnight.

  • Use the pre-culture to inoculate a bioreactor containing the fermentation medium to an initial optical density at 600 nm (OD₆₀₀) of 0.1.[8]

  • Maintain the pH at 7.0 through the automated addition of 1 N NaOH and 1 N HCl.[8] Maintain dissolved oxygen above 20% by adjusting the agitation and aeration rate.

  • Once the culture reaches a desired cell density (e.g., OD₆₀₀ of 10-15), induce the pathway by adding the precursor, protocatechuic acid, to the medium at a specified concentration (e.g., 5-10 g/L).

  • Continue the fermentation for 24-48 hours, monitoring the conversion of the precursor and the production of this compound via HPLC analysis.

3. Extraction and Purification:

  • Harvest the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) to remove the bacterial cells.[9]

  • Treat the resulting supernatant with activated carbon (e.g., 1% w/v) for 1 hour with stirring to remove colored impurities.[7]

  • Remove the activated carbon by filtration.

  • Acidify the clarified supernatant to a pH of 2 using a strong acid (e.g., 32% HCl) and hold at a low temperature (e.g., 5°C) to facilitate the precipitation of this compound.[7]

  • Collect the precipitated this compound by filtration or centrifugation.

  • Wash the product with cold, acidified water (pH 2) to remove residual soluble impurities.

  • Dry the purified this compound under vacuum to obtain the final product.

Protocol 2: HPLC Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC).

1. Apparatus and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard: Purified this compound of known concentration for calibration.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or as determined by UV-Vis scan of a standard).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

3. Sample Preparation and Analysis:

  • Prepare a series of standard solutions of this compound in the mobile phase A to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Collect samples from the fermentation broth at various time points.

  • Centrifuge the samples to pellet cells and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered samples as necessary with mobile phase A to fall within the range of the calibration curve.

  • Inject the prepared standards and samples onto the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

References

The Central Role of Muconolactone in the β-Ketoadipate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-ketoadipate pathway is a critical catabolic route in various bacteria and fungi for the degradation of aromatic compounds, funneling them into central metabolism. This pathway is bifurcated, with both branches converging on the formation of β-ketoadipate. A key intermediate in the catechol branch of this pathway is muconolactone. This technical guide provides an in-depth exploration of the role of this compound, detailing its enzymatic transformations, the kinetic properties of the involved enzymes, and the regulatory mechanisms governing its flux. Furthermore, this guide furnishes detailed experimental protocols for the purification and characterization of key enzymes and presents visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding.

Introduction

The β-ketoadipate pathway is a fundamental metabolic sequence for the aerobic breakdown of aromatic compounds, such as lignin-derived monomers, pollutants, and other xenobiotics, into intermediates of the tricarboxylic acid (TCA) cycle.[1][2] The pathway is characterized by two main branches: the catechol branch and the protocatechuate branch, which converge to a common intermediate, β-ketoadipate. This compound is a pivotal lactonic intermediate specifically within the catechol branch.

This guide focuses on the enzymatic reactions centered around this compound, a critical juncture in the pathway. The formation and subsequent isomerization of this compound are catalyzed by muconate cycloisomerase and this compound isomerase, respectively. Understanding the function and regulation of these enzymes is crucial for applications in bioremediation, biocatalysis, and as potential targets for antimicrobial drug development.

The β-Ketoadipate Pathway: An Overview

The degradation of aromatic compounds via the β-ketoadipate pathway begins with their conversion to either catechol or protocatechuate.

  • Catechol Branch: Catechol undergoes intradiol ring cleavage by catechol 1,2-dioxygenase to form cis,cis-muconate.

  • Protocatechuate Branch: Protocatechuate is cleaved by protocatechuate 3,4-dioxygenase to yield β-carboxy-cis,cis-muconate.

Both branches then proceed through a series of enzymatic steps, with the catechol branch involving the formation and conversion of this compound, to ultimately produce β-ketoadipate. This is then converted to acetyl-CoA and succinyl-CoA, which enter the TCA cycle.

Figure 1: Overview of the β-Ketoadipate Pathway.

Enzymology of this compound Transformation

Muconate Cycloisomerase (EC 5.5.1.1)

Muconate cycloisomerase catalyzes the first committed step in the conversion of the ring-fission product, cis,cis-muconate, to (+)-muconolactone. This enzyme is a key player in the catechol branch of the pathway.

This compound Isomerase (EC 5.3.3.4)

This compound isomerase (MLI) is responsible for the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[3] This reaction involves a shift of the double bond within the lactone ring, a critical step that prepares the molecule for hydrolysis in the subsequent reaction. The crystal structure of this compound isomerase from Pseudomonas putida has been solved, revealing a unique decameric structure with ten identical subunits.[4]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in this compound metabolism are essential for understanding the efficiency and regulation of the β-ketoadipate pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
This compound IsomeraseAcinetobacter calcoaceticus(+)-Muconolactone55--[5]
This compound IsomerasePseudomonas putida(+)-Muconolactone90--[5]
This compound IsomeraseAlcaligenes eutrophus JMP 134(4S)-Muconolactone---[6]
This compound IsomeraseAlcaligenes eutrophus JMP 134(4R, 5S)-5-chloro-3-methylthis compound---[6]

Experimental Protocols

Purification of this compound Isomerase (from Pseudomonas putida)

This protocol is adapted from established methods for the purification of isomerases.[7][8][9]

  • Cell Growth and Harvesting: Grow Pseudomonas putida in a suitable medium containing a substrate that induces the β-ketoadipate pathway (e.g., benzoate). Harvest cells in the late exponential phase by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT) and lyse the cells using a French press or sonication.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and obtain a crude cell-free extract.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: Gradually add solid ammonium sulfate to the crude extract to achieve a specific saturation (e.g., 40-70%). Collect the precipitate by centrifugation and redissolve it in a minimal amount of buffer.

  • Dialysis: Dialyze the redissolved protein solution against the starting buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose or other suitable anion-exchange column. Elute the protein using a linear salt gradient (e.g., 0-0.5 M NaCl).

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

purification_workflow start Start: P. putida Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (French Press/Sonication) cell_harvest->cell_lysis centrifugation Clarification (High-Speed Centrifugation) cell_lysis->centrifugation ammonium_sulfate Ammonium Sulfate Fractionation centrifugation->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis ion_exchange Anion-Exchange Chromatography dialysis->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration end Purified this compound Isomerase gel_filtration->end

Figure 2: Experimental Workflow for this compound Isomerase Purification.
Spectrophotometric Assay for this compound Isomerase Activity

This assay is based on the principle that the product of the reaction, β-ketoadipate enol-lactone, has a different UV absorbance spectrum than the substrate, this compound.

Materials:

  • Purified this compound isomerase

  • (+)-Muconolactone (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of (+)-muconolactone in a quartz cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known amount of the purified this compound isomerase to the cuvette.

  • Immediately monitor the change in absorbance at a specific wavelength (typically around 230 nm, where the product exhibits maximum absorbance) over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of β-ketoadipate enol-lactone.

  • To determine Km and Vmax, repeat the assay with varying concentrations of (+)-muconolactone.

Regulation of the β-Ketoadipate Pathway

The expression of the enzymes in the β-ketoadipate pathway is tightly regulated to ensure efficient catabolism of aromatic compounds in response to their availability. Regulation often occurs at the transcriptional level, with pathway intermediates acting as inducers. For instance, in Pseudomonas putida, this compound itself can act as an inducer for the enzymes of the catechol branch. The regulatory networks can be complex, involving multiple transcriptional regulators that respond to different aromatic substrates and their metabolites.

regulation_logic Aromatic_Compound Aromatic Compound (e.g., Benzoate) Catechol Catechol Aromatic_Compound->Catechol Metabolism cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate CatA This compound This compound cis_cis_Muconate->this compound CatB CatR CatR (Transcriptional Regulator) This compound->CatR Induces cat_Genes cat Genes (Structural Genes for Catechol Branch) CatR->cat_Genes Activates Transcription

Figure 3: Simplified Regulatory Logic of the Catechol Branch.

Conclusion

This compound stands as a central intermediate in the β-ketoadipate pathway, with its enzymatic conversion being a critical control point in the degradation of a wide array of aromatic compounds. The enzymes responsible for its formation and isomerization, muconate cycloisomerase and this compound isomerase, exhibit distinct kinetic properties and are subject to intricate regulatory control. A thorough understanding of the role of this compound and its associated enzymes, facilitated by the detailed protocols and data presented in this guide, is paramount for advancing applications in bioremediation, green chemistry, and the development of novel antimicrobial strategies. The continued investigation into the structure, function, and regulation of this pathway will undoubtedly unveil further opportunities for biotechnological innovation.

References

Muconolactone: A Pivotal Metabolic Intermediate in Pseudomonas putida's Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas putida, a versatile soil bacterium, possesses a remarkable capacity to degrade a wide array of aromatic compounds, a process of significant interest for bioremediation and industrial biotechnology. Central to this metabolic prowess is the β-ketoadipate pathway, which funnels diverse aromatic substrates into central metabolism. This guide focuses on a key intermediate within the catechol branch of this pathway: muconolactone . We will delve into the enzymatic transformations, regulatory networks, and experimental methodologies associated with this compound metabolism in P. putida, providing a comprehensive resource for professionals in the field.

The Catechol Branch of the β-Ketoadipate Pathway: The Role of this compound

The degradation of many aromatic compounds, such as benzoate (B1203000), converges on the formation of catechol. Catechol then undergoes ortho-cleavage, initiating a sequence of reactions that includes this compound as a critical intermediate. The pathway leading to and from this compound involves two key enzymes: muconate cycloisomerase (CatB) and this compound isomerase (CatC).

Catechol_Pathway Catechol Catechol cis_cis_Muconate cis,cis-Muconate (B1241781) Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase (CatA) This compound This compound cis_cis_Muconate->this compound Muconate Cycloisomerase (CatB) beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone This compound Isomerase (CatC) TCA_Cycle TCA Cycle beta_Ketoadipate_enol_lactone->TCA_Cycle ...

Figure 1: The catechol branch of the β-ketoadipate pathway in Pseudomonas putida, highlighting the central role of this compound.

Quantitative Data on Key Enzymes

The efficiency of the catechol branch is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the enzymes directly involved in the formation and conversion of this compound.

EnzymeGeneSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
Muconate CycloisomerasecatBcis,cis-Muconate27 ± 348 ± 21.8 x 106Pseudomonas putida PRS2000[1]
This compound IsomerasecatCThis compoundNot ReportedNot ReportedNot ReportedPseudomonas putida

Transcriptional Regulation of the catBC Operon

The expression of the enzymes responsible for this compound metabolism is tightly controlled at the transcriptional level. The genes encoding muconate cycloisomerase (catB) and this compound isomerase (catC) form an operon, catBC, which is positively regulated by the LysR-type transcriptional regulator, CatR.[3][4]

The inducer for this system is cis,cis-muconate, the product of the CatA reaction.[4][5] In the absence of cis,cis-muconate, CatR binds to a region of the catBC promoter, repressing transcription. Upon binding of cis,cis-muconate, CatR undergoes a conformational change, leading to the activation of catBC transcription.[5] The CatR binding site is located upstream of the catBC promoter, within the transcribed region of the divergently transcribed catR gene.[3]

CatR_Regulation cluster_promoter catR-catBC Intergenic Region catR_promoter P_catR catBC_promoter P_catBC CatR_binding_site CatR Binding Site catBC_operon catBC operon Transcription_inactive Transcription OFF CatR_inactive CatR (Inactive) CatR_inactive->CatR_binding_site binds & represses CatR_active CatR-cis,cis-muconate (Active) CatR_inactive->CatR_active CatR_active->CatR_binding_site binds & activates cis_cis_Muconate cis,cis-Muconate cis_cis_Muconate->CatR_inactive binds Transcription_active Transcription ON

Figure 2: Regulatory model for the CatR-mediated activation of the catBC operon in Pseudomonas putida.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism in P. putida.

Enzyme Assay for this compound Isomerase (CatC)

This protocol is adapted from general spectrophotometric enzyme assays and is specific for measuring the activity of this compound isomerase.

Principle: this compound isomerase catalyzes the isomerization of this compound to β-ketoadipate enol-lactone. The reaction can be monitored by the decrease in absorbance at a specific wavelength corresponding to this compound, or by coupling the reaction to a subsequent enzyme for which a colorimetric or fluorometric assay is available. For direct measurement, the disappearance of this compound can be followed.

Materials:

  • Purified this compound isomerase

  • (+)-Muconolactone substrate

  • 50 mM Tris-HCl buffer, pH 7.5

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of (+)-muconolactone in the Tris-HCl buffer. The exact concentration should be determined based on the Km of the enzyme, if known, or empirically.

  • Set the spectrophotometer to a wavelength where this compound has a distinct absorbance peak (e.g., determined by a UV scan).

  • Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 25°C).

  • In a quartz cuvette, add the Tris-HCl buffer and the (+)-muconolactone substrate solution to a final volume of 1 mL.

  • Initiate the reaction by adding a small, known amount of purified this compound isomerase to the cuvette. Mix quickly by inverting the cuvette.

  • Immediately start recording the decrease in absorbance over time for a period of 1-5 minutes. Ensure the initial rate is linear.

  • Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of this compound at the chosen wavelength.

  • Perform control experiments without the enzyme to account for any non-enzymatic degradation of the substrate.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of (+)-muconolactone and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate Spectrophotometer and Cuvette A->B C Add Buffer and Substrate to Cuvette B->C D Initiate Reaction with Enzyme C->D E Record Absorbance Change Over Time D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Vary Substrate Concentration) F->G

Figure 3: Workflow for the spectrophotometric assay of this compound isomerase activity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the separation and quantification of this compound from bacterial culture supernatants.

Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar molecule, can be effectively separated from other components in a culture medium using a C18 column and a polar mobile phase.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid or phosphoric acid

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge bacterial culture samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • If necessary, dilute the sample with the initial mobile phase to bring the this compound concentration within the linear range of the calibration curve.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The acidic modifier helps to ensure the lactone is in a single protonation state.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of aqueous and organic mobile phases. A typical starting point would be a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 210 nm). A DAD can be used to obtain the full UV spectrum for peak identification.

    • Injection Volume: 10-20 µL.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

HPLC_Workflow A Prepare Mobile Phase and Standards C Equilibrate HPLC System A->C B Prepare Samples (Centrifuge, Filter, Dilute) E Inject Samples B->E D Inject Standards to Generate Calibration Curve C->D D->E F Analyze Chromatograms and Quantify this compound E->F

Figure 4: General workflow for the quantification of this compound by HPLC.

Gene Expression Analysis of catB and catC by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the catB and catC genes in response to an inducer.

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the amount of a specific mRNA transcript. By comparing the expression levels of the target genes (catB and catC) in induced versus uninduced conditions, the effect of the inducer on gene expression can be quantified.

Materials:

  • P. putida cultures grown under inducing (e.g., with benzoate) and non-inducing (e.g., with glucose) conditions.

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for catB, catC, and a reference gene (e.g., rpoD)

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from induced and non-induced cultures during the exponential growth phase.

    • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target genes (catB, catC) and a reference gene.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for each gene in each condition.

    • Calculate the relative expression of the target genes using the ΔΔCq method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

This compound stands as a critical juncture in the metabolic network of Pseudomonas putida for the degradation of aromatic compounds. A thorough understanding of the enzymes that produce and consume this intermediate, along with the intricate regulatory circuits that govern their expression, is paramount for both fundamental research and the rational design of microbial cell factories. The experimental protocols provided herein offer a robust framework for investigating the multifaceted role of this compound, empowering researchers to further unravel the complexities of aromatic catabolism and harness the metabolic potential of this remarkable bacterium.

References

Methodological & Application

Application Notes and Protocols for Muconolactone Production from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Muconolactone is a valuable platform chemical and an important intermediate in the synthesis of various polymers, pharmaceuticals, and fine chemicals. Its production from renewable lignocellulosic biomass presents a sustainable alternative to petroleum-based manufacturing. This document provides a detailed overview of the methods for producing this compound from biomass, focusing on microbial fermentation pathways, and includes specific experimental protocols and quantitative data to guide research and development efforts.

Section 1: Overview of Production Strategies

The conversion of lignocellulosic biomass into this compound is a multi-step process.[1] It begins with the deconstruction of the complex biomass structure into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). These components are then converted into fermentable sugars and aromatic compounds, which serve as feedstocks for microbial or chemo-catalytic conversion to this compound.

The overall workflow involves four main stages:

  • Biomass Pretreatment: Breaking down the recalcitrant lignocellulosic matrix to liberate cellulose, hemicellulose, and lignin.[1]

  • Hydrolysis (Saccharification): Converting cellulose and hemicellulose polymers into monomeric sugars (e.g., glucose, xylose).

  • Bioconversion/Catalytic Conversion: Transforming the sugars and/or lignin-derived aromatics into this compound.

  • Downstream Processing: Separating and purifying this compound from the reaction mixture.

Overall_Workflow Biomass Lignocellulosic Biomass (e.g., Corn Stover, Poplar) Pretreatment Pretreatment (e.g., Steam Explosion, Dilute Acid) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis (Saccharification) Pretreatment->Hydrolysis Lignin Lignin Stream Pretreatment->Lignin Sugars Sugar Stream (Glucose, Xylose) Hydrolysis->Sugars Bioconversion Microbial Fermentation (e.g., Engineered P. putida) Sugars->Bioconversion Lignin->Bioconversion (Optional Funneling) Purification Downstream Processing (Extraction & Purification) Bioconversion->Purification Product Purified this compound Purification->Product

Caption: Overall workflow for this compound production from lignocellulosic biomass.

Section 2: Biomass Pretreatment

The goal of pretreatment is to disrupt the complex structure of lignocellulose, increasing the accessibility of cellulose and hemicellulose for enzymatic hydrolysis.[2] Various methods exist, each with its own advantages and drawbacks.[3]

Common Pretreatment Methods:

  • Physical Methods: Mechanical processes like milling, grinding, and chipping reduce particle size and crystallinity.[3]

  • Chemical Methods:

    • Acid Pretreatment: Uses dilute acids (e.g., H₂SO₄, HCl) to primarily hydrolyze hemicellulose.[4]

    • Alkaline Pretreatment: Uses bases (e.g., NaOH, KOH) to remove lignin and a portion of hemicellulose, causing the cellulose to swell.[4]

    • Steam Explosion: Subjects biomass to high-pressure steam followed by rapid decompression, which disrupts the fiber structure.[1][4]

  • Biological Methods: Involves using microorganisms, such as fungi, to selectively degrade lignin and hemicellulose.[5]

Protocol 1: Dilute Acid Pretreatment and Enzymatic Hydrolysis of Corn Stover

This protocol describes a common method for preparing a sugar-rich hydrolysate from lignocellulosic biomass.

1. Materials and Equipment:

  • Dried and milled corn stover (particle size < 2 mm)

  • Dilute sulfuric acid (H₂SO₄, 1-2% w/v)

  • Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for neutralization

  • Commercial cellulase (B1617823) and xylanase enzyme cocktails

  • Shaking incubator or hydrolysis reactor

  • Autoclave

  • pH meter

2. Pretreatment Procedure:

  • Prepare a slurry of corn stover in dilute H₂SO₄ at a solid loading of 10% (w/v).

  • Transfer the slurry to a pressure-rated reactor and heat to 160°C for 10-15 minutes.

  • Cool the reactor rapidly and collect the pretreated slurry.

  • Neutralize the slurry to a pH of 5.0 using CaCO₃ or NaOH. The solid fraction, rich in cellulose, can be separated from the liquid fraction, rich in hemicellulose-derived sugars, by filtration.

3. Enzymatic Hydrolysis (Saccharification):

  • Adjust the solid loading of the neutralized, pretreated slurry to 15-20% (w/w) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0).

  • Add cellulase and hemicellulase (B13383388) enzymes at a recommended loading (e.g., 20 mg protein/g cellulose).

  • Incubate at 50°C in a shaking incubator or stirred-tank reactor for 48-72 hours.

  • Monitor sugar release (glucose and xylose) periodically using HPLC.

  • Once hydrolysis is complete, separate the solid lignin-rich residue from the liquid sugar hydrolysate by centrifugation or filtration. The hydrolysate is now ready for fermentation.

Section 3: Microbial Production of this compound

Engineered microorganisms, particularly Pseudomonas putida KT2440, have been extensively developed for the production of muconic acid and its derivatives from both sugars and lignin-derived aromatic compounds.[6][7] this compound is an intermediate in the β-ketoadipate pathway. By deleting specific genes in this pathway, the metabolic flux can be directed towards the accumulation of this compound.[8] A key strategy involves the deletion of the pcaD gene, which encodes the β-ketoadipate enol-lactone hydrolase, leading to the accumulation of this compound.[8]

Biochemical Pathways

1. From Sugars (Glucose/Xylose): Glucose and xylose are metabolized through central carbon pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to produce phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[9] These precursors enter the shikimate pathway, leading to 3-dehydroshikimate (3-DHS).[10] Engineered pathways then convert 3-DHS to protocatechuate (PCA), which is funneled into a modified β-ketoadipate pathway to produce this compound.[10][11]

Sugar_to_this compound cluster_sugars Central Metabolism cluster_shikimate Shikimate Pathway cluster_beta_keto Modified β-Ketoadipate Pathway Glucose Glucose / Xylose G6P PEP + E4P Glucose->G6P DHS 3-Dehydroshikimate (3-DHS) G6P->DHS aroG, aroB, etc. PCA Protocatechuate (PCA) DHS->PCA asbF (3-DHS dehydratase) CM β-Carboxy-cis,cis-muconate PCA->CM pcaHG (PCA 3,4-dioxygenase) CML γ-Carboxythis compound CM->CML pcaB (CM cycloisomerase) BKEL β-Ketoadipate enol-lactone CML->BKEL pcaC (CML decarboxylase) BKA β-Ketoadipate BKEL->BKA pcaD (BK enol-lactone hydrolase) ML This compound BKEL->ML Spontaneous or This compound Isomerase (pcaI) pcaD_del

Caption: Pathway from sugars to this compound in engineered P. putida. The red 'X' indicates the deleted pcaD gene step.

2. From Lignin-Derived Aromatics: Lignin depolymerization yields a mixture of aromatic compounds (e.g., p-coumarate, ferulate, vanillate).[10] Catabolic pathways in microbes like P. putida can funnel these diverse compounds towards a central intermediate, PCA.[10][12] From PCA, the pathway to this compound is the same as described above.

Lignin_to_this compound cluster_lignin Lignin Monomers pCoumarate p-Coumarate PCA Protocatechuate (PCA) pCoumarate->PCA Ferulate Ferulate Ferulate->PCA Vanillate Vanillate Vanillate->PCA Pathway Modified β-Ketoadipate Pathway PCA->Pathway ML This compound Pathway->ML

Caption: Funneling of lignin-derived aromatics to this compound via protocatechuate (PCA).

Quantitative Data on this compound & Precursor Production

The following table summarizes reported titers, yields, and productivities for this compound and its immediate precursor, muconic acid, using engineered microbial systems.

ProductMicroorganismFeedstockTiter (g/L)YieldProductivity (g/L/h)Reference
This compoundP. putida KT2440 (ΔpcaD)Glucose24--[8]
β-Ketoadipic acidP. putida KT2440 (ΔpcaJ)Glucose41--[8]
cis,cis-Muconic acidP. putida LC224 (ΔgacS)Glucose & Xylose47.20.50 C-mol/C-mol0.49[6]
cis,cis-Muconic acidP. putida KT2440Glucose & Xylose33.746% molar0.18[7]
cis,cis-Muconic acidP. putida KT2440p-Coumarate>15--[12]
cis,cis-Muconic acidP. putida KT2440Glucose4.92--[12]
Protocol 2: Fed-Batch Fermentation of Engineered P. putida for this compound Production

This protocol outlines a fed-batch fermentation process for producing this compound from a sugar hydrolysate using an engineered P. putida KT2440 strain (e.g., a ΔpcaD mutant).

1. Materials and Equipment:

  • Engineered P. putida KT2440 strain

  • Laboratory-scale bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen (DO) control

  • M9 minimal medium

  • Carbon source: Glucose/xylose hydrolysate (from Protocol 1)

  • Trace elements solution

  • Nitrogen source (e.g., (NH₄)₂SO₄)

  • Antifoam agent

  • Shaking incubator

2. Inoculum Development:

  • Streak the engineered P. putida strain from a glycerol (B35011) stock onto an LB agar (B569324) plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into a 250 mL flask containing 50 mL of M9 medium with 10 g/L glucose. Incubate at 30°C and 220 rpm for 18-24 hours.

  • Use this seed culture to inoculate a larger volume (e.g., 500 mL in a 2 L flask) and grow under the same conditions for another 18-24 hours to generate sufficient biomass for bioreactor inoculation.

3. Bioreactor Fermentation:

  • Prepare the bioreactor with 3 L of M9 minimal medium containing an initial concentration of sugars (e.g., 20 g/L glucose, 10 g/L xylose).

  • Sterilize the bioreactor and medium. After cooling, add sterile trace elements and other heat-sensitive components.

  • Inoculate the bioreactor with the seed culture to an initial optical density (OD₆₀₀) of ~0.1.

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled with 2M H₂SO₄ and 2M NaOH)

    • Agitation: 400-800 rpm

    • Aeration: 1.0 vvm (volume of air per volume of liquid per minute)

    • Dissolved Oxygen (DO): Maintain >20% saturation by linking agitation speed to the DO probe.

  • Fed-Batch Strategy:

    • After the initial batch of sugar is nearly depleted (as monitored by HPLC), begin feeding a concentrated sugar solution (e.g., 500 g/L glucose/xylose mixture) to maintain a low but non-limiting sugar concentration.

    • Simultaneously, feed a nitrogen source to support cell growth and productivity.

  • Monitor cell growth (OD₆₀₀), substrate consumption, and this compound production by taking samples periodically. The fermentation can run for 72-120 hours.

Section 4: Downstream Processing

Separating this compound from the fermentation broth is critical for obtaining a high-purity product. The strategy typically involves cell removal, acidification, and extraction.[13]

Protocol 3: Extraction and Purification of this compound

1. Materials and Equipment:

  • Fermentation broth containing this compound

  • High-speed centrifuge

  • Concentrated HCl or H₃PO₄

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

  • Activated carbon

  • Crystallization vessel

2. Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the cells. Collect the supernatant.

  • Acidification: Lower the pH of the supernatant to <2.0 using a concentrated acid. This step protonates the carboxyl group, making the this compound more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction on the aqueous layer 2-3 times to maximize recovery.[14]

  • Solvent Removal: Combine the organic extracts and remove the ethyl acetate using a rotary evaporator under reduced pressure.

  • Decolorization (Optional): If the crude product is colored, dissolve it in a minimal amount of solvent and treat with activated carbon to remove impurities.[13]

  • Crystallization: The concentrated product can be further purified by recrystallization from a suitable solvent system to obtain high-purity this compound crystals.

Section 5: Alternative Production Methods

While microbial fermentation is a leading strategy, direct enzymatic or chemical catalytic conversion of biomass-derived intermediates are also being explored.

  • Enzymatic Conversion: This involves using isolated enzymes or whole-cell biocatalysts to perform specific conversion steps.[15] This can offer high selectivity under mild conditions but can be limited by enzyme cost and stability.[16]

  • Chemo-catalysis: This approach uses chemical catalysts to convert biomass-derived platform molecules (like levulinic acid or furfural) into target chemicals.[17][18] These processes can be efficient but may require harsh reaction conditions and complex catalyst systems.[19][20]

References

Application Notes and Protocols for Enzymatic Synthesis of Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of muconolactone, a valuable platform chemical and intermediate in the synthesis of various polymers and pharmaceuticals. The protocols focus on the use of Muconate Lactonizing Enzyme (MLE) for the conversion of cis,cis-muconic acid to this compound.

Introduction

This compound is a key intermediate in the β-ketoadipate pathway, a metabolic route in various microorganisms for the catabolism of aromatic compounds.[1] The enzymatic synthesis of this compound offers a green and sustainable alternative to chemical methods, operating under mild conditions with high specificity. The key enzyme in this biotransformation is Muconate Lactonizing Enzyme (MLE, EC 5.5.1.1), also known as muconate cycloisomerase.[1] MLE catalyzes the intramolecular cyclization of cis,cis-muconic acid to form (+)-muconolactone.[2] This enzyme is a member of the enolase superfamily and its catalytic mechanism involves the protonation of an enolate intermediate.[1]

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound from catechol, a common aromatic precursor, involves a two-step cascade. First, catechol is converted to cis,cis-muconic acid by catechol 1,2-dioxygenase. Subsequently, Muconate Lactonizing Enzyme (MLE) catalyzes the lactonization of cis,cis-muconic acid to this compound.

Enzymatic_Synthesis_of_this compound Catechol Catechol ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase This compound This compound ccMA->this compound Muconate Lactonizing Enzyme (MLE)

Caption: Enzymatic cascade for the synthesis of this compound from catechol.

Data Presentation

Table 1: Kinetic Parameters of Muconate Lactonizing Enzyme (MLE) from Pseudomonas putida
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
cis,cis-Muconate25 ± 5130 ± 105.2 x 10⁶
2-Fluoro-cis,cis-muconate30 ± 7250 ± 208.3 x 10⁶
3-Fluoro-cis,cis-muconate45 ± 8180 ± 154.0 x 10⁶
2-Methyl-cis,cis-muconate60 ± 1080 ± 71.3 x 10⁶
3-Methyl-cis,cis-muconate15 ± 450 ± 53.3 x 10⁶

Data adapted from a study on the substrate specificity of muconate cycloisomerases.

Table 2: Whole-Cell Bioconversion Yields for Muconic Acid and this compound
OrganismSubstrateProductTiterYieldReference
Saccharomyces cerevisiaeGlucosecis,cis-Muconic Acid20.8 g/L66.2 mg/g glucose[3]
Pseudomonas putida KT2440-JD1Benzoatecis,cis-Muconic Acid18.5 g/L~100% molar yield
Engineered E. coliCatecholcis,cis-Muconic Acid85 g/LNot Reported

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Muconate Lactonizing Enzyme (MLE)

This protocol describes a general procedure for the expression and purification of His-tagged recombinant MLE from E. coli.

1. Gene Cloning and Vector Construction:

  • Synthesize the gene encoding for Muconate Lactonizing Enzyme (e.g., from Pseudomonas putida) with codon optimization for E. coli expression.
  • Clone the synthesized gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (6xHis) tag.
  • Verify the construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
  • Elute the His-tagged MLE with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Collect the elution fractions and analyze by SDS-PAGE for purity.

5. Buffer Exchange and Storage:

  • Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Store the purified enzyme at -80°C in aliquots.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol details the enzymatic conversion of cis,cis-muconic acid to this compound using purified MLE.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 30 mM Tris-HCl buffer (pH 8.0)
  • 1 mM MnSO₄ (as a cofactor)[1]
  • 0.1 mM cis,cis-muconic acid (substrate)
  • Purified Muconate Lactonizing Enzyme (final concentration to be optimized, e.g., 0.1 - 1 µM)
  • The total reaction volume can be scaled as needed.

2. Reaction Conditions:

  • Incubate the reaction mixture at 25°C.
  • Monitor the progress of the reaction by measuring the decrease in absorbance at 260 nm, which corresponds to the consumption of cis,cis-muconic acid.

3. Reaction Quenching and Product Analysis:

  • Stop the reaction at a desired time point by adding an equal volume of 1 M HCl.
  • Analyze the product formation using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.
  • Mobile phase: A suitable gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Detection wavelength: 210 nm for this compound.

Protocol 3: Downstream Processing and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the enzymatic reaction mixture.

1. Acidification and Extraction:

  • After the enzymatic reaction is complete, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., HCl).
  • Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate (B1210297). Perform the extraction three times with an equal volume of the organic solvent.

2. Drying and Concentration:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Filter to remove the drying agent.
  • Concentrate the organic solution under reduced pressure using a rotary evaporator.

3. Purification by Column Chromatography:

  • Purify the crude this compound by silica (B1680970) gel column chromatography.
  • Use a solvent system such as a gradient of ethyl acetate in hexane (B92381) to elute the product.
  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing pure this compound.

4. Crystallization (Optional):

  • For further purification, the this compound can be crystallized.
  • Dissolve the purified product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexane).
  • Allow the solution to cool slowly to room temperature and then at 4°C to induce crystallization.
  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_purification Enzyme Purification cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing Expression Recombinant MLE Expression in E. coli Lysis Cell Lysis and Lysate Preparation Expression->Lysis IMAC IMAC Purification Lysis->IMAC BufferExchange Buffer Exchange IMAC->BufferExchange ReactionSetup Reaction Setup with cis,cis-Muconic Acid BufferExchange->ReactionSetup Incubation Incubation at 25°C ReactionSetup->Incubation Monitoring Reaction Monitoring (A260) Incubation->Monitoring Extraction Acidification and Solvent Extraction Monitoring->Extraction Concentration Drying and Concentration Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization

Caption: General experimental workflow for enzymatic this compound synthesis.

MLE_Mechanism ccMA cis,cis-Muconic Acid Enolate Enolate Intermediate ccMA->Enolate Binding to MLE Active Site This compound This compound Enolate->this compound Intramolecular Cyclization (Protonation)

Caption: Simplified mechanism of Muconate Lactonizing Enzyme (MLE).

References

Application Notes and Protocols for Muconolactone Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Muconolactone is a key intermediate in the microbial catabolism of aromatic compounds via the β-ketoadipate pathway.[1][2][3] Its chemical structure, a lactone, makes it a valuable chiral building block for the synthesis of various pharmaceuticals and specialty chemicals. The biotechnological production of this compound, often using genetically engineered microorganisms like Pseudomonas putida, presents a promising sustainable alternative to traditional chemical synthesis.[4]

These application notes provide detailed protocols for the extraction and purification of this compound from microbial fermentation broths. The methodologies covered include initial separation from the culture, solvent-based extraction, and chromatographic purification. Additionally, quantitative data from relevant studies are summarized to provide benchmarks for yield and purity.

II. Data Presentation: this compound & Precursor Recovery

The following tables summarize quantitative data on the recovery of this compound and its closely related precursor, muconic acid. Data for muconic acid is included to provide a reference for achievable yields and purities with similar downstream processing techniques, as detailed data for this compound is less commonly reported.

Table 1: Production and Recovery of this compound and Related Compounds

CompoundProducing OrganismTiter in Broth (g/L)Recovery MethodOverall Yield (%)Final Purity (%)Reference
This compoundPseudomonas putida KT2440 (ΔpcaD)24Extraction & RecrystallizationNot ReportedNot Reported[4]
Muconic AcidPseudomonas putida>1Precipitation74>97[5]
Muconic AcidEngineered Yeast5.2 - 20.55Precipitation & Adsorption50 - 66.395.4[6]
Muconic AcidSaccharomyces cerevisiae4.33Reactive ExtractionNot ReportedNot Reported[5]

Table 2: Efficiency of Different Extraction Methods for Muconic Acid

Extraction MethodSolvent/Extractant SystemExtraction Efficiency (%)Reference
Solvent ExtractionHexane (B92381)26.23[5]
Solvent ExtractionMethyl Isobutyl Ketone36.17[5]
Reactive ExtractionEthyl Oleate, 1-dodecanol, and di-n-octylamine98.66[5]
Reactive ExtractionTri-hexyl-tetra-decyl-phosphonium decanoate (B1226879) in n-heptane99.24[5]

III. Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from a microbial culture, primarily focusing on Pseudomonas putida as the production host.

Protocol 1: Initial Separation of Biomass and Supernatant

Objective: To separate the microbial cells from the culture broth containing the secreted this compound.

Materials:

  • Fermentation broth

  • High-speed refrigerated centrifuge

  • Centrifuge bottles

  • 0.22 µm syringe filters (optional, for small volumes)

Procedure:

  • Harvest the fermentation culture by transferring it to appropriate centrifuge bottles.

  • Centrifuge the broth at 10,000 x g for 15-20 minutes at 4°C to pellet the microbial cells.

  • Carefully decant the supernatant, which contains the dissolved this compound, into a clean collection vessel.

  • For complete removal of any remaining cells or particulates, the supernatant can be further clarified by filtration through a 0.45 µm or 0.22 µm filter. This is particularly important before chromatographic steps to prevent column clogging.

Protocol 2: Liquid-Liquid Extraction of this compound

Objective: To extract this compound from the clarified aqueous supernatant into an organic solvent.

Materials:

  • Clarified supernatant

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Separatory funnel

  • pH meter or pH strips

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Transfer the clarified supernatant to a separatory funnel of appropriate size.

  • Acidify the supernatant to a pH of 2-3 by the dropwise addition of concentrated HCl while stirring. This protonates the carboxyl group of any residual muconic acid, which may be present, and can improve the partitioning of this compound into the organic phase.

  • Add an equal volume of ethyl acetate to the separatory funnel.[7]

  • Stopper the funnel and invert it gently, periodically opening the stopcock to release any pressure buildup.[8]

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.[9]

  • Place the separatory funnel back on a ring stand and allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate), and the lower layer will be the aqueous phase.

  • Carefully drain the lower aqueous layer.

  • Collect the upper organic layer, which now contains the this compound.

  • To maximize recovery, the aqueous layer can be re-extracted two more times with fresh portions of ethyl acetate. Combine all organic extracts.

  • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

  • Filter off the drying agent.

  • Concentrate the organic extract using a rotary evaporator at 40°C under reduced pressure to remove the ethyl acetate, leaving the crude this compound extract.[7][10]

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for normal-phase chromatography) or C18 silica (for reversed-phase chromatography)

  • Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate for normal-phase; acetonitrile (B52724) and water for reversed-phase)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber (for monitoring)

Procedure:

  • Slurry Preparation and Column Packing:

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the packed column.

  • Elution:

    • Begin eluting the sample through the column with the mobile phase.

    • A gradient of increasing solvent polarity is typically used. For example, in normal-phase chromatography, a gradient from a low percentage of ethyl acetate in hexane to a higher percentage can be employed.

    • Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound. This can be done using thin-layer chromatography (TLC) and staining, or by analytical techniques such as HPLC or mass spectrometry if available.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 4: Purification by Recrystallization

Objective: To achieve high purity of this compound through crystallization. This is often a final polishing step.

Materials:

  • Purified this compound from chromatography

  • A suitable solvent system (e.g., a mixture of a solvent in which this compound is soluble and a non-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable hot solvent.

  • Slowly add a non-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal formation, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold non-solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The production of this compound is intricately linked to the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds in many bacteria and fungi. Genetic engineering of this pathway, for instance by inactivating the pcaD gene (encoding β-ketoadipate enol-lactone hydrolase), can lead to the accumulation of this compound.[4]

beta_ketoadipate_pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate CatA This compound This compound cis_cis_Muconate->this compound CatB beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone CatC Muconolactone_accumulates This compound Accumulates This compound->Muconolactone_accumulates beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate PcaD PcaD PcaD (Target for inactivation) Protocatechuate Protocatechuate Carboxy_muconate β-Carboxy-cis,cis-muconate Protocatechuate->Carboxy_muconate PcaHG Carboxythis compound γ-Carboxythis compound Carboxy_muconate->Carboxythis compound PcaB Carboxythis compound->beta_Ketoadipate_enol_lactone PcaC beta_Ketoadipyl_CoA β-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA PcaIJ TCA_Cycle Succinyl-CoA + Acetyl-CoA (TCA Cycle) beta_Ketoadipyl_CoA->TCA_Cycle PcaF PcaD->beta_Ketoadipate Blocked extraction_purification_workflow Fermentation_Broth Fermentation Broth (Cells + this compound) Centrifugation Centrifugation (10,000 x g) Fermentation_Broth->Centrifugation Cell_Pellet Cell Pellet (Discard) Centrifugation->Cell_Pellet Supernatant Clarified Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Aqueous_Phase Aqueous Phase (Re-extract or Discard) LLE->Aqueous_Phase Organic_Phase Organic Phase (Contains this compound) LLE->Organic_Phase Drying_Concentration Drying & Concentration (Na2SO4, Rotary Evaporator) Organic_Phase->Drying_Concentration Crude_Extract Crude this compound Extract Drying_Concentration->Crude_Extract Chromatography Column Chromatography (Silica or C18) Crude_Extract->Chromatography Pure_Fractions Pure this compound Fractions Chromatography->Pure_Fractions Final_Concentration Solvent Removal Pure_Fractions->Final_Concentration Purified_this compound Purified this compound Final_Concentration->Purified_this compound

References

Application Notes and Protocols for the Analytical Quantification of Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone is a key intermediate in the microbial catabolism of aromatic compounds through the β-ketoadipate pathway. Its accurate quantification is crucial for studying metabolic pathways, optimizing industrial fermentation processes for the production of value-added chemicals, and for monitoring environmental biodegradation of aromatic pollutants. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and a potential enzymatic assay.

Sample Preparation from Microbial Cultures

Proper sample preparation is critical for accurate quantification and to prevent interference from the complex matrix of fermentation broths.

Protocol for Sample Preparation:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Protein Precipitation (if necessary): If the broth is rich in proteins, add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) in a 1:2 ratio (supernatant:solvent). Incubate at -20°C for 30 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent to bring the this compound concentration within the linear range of the calibration curve.

Workflow for Sample Preparation:

SamplePrep A Fermentation Broth B Centrifugation (10,000 x g, 10 min, 4°C) A->B C Supernatant B->C Collect D Cell Pellet (Discard) B->D E Protein Precipitation (Optional) C->E F Filtration (0.22 µm filter) C->F If no protein precipitation E->F G Dilution F->G H Sample for Analysis G->H

Caption: General workflow for preparing microbial culture samples for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established protocols for the analysis of organic acids and similar lactones in microbial cultures.[1][2][3]

Application Note:

HPLC with UV detection is a robust and widely used technique for the quantification of organic compounds. This compound, containing a lactone ring, can be detected by UV spectrophotometry. This method provides good resolution and sensitivity for the analysis of this compound in complex matrices like fermentation broths.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler and data acquisition software

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water:acetonitrile (95:5, v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 1 to 100 µg/mL).

  • Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples using the calibration curve.

Expected Performance Characteristics (based on similar organic acid analyses):

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a validated method for the quantification of a similar compound, γ-butyrolactone, in biological matrices.[4][5]

Application Note:

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of volatile and semi-volatile compounds like this compound, especially at low concentrations. The mass spectrometer provides definitive identification of the analyte. Derivatization is generally not required for lactones.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler and data acquisition software

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp to 220°C at 10°C/min

      • Hold at 220°C for 5 minutes

    • MS Transfer Line Temperature: 230°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely a prominent and specific fragment).

      • Qualifier Ions: At least two other characteristic ions for confirmation.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.1 to 50 µg/mL).

  • Quantification:

    • Generate a calibration curve by injecting the standards and plotting the peak area of the quantifier ion against concentration.

    • Inject the prepared samples.

    • Quantify this compound in the samples using the calibration curve.

Expected Performance Characteristics (based on γ-butyrolactone analysis): [6]

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.0 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Enzymatic Assay (Spectrophotometric)

This is a proposed protocol based on the known activity of this compound isomerase, which catalyzes the conversion of this compound.[7][8][9][10]

Application Note:

Enzymatic assays can provide a highly specific and rapid method for quantification. This compound isomerase converts this compound to β-ketoadipate enol-lactone. The reaction can be monitored spectrophotometrically by observing the change in absorbance at a specific wavelength, which would need to be determined experimentally.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis spectrophotometer with temperature control

    • Cuvettes

  • Reagents:

    • Purified this compound isomerase

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

    • This compound standards

  • Assay Principle: The enzymatic conversion of this compound results in a change in the chemical structure, which may lead to a change in UV absorbance. The rate of this change is proportional to the concentration of this compound.

  • Assay Procedure (to be optimized):

    • Prepare a reaction mixture containing the phosphate buffer and a known concentration of this compound isomerase.

    • Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding a known volume of the this compound standard or sample.

    • Immediately monitor the change in absorbance at a predetermined wavelength (e.g., around 230 nm, to be determined empirically) over time.

    • The initial rate of the reaction (the linear portion of the absorbance vs. time plot) is proportional to the this compound concentration.

  • Quantification:

    • Generate a standard curve by plotting the initial reaction rate against the concentration of this compound standards.

    • Determine the this compound concentration in the samples from the standard curve.

Expected Performance Characteristics (Hypothetical):

ParameterExpected Value
Linearity (R²)> 0.98
Limit of Detection (LOD)1 - 10 µM
Limit of Quantification (LOQ)5 - 50 µM
Precision (% RSD)< 10%

Metabolic Pathway Visualization

The following diagram illustrates the formation of this compound in the protocatechuate branch of the β-ketoadipate pathway.

Protocatechuate_Pathway Protocatechuate Protocatechuate Carboxymuconate cis,cis-β-Carboxymuconate Protocatechuate->Carboxymuconate enzyme1 Protocatechuate 3,4-dioxygenase This compound This compound Carboxymuconate->this compound enzyme2 Carboxymuconate cycloisomerase Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->Ketoadipate_enol_lactone enzyme3 This compound isomerase Ketoadipate β-Ketoadipate Ketoadipate_enol_lactone->Ketoadipate enzyme4 β-Ketoadipate enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA Ketoadipate->Succinyl_CoA_Acetyl_CoA enzyme5 β-Ketoadipate: succinyl-CoA transferase

Caption: The protocatechuate branch of the β-ketoadipate pathway leading to the formation and further metabolism of this compound.

References

Muconolactone as a Precursor for Bioplastics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Comparative Physicochemical Properties

Due to the limited availability of specific data for poly(muconolactone), the following tables present quantitative data for polyesters derived from the related muconic acid and for common bioplastics, Polylactic Acid (PLA) and Polycaprolactone (PCL), to provide a comparative context for material properties.[1][2][3][4][5]

Table 1: Thermal Properties of Selected Bioplastics

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(butylene succinate-co-muconate) Increases with muconate contentDecreases with muconate content
Polylactic Acid (PLA) 50 - 70[3][6]150 - 180[5][7]
Polycaprolactone (PCL) -60[1][3]60 - 65[1][3]

Table 2: Mechanical Properties of Selected Bioplastics

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(butylene succinate-co-muconate) Thermoset -Shear Modulus > 30 GPa-
Polylactic Acid (PLA) 45 - 59[8]2.67 - 3.83 - 7
Poly(D/L)lactic acid (PDLLA) / PCL Blends 26 - 47 (decreases with PCL content)[2]Decreases with PCL contentIncreases with PCL content

Table 3: Biodegradation Insights

PolymerBiodegradation Notes
Muconic Acid-based Polyesters The presence of alkene groups in the backbone from muconic acid offers sites for potential enzymatic or chemical degradation.[9]
Polylactic Acid (PLA) Biodegradable under industrial composting conditions (high temperature and humidity).[8] Slow degradation in soil or marine environments.[8]
Polycaprolactone (PCL) Readily biodegradable in various environments, including soil and compost, mediated by microbial lipases and esterases.[10][11]

Signaling and Metabolic Pathways

The biological production of this compound typically proceeds through the synthesis of its precursor, cis,cis-muconic acid, in engineered microorganisms. A common pathway involves the conversion of glucose or lignin-derived aromatic compounds.

MetabolicPathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Lignin Lignin Aromatics Aromatic Compounds Lignin->Aromatics Catechol Catechol Aromatics->Catechol Shikimate->Catechol cis_cis_Muconic_Acid cis,cis-Muconic Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-dioxygenase This compound This compound cis_cis_Muconic_Acid->this compound Muconate cycloisomerase TCA_Cycle TCA Cycle This compound->TCA_Cycle

Biosynthetic pathway to this compound.

Experimental Protocols

Protocol 1: Microbial Production of cis,cis-Muconic Acid

This protocol is a generalized procedure based on established methods for producing muconic acid in engineered E. coli or P. putida.

1. Strain Cultivation and Induction:

  • Prepare a suitable minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., 20 g/L glucose or a mixture of lignin-derived aromatics).
  • Inoculate the medium with a pre-culture of the engineered microbial strain.
  • Grow the culture at 30-37°C with shaking (200-250 rpm) to an optical density (OD600) of 0.6-0.8.
  • Induce gene expression for the muconic acid pathway by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for Lac-inducible systems).
  • Continue cultivation for 48-96 hours, monitoring cell growth and product formation.

2. Extraction and Purification of Muconic Acid:

  • Centrifuge the culture broth to remove cells.
  • Acidify the supernatant to a pH of approximately 2.0 with a strong acid (e.g., HCl or H2SO4) to precipitate the muconic acid.
  • Incubate at 4°C overnight to maximize precipitation.
  • Collect the precipitate by centrifugation or filtration.
  • Wash the crude muconic acid with acidified water.
  • Recrystallize the product from hot water or a suitable solvent system to achieve high purity.
  • Dry the purified muconic acid under vacuum.

Protocol 2: Conversion of Muconic Acid to this compound

This protocol describes the chemical conversion of muconic acid to this compound.

1. Lactonization Reaction:

  • In a round-bottom flask, dissolve the purified cis,cis-muconic acid in a suitable solvent (e.g., acetic acid).
  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).
  • Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • After completion, cool the reaction mixture to room temperature.

2. Isolation and Purification of this compound:

  • Remove the solvent under reduced pressure.
  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.
  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent.

Protocol 3: Ring-Opening Polymerization (ROP) of this compound

This is a generalized protocol for the ring-opening polymerization of this compound, adapted from established methods for other lactones.[12][13]

1. Monomer and Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
  • Purify the this compound monomer by recrystallization or distillation to remove any impurities that could interfere with the polymerization.

2. Polymerization Reaction (Anionic ROP Example):

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in a dry, aprotic solvent (e.g., toluene (B28343) or tetrahydrofuran).
  • Add a suitable initiator, such as an alkoxide (e.g., sodium or potassium alkoxide), via syringe.[12] The monomer-to-initiator ratio will determine the target molecular weight.
  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 100°C) for a period ranging from a few hours to 24 hours. The optimal conditions will need to be determined empirically.
  • Monitor the polymerization progress by checking the viscosity of the solution or by taking aliquots for analysis (e.g., NMR or GPC).

3. Polymer Isolation and Purification:

  • Quench the polymerization by adding a proton source, such as acidified methanol (B129727).
  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
  • Collect the polymer by filtration.
  • Redissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and re-precipitate to remove residual monomer and initiator.
  • Dry the purified poly(this compound) under vacuum until a constant weight is achieved.

Experimental Workflow and Characterization

The overall process from this compound synthesis to polymer characterization involves several key steps.

ExperimentalWorkflow cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_characterization Polymer Characterization Muconic_Acid Muconic Acid Production Lactonization Conversion to this compound Muconic_Acid->Lactonization Purification_Monomer Monomer Purification Lactonization->Purification_Monomer ROP Ring-Opening Polymerization Purification_Monomer->ROP Purification_Polymer Polymer Purification ROP->Purification_Polymer Structural Structural Analysis (NMR, FTIR) Purification_Polymer->Structural Thermal Thermal Analysis (DSC, TGA) Purification_Polymer->Thermal Molecular_Weight Molecular Weight (GPC/SEC) Purification_Polymer->Molecular_Weight Mechanical Mechanical Testing (Tensile, DMA) Purification_Polymer->Mechanical

Workflow for bioplastic production.
Polymer Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the extent of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester, such as the ester carbonyl stretch.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[14]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[15]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[15]

  • Tensile Testing: To measure the mechanical properties of the bioplastic, including tensile strength, Young's modulus, and elongation at break.[2]

Conclusion

This compound stands as a versatile, bio-derived monomer with significant potential for the creation of novel bioplastics. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis, polymerization, and characterization of this compound-based polyesters. Further research is needed to establish a comprehensive understanding of the material properties of poly(this compound) and to optimize its production for various applications, contributing to the advancement of sustainable materials.

References

Metabolic Engineering Strategies for Muconolactone Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic engineering of microorganisms to produce muconolactone, a valuable platform chemical. The strategies outlined focus on the rational design of microbial cell factories, primarily in Pseudomonas putida and Saccharomyces cerevisiae, to efficiently convert simple carbon sources into the target molecule.

Application Notes

Introduction to this compound Biosynthesis

This compound is an intermediate in the β-ketoadipate pathway, an aromatic compound degradation pathway found in various bacteria and fungi. Metabolic engineering efforts aim to harness and optimize this natural pathway, or transplant it into an industrial host, to achieve high-titer production of this compound from renewable feedstocks like glucose. The primary route for this compound production involves the conversion of protocatechuate (PCA) to β-ketoadipate enol-lactone, which is then isomerized to this compound.

Key Metabolic Engineering Strategies

Successful metabolic engineering for this compound production relies on a multi-pronged approach to channel metabolic flux towards the desired product and prevent its further catabolism. Key strategies include:

  • Pathway Introduction and Enhancement: Heterologous expression of the necessary pathway enzymes is fundamental when working with hosts that do not naturally produce this compound. In organisms that possess the pathway, overexpression of rate-limiting enzymes can significantly boost production.

  • Blocking Competing Pathways: To prevent the metabolization of this compound or its precursors, key genes in competing or downstream pathways are knocked out. A critical target for deletion is the pcaD gene, which encodes β-ketoadipate enol-lactone hydrolase, the enzyme responsible for converting β-ketoadipate enol-lactone to β-ketoadipate. Deletion of genes encoding muconate cycloisomerase (catB) and this compound isomerase (catC) can also be employed to accumulate precursors if muconic acid is an intermediate target that can be subsequently converted to this compound.

  • Increasing Precursor Supply: Enhancing the pool of central metabolic precursors that feed into the this compound biosynthesis pathway is crucial. For pathways starting from chorismate, this involves engineering the shikimate pathway.

  • Host Selection and Optimization: Pseudomonas putida, with its robust metabolism and natural capacity to degrade aromatic compounds, is a common chassis for this compound production. Saccharomyces cerevisiae is another attractive host due to its tolerance to acidic conditions and industrial robustness.

Quantitative Data on this compound Production

The following table summarizes the reported titers, yields, and productivities of this compound and its direct precursor, muconic acid, from various metabolic engineering studies. This data allows for a comparative analysis of different strategies and host organisms.

Host OrganismKey Genetic ModificationsSubstrateProductTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Pseudomonas putida KT2440ΔpcaDProtocatechuic AcidThis compound24--[1]
Pseudomonas putida KT2440ΔpcaJProtocatechuic Acidβ-ketoadipic acid41--[1]
Pseudomonas putida KT2440Δgcd, ΔhexR, ΔgntZ, ΔgacSGlucosecis,cis-Muconic Acid22.00.3560.21[2]
Pseudomonas putida KT2440ΔcatBCGuaiacolcis,cis-Muconic Acid~1.4 (9.93 mM)0.99-[3]
Saccharomyces cerevisiaeOverexpression of feedback-resistant aro4, TKL1; Δzwf1, ΔARO3Glucosecis,cis-Muconic Acid0.141--[4]
Saccharomyces cerevisiaeReintroduction of PDC5, Overexpression of QDR3Glucosecis,cis-Muconic Acid9.3-0.100[5][6]
Escherichia coliOverexpression of aroY, kpdBD, catAGlucosecis,cis-Muconic Acid36.8--[7]
Corynebacterium glutamicumCodon-optimized aroY, kpdBDGlucosecis,cis-Muconic Acid53.8--[7]

Diagrams

Metabolic_Pathway_for_Muconolactone_Production cluster_upstream Upstream Pathway cluster_core Engineered Pathway cluster_downstream Downstream Catabolism (Blocked) Glucose Glucose Protocatechuate Protocatechuate Glucose->Protocatechuate Shikimate Pathway (Engineered in Yeast) Carboxy_cis_cis_muconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxy_cis_cis_muconate PcaG, PcaH (Protocatechuate 3,4-dioxygenase) beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Carboxy_cis_cis_muconate->beta_Ketoadipate_enol_lactone PcaB (3-carboxy-cis,cis-muconate lactonizing enzyme) This compound This compound beta_Ketoadipate_enol_lactone->this compound PcaC (this compound isomerase) beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate PcaD (β-ketoadipate enol-lactone hydrolase) PcaD_knockout ΔpcaD

Biosynthetic pathway to this compound.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation and Production start Select Host Strain (e.g., P. putida KT2440) knockout Gene Knockout (e.g., ΔpcaD) start->knockout Homologous Recombination or CRISPR/Cas9 expression Gene Overexpression (e.g., pcaB, pcaC) knockout->expression Plasmid-based expression engineered_strain Engineered Strain expression->engineered_strain inoculum Inoculum Preparation engineered_strain->inoculum Proceed to Fermentation fermentation Fed-batch Fermentation inoculum->fermentation sampling Periodic Sampling fermentation->sampling analysis HPLC Analysis sampling->analysis result Quantify Titer, Yield, Productivity analysis->result

Workflow for this compound production.

Experimental Protocols

Protocol 1: Markerless Gene Deletion in Pseudomonas putida KT2440 using Homologous Recombination

This protocol describes the deletion of a target gene (e.g., pcaD) from the chromosome of P. putida KT2440 using a two-step homologous recombination strategy with a suicide vector containing sacB for counter-selection.

Materials:

  • P. putida KT2440

  • E. coli donor strain (e.g., S17-1)

  • Suicide vector (e.g., pT18mobsacB)

  • Primers for amplifying upstream and downstream homology arms of the target gene

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar (B569324) plates

  • Antibiotics (e.g., tetracycline (B611298) for plasmid selection)

  • Sucrose (B13894)

Procedure:

  • Construct the Deletion Vector: a. Amplify the upstream and downstream (approx. 500-1000 bp) regions flanking the target gene from P. putida KT2440 genomic DNA using PCR. b. Clone the amplified homology arms into the suicide vector. c. Transform the ligation product into an appropriate E. coli cloning strain and verify the construct by sequencing. d. Transform the verified plasmid into the donor E. coli strain.

  • First Crossover (Integration): a. Grow overnight cultures of the E. coli donor strain containing the deletion vector and the recipient P. putida KT2440. b. Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow for conjugation. c. Resuspend the conjugation mix in sterile saline and plate dilutions onto selective agar plates containing an antibiotic to select for P. putida that have integrated the plasmid (e.g., tetracycline) and a counter-selective agent against the E. coli donor. d. Incubate until single-crossover colonies appear.

  • Second Crossover (Excision): a. Inoculate single-crossover colonies into LB medium without antibiotic selection and grow overnight. This allows for the second recombination event to occur. b. Plate dilutions of the overnight culture onto LB agar plates containing 10% sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have excised the plasmid will grow. c. Screen the resulting colonies by PCR using primers that flank the target gene to identify clones where the gene has been deleted.

Protocol 2: Plasmid-based Gene Expression in Pseudomonas putida

This protocol details the introduction of an expression plasmid into P. putida via electroporation for the overexpression of target genes.

Materials:

  • Engineered P. putida strain

  • Expression plasmid containing the gene of interest under a suitable promoter

  • 300 mM sucrose solution, ice-cold

  • 10% glycerol (B35011) solution, ice-cold

  • Electroporation cuvettes (2 mm gap)

  • Electroporator

  • LB medium

  • Appropriate antibiotic for plasmid selection

Procedure:

  • Preparation of Electrocompetent Cells: a. Inoculate a single colony of P. putida into LB medium and grow overnight. b. Inoculate a fresh culture with the overnight culture and grow to an OD600 of 0.5-0.8. c. Harvest the cells by centrifugation at 4°C. d. Wash the cell pellet twice with an equal volume of ice-cold 300 mM sucrose solution. e. Resuspend the final pellet in a small volume of 10% glycerol to a high cell density. The cells are now electrocompetent and can be used immediately or stored at -80°C.

  • Electroporation: a. Thaw the electrocompetent cells on ice. b. Add 50-100 ng of the expression plasmid to 50 µL of competent cells in a pre-chilled microcentrifuge tube. c. Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. d. Electroporate the cells using appropriate settings (e.g., 2.5 kV, 200 Ω, 25 µF). e. Immediately add 1 mL of LB medium to the cuvette to recover the cells. f. Transfer the cell suspension to a microcentrifuge tube and incubate at 30°C for 1-2 hours with shaking to allow for the expression of the antibiotic resistance marker. g. Plate the cells on selective LB agar plates containing the appropriate antibiotic and incubate until colonies appear.

Protocol 3: Fed-Batch Fermentation for this compound Production

This protocol outlines a general procedure for fed-batch fermentation to achieve high cell density and increased product titers.

Materials:

  • Engineered P. putida strain

  • Defined minimal medium (e.g., M9 medium) with a carbon source (e.g., glucose)

  • Concentrated feed solution containing the carbon source and other necessary nutrients

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Inoculum culture

Procedure:

  • Inoculum Preparation: a. Prepare a seed culture by inoculating the engineered strain into a suitable medium and growing it overnight. b. Use the seed culture to inoculate a larger volume for the pre-culture, and grow to the late exponential phase.

  • Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium and sterilize it. b. Inoculate the bioreactor with the pre-culture. c. Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: a. Start the continuous or intermittent feeding of the concentrated nutrient solution. b. The feeding rate can be controlled to maintain a desired specific growth rate or based on a feedback control strategy, such as a DO-stat, where the feed is added when the DO rises above a set point. c. Maintain the pH and temperature at optimal levels for growth and production.

  • Sampling and Analysis: a. Aseptically withdraw samples from the bioreactor at regular intervals. b. Measure cell density (OD600) and analyze the supernatant for substrate consumption and this compound production using HPLC.

Protocol 4: HPLC Analysis of this compound

This protocol provides a method for the quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: e.g., an aqueous solution of a dilute acid like sulfuric acid or phosphoric acid, with an organic modifier like acetonitrile (B52724) if needed.

  • This compound standard for calibration

  • 0.22 µm syringe filters

  • Fermentation samples

Procedure:

  • Sample Preparation: a. Centrifuge the fermentation samples to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the samples with the mobile phase if the concentration of this compound is expected to be high.

  • HPLC Analysis: a. Set up the HPLC system with the C18 column and equilibrate with the mobile phase until a stable baseline is achieved. b. A typical mobile phase could be 5 mM H₂SO₄ in water at a flow rate of 0.6 mL/min. c. Set the UV detector to a wavelength where this compound absorbs (e.g., 210 nm). d. Inject the prepared samples and standards.

  • Quantification: a. Prepare a calibration curve by injecting known concentrations of the this compound standard. b. Integrate the peak area corresponding to this compound in the sample chromatograms. c. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

References

Application Notes and Protocols for the Synthesis of Adipic Acid from Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a crucial dicarboxylic acid with extensive applications in the chemical industry, most notably as a monomer for the production of nylon-6,6. While traditionally synthesized from petroleum-based feedstocks, there is a growing interest in sustainable and bio-based production routes. One such promising pathway involves the conversion of muconolactone, a bio-derivable intermediate, to adipic acid. This document provides detailed application notes and experimental protocols for the synthesis of adipic acid from this compound, a process that typically proceeds through a two-step conversion: the hydrolysis of this compound to muconic acid, followed by the catalytic hydrogenation of muconic acid to adipic acid.

Principle of the Method

The conversion of this compound to adipic acid is achieved through two sequential chemical transformations:

  • Hydrolysis of this compound: The lactone ring of this compound is opened through hydrolysis to yield muconic acid. This reaction is typically favored under neutral to alkaline conditions.

  • Hydrogenation of Muconic Acid: The carbon-carbon double bonds in the resulting muconic acid are then saturated via catalytic hydrogenation to produce adipic acid. This step is commonly carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Muconic Acid

This protocol describes the base-catalyzed hydrolysis of this compound to form muconic acid.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

Procedure:

  • Dissolve a known quantity of this compound in deionized water in the reaction vessel.

  • While stirring, slowly add the 1 M NaOH solution dropwise to raise the pH of the solution to a range of 7 to 9. Monitor the pH continuously with a calibrated pH meter.

  • Maintain the reaction mixture at room temperature and continue stirring. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the hydrolysis is complete (typically after several hours, which can be optimized), carefully neutralize the reaction mixture by adding 1 M HCl solution dropwise until the pH reaches approximately 7.

  • To precipitate the muconic acid, further acidify the solution to a pH of about 2 with 1 M HCl.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the muconic acid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry under vacuum.

  • The yield of muconic acid can be determined gravimetrically.

Protocol 2: Catalytic Hydrogenation of Muconic Acid to Adipic Acid

This protocol details the hydrogenation of muconic acid to adipic acid using a platinum-on-carbon catalyst.[1][2]

Materials:

  • Muconic acid (produced from Protocol 1 or obtained commercially)

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Solvent (e.g., water, ethanol)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite bed or syringe filter)

  • Rotary evaporator

Procedure:

  • Catalyst Pre-treatment (optional but recommended): In some cases, the catalyst is pre-treated in the reactor under a hydrogen atmosphere at an elevated temperature (e.g., 200-260°C) for several hours to ensure its activity.[1][2]

  • Reaction Setup:

    • Place the muconic acid and the chosen solvent into the high-pressure reactor vessel.

    • Carefully add the 5% Pt/C catalyst. The catalyst loading is typically a small percentage of the substrate weight.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).[1][2]

    • Begin stirring and heat the reactor to the desired temperature (e.g., 60°C).[1]

    • Maintain these conditions for the specified reaction time (e.g., 1.5 hours or until hydrogen uptake ceases).[1] The reaction progress can be monitored by taking samples and analyzing them by HPLC or Gas Chromatography (GC) after derivatization.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Open the reactor and filter the reaction mixture to remove the catalyst. The filtration can be done through a pad of Celite or a suitable filter membrane.

    • Wash the catalyst with a small amount of the solvent used in the reaction.

    • Combine the filtrate and the washings.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude adipic acid.

  • Purification (optional): The crude adipic acid can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain a high-purity product.

Data Presentation

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of muconic acid to adipic acid, showcasing the effects of different catalysts and reaction conditions on the yield of adipic acid.

Table 1: Effect of Different Catalysts on Adipic Acid Yield

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Muconic Acid Conversion (%)Adipic Acid Yield (%)Reference
1% Pd/HHTSodium Muconate70239568[3]
1% Pd₈Ni₂/HHTSodium Muconate702310080[3]
1% Pd₈Zn₂/HHTSodium Muconate702310084[3]
5% Pt/Ctrans,trans-Muconic Acid6041.5100>99[1]
1% Pd/HHT-OMuconic Acid703210080[4]
1% Pd/HHT-PMuconic Acid703210084[4]

Table 2: Effect of Hydrogen Pressure on Adipic Acid Yield with 1% Pd₈Zn₂/HHT Catalyst

H₂ Pressure (bar)Temperature (°C)Reaction Time (h)Muconic Acid Conversion (at 15 min) (%)Adipic Acid Yield (%)Reference
1701.510075[3]
2701.510080[3]
4701.510090[3]

Table 3: Effect of Temperature on Adipic Acid Yield with 1% Pd₈Zn₂/HHT Catalyst

Temperature (°C)H₂ Pressure (bar)Reaction Time (h)Muconic Acid Conversion (at 30 min) (%)Adipic Acid Yield (%)Reference
5021.510065[3]
7021.510080[3]
9021.510092[3]

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway This compound This compound Muconic_Acid Muconic Acid This compound->Muconic_Acid Hydrolysis (e.g., NaOH, H₂O) Adipic_Acid Adipic Acid Muconic_Acid->Adipic_Acid Hydrogenation (e.g., Pt/C, H₂)

Fig. 1: Reaction pathway for adipic acid synthesis.

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenation Step 2: Hydrogenation Start_H Start with this compound Hydrolysis Base-catalyzed Hydrolysis (pH 7-9) Start_H->Hydrolysis Neutralization Neutralization & Acidification (pH 2) Hydrolysis->Neutralization Isolation_MA Isolate Muconic Acid (Filtration) Neutralization->Isolation_MA Start_Hy Start with Muconic Acid Isolation_MA->Start_Hy Proceed to Hydrogenation Reaction Catalytic Hydrogenation (Pt/C, H₂, Heat, Pressure) Start_Hy->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Final_Product Adipic Acid Purification->Final_Product

Fig. 2: Experimental workflow for adipic acid synthesis.

References

Application Notes and Protocols for Muconolactone Isolation from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone is a valuable platform chemical and an important intermediate in the biosynthesis of various compounds. Its efficient isolation from fermentation broth is a critical step for its downstream applications in the chemical and pharmaceutical industries. This document provides a detailed protocol for the isolation and purification of this compound from a fermentation broth, including methods for biomass removal, extraction, purification, and analysis. The protocols are designed to be adaptable to various scales of production.

Data Presentation

While specific quantitative data for each step of this compound isolation is not extensively available in the literature, the following table presents a target framework for recovery and purity at each stage of the process, based on typical downstream processing of organic acids and lactones. A reported titer of 24 g/L of this compound has been achieved in fed-batch fermentation using engineered Pseudomonas putida KT2440.

StepParameterTarget ValueAnalytical Method
1. Biomass Removal This compound Recovery> 98%HPLC
Cell Removal Efficiency> 99%Optical Density (OD600)
2. Liquid-Liquid Extraction This compound Extraction Yield> 95%HPLC
Purity after Extraction70-80%HPLC
3. Column Chromatography This compound Recovery> 90%HPLC
Purity after Chromatography> 98%HPLC, LC-MS
4. Crystallization Final Purity> 99.5%HPLC, NMR
Overall Yield> 80%HPLC

Experimental Protocols

Biomass Removal from Fermentation Broth

This initial step aims to separate the microbial biomass from the fermentation broth containing the dissolved this compound.

1.1. Materials and Equipment:

  • Fermentation broth

  • Centrifuge with appropriate rotors and tubes

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel or tangential flow filtration system)

  • 0.22 µm filters

1.2. Protocol:

  • Centrifugation:

    • Transfer the fermentation broth to centrifuge tubes.

    • Centrifuge at 8,000 - 10,000 x g for 15-20 minutes at 4°C to pellet the cells.

    • Carefully decant the supernatant, which contains the this compound, into a clean collection vessel.

  • Sterile Filtration (Optional but Recommended):

    • For complete removal of any remaining cells and particulates, filter the supernatant through a 0.22 µm filter. This can be done using a vacuum filtration setup for smaller volumes or a tangential flow filtration (TFF) system for larger volumes.

Liquid-Liquid Extraction of this compound

This step selectively extracts this compound from the clarified fermentation broth into an organic solvent.

2.1. Materials and Equipment:

  • Clarified fermentation broth

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ethyl acetate (B1210297) (or other suitable organic solvent like diethyl ether)

  • Separatory funnel

  • pH meter

  • Rotary evaporator

2.2. Protocol:

  • Acidification:

    • Transfer the clarified fermentation broth to a large beaker or vessel.

    • While stirring, slowly add HCl to adjust the pH of the broth to 2.0-3.0. This protonates the carboxyl group of this compound, making it more soluble in organic solvents.

  • Extraction:

    • Transfer the acidified broth to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing the this compound, and the bottom layer will be the aqueous phase.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Solvent Evaporation:

    • Combine all the organic extracts.

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Purification by Column Chromatography

This step purifies this compound from the crude extract using silica (B1680970) gel chromatography.

3.1. Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC visualization reagent (e.g., potassium permanganate (B83412) stain or hydroxylamine/ferric chloride for lactones)[1][2]

  • Fraction collection tubes

  • Rotary evaporator

3.2. Protocol:

  • TLC Analysis of Crude Extract:

    • Dissolve a small amount of the crude extract in ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in a chamber with a solvent system (e.g., 70:30 ethyl acetate:hexane) to determine the separation profile.

    • Visualize the spots using a suitable stain to identify the this compound spot and any impurities.[1][2][3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 10% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of this compound by TLC.

  • Product Recovery:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Crystallization of this compound

This final step is to obtain high-purity crystalline this compound.

4.1. Materials and Equipment:

  • Purified this compound

  • Suitable solvent system for crystallization (e.g., ethyl acetate/hexane, methanol/water)

  • Crystallization dish or flask

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

4.2. Protocol:

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or methanol).

  • Crystallization:

    • Slowly add a less polar solvent (e.g., hexane) or cold water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent mixture.

    • Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Analytical Methods

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl acetate:Hexane (e.g., 70:30 v/v)

  • Visualization:

    • Potassium Permanganate Stain: General stain for oxidizable compounds.[2]

    • Hydroxylamine/Ferric Chloride: Specific for lactones, appearing as colored spots.[1][4]

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantification: Based on a standard curve of pure this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and specific quantification, especially in complex matrices like fermentation broth.[5][6][7]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]-.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.

Mandatory Visualization

Muconolactone_Isolation_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Fermentation Fermentation Broth (this compound + Biomass) BiomassRemoval Step 1: Biomass Removal (Centrifugation/Filtration) Fermentation->BiomassRemoval Extraction Step 2: Liquid-Liquid Extraction (Acidification & Solvent Extraction) BiomassRemoval->Extraction Clarified Broth Biomass Biomass (Waste) BiomassRemoval->Biomass Chromatography Step 3: Column Chromatography (Silica Gel) Extraction->Chromatography Crude Extract AqueousWaste Aqueous Waste Extraction->AqueousWaste Crystallization Step 4: Crystallization Chromatography->Crystallization Purified this compound SolventWaste Solvent Waste Chromatography->SolventWaste FinalProduct Pure this compound Crystals Crystallization->FinalProduct Signaling_Pathway_Placeholder A Precursor (e.g., Catechol) B cis,cis-Muconic Acid A->B Catechol 1,2-dioxygenase C This compound B->C Muconate cycloisomerase D beta-Ketoadipate enol-lactone C->D This compound isomerase E beta-Ketoadipate D->E beta-Ketoadipate enol-lactone hydrolase F TCA Cycle E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone is a key intermediate in the β-ketoadipate pathway, a metabolic route for the degradation of aromatic compounds by various microorganisms.[1][2][3] Its accurate quantification is crucial for studies in metabolic engineering, bioremediation, and drug discovery, where pathways involving aromatic catabolism are relevant. This application note provides a detailed protocol for the analysis and quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

The principle of this method relies on the separation of this compound from other components in a sample matrix based on its polarity. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase. The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound using the described method. This data is representative of a properly validated method.

ParameterValue
Retention Time (RT) Approximately 4.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (B129727) (HPLC grade)

  • Syringe filters (0.22 µm)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-8 min: 10% to 90% B8-10 min: 90% B10-12 min: 90% to 10% B12-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below is a general guideline for a microbial culture supernatant.

  • Centrifugation: Centrifuge the culture sample at 10,000 rpm for 10 minutes to pellet cells and debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Calibration and Quantification
  • Inject the prepared standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Centrifuge Centrifugation Sample->Centrifuge Standard Standard Weighing Dissolve_Std Standard Dissolution Standard->Dissolve_Std Filter Filtration Centrifuge->Filter Dilute_Sample Sample Dilution Filter->Dilute_Sample HPLC HPLC System Dilute_Sample->HPLC Dilute_Std Working Standards Dissolve_Std->Dilute_Std Dilute_Std->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

Simplified β-Ketoadipate Pathway

Beta_Ketoadipate_Pathway Catechol Catechol cis_cis_Muconate cis,cis-Muconic Acid Catechol->cis_cis_Muconate catA This compound This compound cis_cis_Muconate->this compound catB beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone catC beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle

References

Troubleshooting & Optimization

troubleshooting low yield in muconolactone fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for muconolactone fermentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their this compound production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound yield in microbial fermentation?

A1: The final yield of this compound is a multifactorial outcome dependent on the interplay between the engineered microbial strain and the fermentation conditions. Key influencing factors include:

  • Genetic stability of the production strain: The maintenance of the engineered metabolic pathway is crucial. Plasmid loss or mutations in key enzymes can lead to a significant drop in productivity.

  • Composition of the culture medium: The availability and ratio of carbon and nitrogen sources, as well as essential minerals and cofactors, directly impact cell growth and product formation.

  • Fermentation parameters: Critical process parameters such as pH, temperature, and dissolved oxygen levels must be tightly controlled to ensure optimal enzymatic activity and cell viability.[1][2][3][4][5]

  • Precursor availability and toxicity: The biosynthesis of this compound often proceeds through intermediates like catechol, which can be toxic to microbial cells at high concentrations.[6][7] Controlled feeding of precursors is often necessary.

Q2: I am observing a significantly lower this compound yield than expected. Where should I begin troubleshooting?

A2: A systematic approach is recommended. Start by verifying the integrity of your production strain. This includes confirming the presence of the expression plasmid and sequencing key genes in the biosynthetic pathway to rule out mutations. Next, review your fermentation data to ensure that the pH, temperature, and dissolved oxygen levels were maintained within the optimal ranges. If these parameters were stable, consider potential issues with the culture medium, such as nutrient limitation or the presence of inhibitory compounds.

Q3: Can the choice of carbon source impact this compound production?

A3: Yes, the choice of carbon source can have a significant impact. While glucose is a common carbon source, its rapid metabolism can sometimes lead to the formation of inhibitory byproducts or metabolic burden. In some cases, alternative carbon sources or a fed-batch strategy with controlled glucose feeding can lead to higher yields. For this compound production in Pseudomonas putida, co-feeding of a primary carbon source like glucose with the precursor (e.g., benzoate) has been shown to be effective.[8][9]

Q4: What is a typical yield for this compound fermentation?

A4: this compound yields are highly dependent on the microbial host, the specific metabolic engineering strategies employed, and the fermentation process. However, yields as high as 24 g/L have been reported in fed-batch fermentations using engineered Pseudomonas putida strains.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Plasmid Instability/Loss 1. Perform plasmid rescue from a sample of the fermentation broth and verify its integrity via restriction digest and sequencing. 2. Incorporate a stronger antibiotic selection pressure or consider genomic integration of the pathway genes. 3. Optimize the plasmid copy number to reduce metabolic burden.[10][11]
Suboptimal Fermentation Parameters 1. Review and confirm that the pH, temperature, and aeration rates were maintained within the optimal range for your strain. 2. Perform small-scale experiments to re-optimize these parameters.
Nutrient Limitation 1. Analyze the composition of your fermentation medium. 2. Consider a fed-batch strategy to maintain optimal concentrations of the carbon and nitrogen sources.[12][13]
Precursor Toxicity (e.g., Catechol) 1. If using a precursor feeding strategy, monitor the concentration of the precursor in the broth. 2. Implement a controlled feeding strategy to maintain the precursor concentration below toxic levels.[6][7]
Enzyme Inhibition/Inactivity 1. Verify the expression of all pathway enzymes via SDS-PAGE or Western blot. 2. Consider potential feedback inhibition by this compound or other pathway intermediates.[14]
Issue 2: Inconsistent Yields Between Fermentation Runs

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Quality 1. Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture. 2. Ensure a consistent inoculum size for each fermentation.
Variability in Media Preparation 1. Prepare fresh media for each fermentation run and verify the pH before inoculation. 2. Use high-quality reagents and ensure accurate weighing and mixing of all components.
Sensor Calibration Drift 1. Calibrate pH and dissolved oxygen probes before each fermentation run. 2. Regularly maintain and inspect all sensors and control equipment.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterTypical RangeReported Optimum for High Yield*
Host Organism Pseudomonas putida KT2440 (engineered)-
Temperature 25-37 °C30 °C[15]
pH 6.0-8.07.0[15]
Aeration Rate 0.5-2.0 vvm1.0 vvm[1]
Agitation Speed 200-800 rpm450-800 rpm[3]
Substrate Glucose and/or Benzoate (B1203000)Fed-batch with glucose and benzoate[8][9]
Reported Yield -24 g/L

*Note: Optimal conditions can be strain-specific and may require empirical optimization.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound in Pseudomonas putida**

This protocol outlines a general procedure for the fed-batch fermentation of this compound using an engineered P. putida strain.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered P. putida strain into 50 mL of LB medium containing the appropriate antibiotic. b. Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

2. Bioreactor Setup and Batch Phase: a. Prepare the batch fermentation medium (e.g., a defined mineral salt medium with glucose as the primary carbon source). b. Sterilize the bioreactor and medium. c. Inoculate the bioreactor with the overnight seed culture to an initial OD600 of 0.1.[15] d. Maintain the following conditions: Temperature = 30°C, pH = 7.0 (controlled with NH4OH or H3PO4), Aeration = 1.0 vvm, Agitation = 400 rpm (or as needed to maintain a dissolved oxygen level > 20%).[1][3][15]

3. Fed-Batch Phase: a. Once the initial glucose is depleted (as indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated glucose and precursor (e.g., benzoate) solution. b. The feed rate should be adjusted to maintain a low, non-toxic concentration of the precursor in the broth. A pH-stat feeding strategy, where the feed is added in response to a pH drop, can be effective.[8][9]

4. Sampling and Analysis: a. Collect samples aseptically at regular intervals. b. Monitor cell growth (OD600), substrate consumption, and this compound production.

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typical. The exact ratio will need to be optimized for your specific column and system.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 260 nm).
  • Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a standard curve of this compound in the fermentation medium. b. Quantify the this compound concentration in your samples by comparing the peak areas to the standard curve.

Visualizations

muconolactone_biosynthesis Catechol Catechol Muconic_acid Muconic_acid Catechol->Muconic_acid Catechol 1,2-dioxygenase This compound This compound Muconic_acid->this compound Muconate cycloisomerase

Caption: Biosynthesis of this compound from catechol.

troubleshooting_workflow start Low this compound Yield check_strain Verify Strain Integrity (Plasmid rescue, sequencing) start->check_strain check_fermentation Review Fermentation Data (pH, Temp, DO) check_strain->check_fermentation Strain OK fed_batch Implement Fed-Batch Strategy check_strain->fed_batch Plasmid Instability check_media Analyze Media Composition check_fermentation->check_media Parameters OK optimize_conditions Re-optimize Fermentation Parameters check_fermentation->optimize_conditions Parameters Deviated check_media->fed_batch Nutrient Limitation precursor_toxicity Investigate Precursor Toxicity check_media->precursor_toxicity Media OK precursor_toxicity->optimize_conditions Toxicity Addressed

Caption: Troubleshooting workflow for low this compound yield.

experimental_workflow inoculum Inoculum Preparation fermentation Fed-Batch Fermentation inoculum->fermentation sampling Regular Sampling fermentation->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation & Optimization analysis->data data->fermentation Process Optimization

Caption: General experimental workflow for this compound fermentation.

References

Technical Support Center: Optimization of Muconolactone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of muconolactone.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments, offering potential causes and solutions.

Issue EncounteredPotential CausesRecommended Solutions
Low this compound Titer Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can hinder microbial growth and product formation.[1][2]- Optimize pH and temperature for the specific microbial strain (e.g., for Pseudomonas putida, a temperature of 30°C and a pH around 7.0 are often used). - Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which is critical for aerobic production pathways.[3]
Nutrient Limitation: Depletion of essential nutrients (carbon, nitrogen, phosphate) in the culture medium.[4]- Analyze the composition of your medium and supplement with limiting nutrients. - Implement a fed-batch fermentation strategy to maintain optimal nutrient concentrations throughout the production phase.[5][6][7][8][9]
Precursor Unavailability or Toxicity: Insufficient supply of the precursor (e.g., protocatechuate, catechol) or toxicity of the precursor at high concentrations.- Optimize the feeding strategy for the precursor to match the cells' conversion capacity. - Test different precursor concentrations to find a balance between availability and toxicity.
Inefficient Metabolic Pathway: Bottlenecks in the biosynthetic pathway leading to the accumulation of intermediates or diversion of carbon flux to competing pathways.- Overexpress key enzymes in the this compound production pathway. - Delete genes of competing pathways (e.g., further metabolism of this compound) to redirect carbon flow towards the desired product.[10]
Product Degradation or Isomerization Chemical Instability: this compound may be unstable under certain pH and temperature conditions, leading to degradation or isomerization to other forms.[11]- Maintain a stable pH in the bioreactor, as acidic conditions can promote the isomerization of related compounds like muconic acid.[12] - Promptly harvest and process the culture broth after fermentation to minimize product loss.
Enzymatic Degradation: Presence of intracellular or extracellular enzymes that degrade this compound.- Engineer the production strain to knock out genes encoding for degradative enzymes. - Optimize the purification process to quickly separate the product from cellular components.
Cell Viability Issues Toxicity of Precursor or Product: Accumulation of the aromatic precursor or this compound to toxic levels can inhibit cell growth.- Implement a controlled feeding strategy for the precursor to avoid accumulation. - Consider in-situ product removal techniques to reduce the concentration of this compound in the culture medium.
Contamination: Microbial contamination can outcompete the production strain and lead to a decrease in yield and cell viability.[13][14][15]- Strictly adhere to aseptic techniques during all stages of the experiment.[15] - Regularly check for contamination by microscopy and plating on non-selective media.[15]
Inconsistent Batch-to-Batch Results Variability in Inoculum: Differences in the age, density, or metabolic state of the inoculum can lead to variations in fermentation performance.- Standardize the inoculum preparation procedure, ensuring a consistent cell density and growth phase.
Inconsistent Media Preparation: Minor variations in media components can affect microbial growth and productivity.- Use a standardized protocol for media preparation with precise measurements of all components.

Frequently Asked Questions (FAQs)

Q1: What is the most common genetic modification to enhance this compound production in Pseudomonas putida?

A1: A common and effective strategy is the inactivation of the pcaD gene, which encodes the β-ketoadipate enol-lactone hydrolase.[10] This enzyme is responsible for the conversion of β-ketoadipate enol-lactone, a precursor to this compound, into β-ketoadipate, thus channeling it into the central metabolism. Deleting pcaD blocks this downstream step, leading to the accumulation of the lactone intermediate.[10]

Q2: Which precursor is more suitable for this compound production: protocatechuate or catechol?

A2: Both protocatechuate and catechol can be converted to this compound through branches of the β-ketoadipate pathway. The choice of precursor often depends on the specific metabolic capabilities of the engineered microbial strain. This compound is an intermediate in the metabolism of catechol.[10] However, engineered strains of Pseudomonas putida have been successfully used to produce this compound from protocatechuic acid.[10]

Q3: How can I accurately quantify the concentration of this compound in my culture broth?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate quantification of this compound.[16] A reverse-phase C18 column with a UV detector is typically used. The mobile phase usually consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic or sulfuric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[17][18] A calibration curve should be generated using a purified this compound standard to ensure accurate quantification.[16][19]

Q4: My this compound yield is high, but I am losing a significant amount during the purification process. What can I do?

A4: Product loss during purification can be due to several factors. One possibility is the conversion of the desired product into other compounds during extraction and recrystallization.[10] To minimize this, it is crucial to optimize your purification protocol. This includes selecting an appropriate extraction solvent, optimizing the pH during extraction, and carefully controlling the temperature during recrystallization and solvent evaporation.

Q5: What are the key parameters to control during a fed-batch fermentation for this compound production?

A5: In a fed-batch process, the critical parameters to control are the feeding rates of the carbon source and the aromatic precursor.[9] The feeding strategy should be designed to maintain a controlled growth rate and avoid both nutrient limitation and the accumulation of toxic byproducts or precursors.[4] Dissolved oxygen (DO) is another crucial parameter; a DO-stat feeding strategy can be employed to control the feed rate based on the oxygen uptake of the culture, ensuring optimal aerobic conditions.[6][7]

Experimental Protocols

Fed-Batch Fermentation of Pseudomonas putida for this compound Production

This protocol is a general guideline and may require optimization for specific strains and bioreactors.

a. Inoculum Preparation:

  • Streak the engineered Pseudomonas putida strain on an appropriate agar (B569324) plate (e.g., LB agar with relevant antibiotics) and incubate at 30°C until single colonies appear.

  • Inoculate a single colony into a flask containing a suitable seed medium (e.g., LB or a defined minimal medium).

  • Incubate the seed culture at 30°C with shaking (e.g., 200-250 rpm) until it reaches the late exponential growth phase.

b. Bioreactor Setup and Batch Phase:

  • Prepare the fermentation medium in the bioreactor. A defined mineral salts medium is often used to allow for precise control of nutrient availability.

  • Sterilize the bioreactor and medium.

  • After cooling, aseptically inoculate the bioreactor with the seed culture (e.g., to an initial OD600 of 0.1).

  • Start the batch phase with controlled temperature (30°C), pH (e.g., 7.0, controlled with acid/base addition), and aeration.

  • Allow the culture to grow until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in dissolved oxygen.

c. Fed-Batch Phase:

  • Initiate the feeding of a concentrated solution of the primary carbon source (e.g., glucose or glycerol) and the aromatic precursor (e.g., protocatechuate).

  • The feeding rate can be controlled based on a pre-determined profile (e.g., exponential feeding to maintain a constant growth rate) or a feedback control strategy like a DO-stat.[6][7]

  • Monitor key parameters such as pH, dissolved oxygen, temperature, and cell density (OD600) throughout the fermentation.

  • Take samples aseptically at regular intervals for analysis of substrate consumption, cell growth, and this compound production.

d. Harvest:

  • Once the desired product concentration is reached or substrate uptake ceases, terminate the fermentation.

  • Harvest the culture broth for downstream processing and product purification.

Quantification of this compound by HPLC

This protocol provides a starting point for developing an HPLC method for this compound quantification.

a. Preparation of Standards:

  • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[16]

  • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of your samples.[16]

b. Sample Preparation:

  • Take a sample from the culture broth and centrifuge to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • Dilute the filtered supernatant with the mobile phase if the this compound concentration is expected to be outside the linear range of the calibration curve.

c. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient profile will need to be optimized to achieve good separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).

d. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[19]

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway for this compound Production

Muconolactone_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate catA Muconolactone_intermediate This compound cis_cis_Muconate->Muconolactone_intermediate catB beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Muconolactone_intermediate->beta_Ketoadipate_enol_lactone Isomerization Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate pcaHG Carboxythis compound 4-Carboxythis compound Carboxymuconate->Carboxythis compound pcaB Carboxythis compound->beta_Ketoadipate_enol_lactone pcaC beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate pcaD beta_Ketoadipate_enol_lactone->X_pcaD TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle X_pcaD->beta_Ketoadipate Deletion of pcaD leads to accumulation

Caption: Biosynthetic pathway for this compound production.

Experimental Workflow for this compound Production Optimization

Muconolactone_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis and Purification cluster_troubleshooting Troubleshooting Strain_Selection Select Host Strain (e.g., P. putida) Genetic_Modification Genetic Modification (e.g., ΔpcaD) Strain_Selection->Genetic_Modification Media_Optimization Media Optimization Strain_Selection->Media_Optimization Fermentation_Mode Select Fermentation Mode (Batch / Fed-Batch) Media_Optimization->Fermentation_Mode Process_Optimization Process Parameter Optimization (pH, Temp, DO) Fermentation_Mode->Process_Optimization Sampling Sampling Process_Optimization->Sampling Quantification Quantification (HPLC) Sampling->Quantification Purification Downstream Processing & Purification Quantification->Purification Low_Yield Low Yield? Purification->Low_Yield Iterate Iterate on Strain Eng. & Fermentation Conditions Low_Yield->Iterate Yes Final_Product Optimized this compound Production Low_Yield->Final_Product No Iterate->Strain_Selection Iterate->Media_Optimization

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Industrial-Scale Muconolactone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the industrial-scale production of muconolactone. This guide addresses common challenges encountered during fermentation, downstream processing, and analysis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Fermentation

  • Q1: My this compound titer is significantly lower than expected, while the muconic acid concentration is high. What could be the issue?

    • A1: This often points to inefficient conversion of muconic acid to this compound. Potential causes include suboptimal activity of the muconate cycloisomerase enzyme, unfavorable pH conditions for lactonization, or degradation of the lactone. Ensure the pH of your fermentation is maintained within the optimal range for your production strain and the specific enzyme. Also, consider that prolonged exposure to acidic conditions (pH below 7) can initiate the lactonization of muconic acid.[1][2]

  • Q2: I'm observing a significant decrease in cell viability after the initial phase of fermentation. What are the possible causes?

    • A2: This could be due to substrate or product toxicity. High concentrations of the initial substrate (e.g., aromatic compounds) or the accumulation of this compound and its precursors can be inhibitory to microbial growth. Consider implementing a fed-batch strategy to maintain substrate levels below the toxic threshold.

  • Q3: My fermentation is sluggish, and the substrate is not being fully consumed. What should I check?

    • A3: Several factors can contribute to a sluggish fermentation, including suboptimal temperature, pH, or nutrient limitations. Ensure that all process parameters are within the optimal range for your microbial strain. Additionally, check for the accumulation of inhibitory byproducts that might be affecting cellular metabolism.

Downstream Processing & Purification

  • Q4: I'm having difficulty separating this compound from the fermentation broth. What are some effective purification strategies?

    • A4: The purification of this compound from a complex fermentation broth can be challenging. A multi-step approach is often necessary. Start with centrifugation or filtration to remove biomass. Subsequent steps can include liquid-liquid extraction with a suitable organic solvent, followed by crystallization or chromatographic methods like high-speed counter-current chromatography for final purification.[3][4]

  • Q5: During purification, I'm observing the formation of unwanted byproducts. How can I minimize this?

    • A5: The stability of this compound can be pH and temperature-dependent. Acidic conditions and high temperatures can lead to the formation of isomers or degradation products.[1] It is crucial to carefully control these parameters throughout the purification process. Consider performing purification steps at lower temperatures to enhance stability.

Analytical

  • Q6: What is the most reliable method for quantifying this compound in a fermentation sample?

    • A6: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound and its precursor, muconic acid. A reverse-phase C18 column with a UV detector is commonly employed. It's important to use a mobile phase that can effectively separate this compound from muconic acid and other potential byproducts.[5][6][7]

  • Q7: I am seeing inconsistent results in my HPLC analysis. What could be the cause?

    • A7: Inconsistent HPLC results can stem from sample instability, improper sample preparation, or issues with the chromatographic separation. Ensure that your samples are properly neutralized and stored at -20°C to prevent degradation.[1] Using an appropriate mobile phase and ensuring proper column equilibration are also critical for reproducible results.

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Steps
Inefficient enzymatic conversion of muconic acid 1. Verify Enzyme Expression and Activity: If using an engineered strain, confirm the expression of the muconate cycloisomerase (catB) gene. Perform an enzyme assay on cell lysates to quantify its activity. 2. Optimize Fermentation pH: Ensure the pH of the fermentation medium is optimal for the activity of the muconate cycloisomerase. This may require dynamic pH control during the fermentation run.
Product Inhibition 1. In Situ Product Removal: Consider implementing in situ product removal techniques, such as solvent extraction or adsorption, to continuously remove this compound from the fermentation broth and alleviate potential feedback inhibition.
Substrate Limitation 1. Fed-Batch Strategy: Implement a fed-batch feeding strategy for the primary carbon source (e.g., glucose) and any aromatic precursors to maintain a steady supply without reaching toxic concentrations.
Suboptimal Fermentation Conditions 1. Parameter Optimization: Systematically optimize key fermentation parameters such as temperature, dissolved oxygen, and agitation rate to ensure optimal cell growth and product formation.

Issue 2: Poor Purity After Downstream Processing

Possible Cause Troubleshooting Steps
Co-extraction of Impurities 1. Solvent Screening: Screen different organic solvents for liquid-liquid extraction to identify one with high selectivity for this compound over common impurities. 2. pH Adjustment: Optimize the pH of the aqueous phase before extraction to maximize the partitioning of this compound into the organic phase while minimizing the extraction of acidic or basic impurities.
Presence of Structurally Similar Byproducts 1. Chromatographic Separation: Employ high-resolution chromatography techniques, such as preparative HPLC or simulated moving bed (SMB) chromatography, to separate this compound from closely related byproducts.
Product Degradation During Purification 1. Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C) to minimize thermal degradation of this compound. 2. pH Control: Maintain a neutral or slightly acidic pH during purification to prevent hydrolysis or isomerization of the lactone ring.

Quantitative Data Presentation

Microorganism Substrate Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Pseudomonas putida KT2440 (engineered)Protocatechuic acid24--[8]
Pseudomonas putida KT2440 (engineered)Glucose41 (β-ketoadipic acid)--[8]

Note: Data specifically for industrial-scale this compound production is limited. The table includes related compounds for context. Researchers should aim to establish their own baseline data.

Experimental Protocols

Protocol 1: Quantification of this compound and Muconic Acid by HPLC

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a dilute acid (e.g., 0.1% phosphoric acid or formic acid in water). The exact ratio should be optimized for the best separation. A typical starting point is 20:80 (v/v) acetonitrile:acidified water.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm for this compound and 260 nm for muconic acid.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound and muconic acid of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of this compound and muconic acid in the samples by interpolating their peak areas from the standard curves.

Visualizations

Metabolic_Pathway Glucose Glucose Catechol Catechol Glucose->Catechol Engineered Pathway Aromatics Aromatics Aromatics->Catechol Catabolism Muconic_Acid Muconic_Acid Catechol->Muconic_Acid Catechol 1,2-dioxygenase (catA) This compound This compound Muconic_Acid->this compound Muconate cycloisomerase (catB) TCA_Cycle TCA_Cycle This compound->TCA_Cycle Further Metabolism

Caption: Simplified metabolic pathway for this compound production.

Troubleshooting_Workflow decision decision process process result result issue issue start Start: Low this compound Titer check_muconic_acid High Muconic Acid? start->check_muconic_acid check_biomass Low Biomass? check_muconic_acid->check_biomass No lactonization_issue Inefficient Lactonization check_muconic_acid->lactonization_issue Yes toxicity_issue Substrate/Product Toxicity check_biomass->toxicity_issue Yes fermentation_issue Suboptimal Fermentation check_biomass->fermentation_issue No optimize_ph Optimize pH for Lactonization lactonization_issue->optimize_ph check_enzyme Check Enzyme Activity lactonization_issue->check_enzyme fed_batch Implement Fed-Batch toxicity_issue->fed_batch optimize_conditions Optimize Temp, DO, Nutrients fermentation_issue->optimize_conditions end Improved Titer optimize_ph->end check_enzyme->end fed_batch->end optimize_conditions->end

Caption: Troubleshooting workflow for low this compound titer.

References

Technical Support Center: Inhibitors of the Muconolactone Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the muconolactone synthesis pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of cis,cis-muconate (B1241781) to this compound?

The primary enzyme is muconate cycloisomerase (EC 5.5.1.1), also known as muconate lactonizing enzyme.[1] This enzyme catalyzes the intramolecular isomerization of cis,cis-muconate to (+)-muconolactone as part of the β-ketoadipate pathway for the degradation of aromatic compounds.[1]

Q2: Can this compound form spontaneously from cis,cis-muconic acid without an enzyme?

Yes, the conversion of cis,cis-muconic acid to this compound can occur spontaneously, especially under acidic conditions and with prolonged heating.[2][3] This non-enzymatic lactonization is a significant consideration in experiments, as it can be an undesired side reaction.[2]

Q3: What are known inhibitors of muconate cycloisomerase?

Specific inhibitors for muconate cycloisomerase are not widely commercially available. However, research has identified several substrate analogs that act as competitive or mixed-type inhibitors. These include halogenated derivatives of cis,cis-muconate.

Q4: How can I minimize the spontaneous formation of this compound in my experiments?

To minimize spontaneous lactonization, it is crucial to control the pH and temperature of your reaction. Under alkaline conditions, cis,cis-muconic acid exists as the muconate dianion, which is stable and does not readily isomerize.[2][3] It is also recommended to limit sample contact with heat and prolonged exposure to a pH below 7.[4] For storage, samples should ideally be neutralized and kept at -20°C.[4]

Q5: What analytical techniques are suitable for monitoring the synthesis of this compound?

Several techniques can be used to monitor this compound synthesis:

  • Spectrophotometry: This method can be used to continuously monitor the enzymatic activity of muconate cycloisomerase by observing the change in absorbance at a specific wavelength (e.g., 260 nm) as cis,cis-muconate is converted.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying cis,cis-muconic acid, its isomers, and this compound in a sample.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the different isomers of muconic acid and this compound in a sample, providing detailed structural information.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the this compound synthesis pathway.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound production in an enzymatic assay 1. Inactive enzyme.- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Verify the protein concentration and purity.
2. Suboptimal assay conditions.- Confirm the pH of the assay buffer is within the optimal range for the enzyme (typically around pH 7.5-8.0). - Ensure the required cofactor (e.g., Mn²⁺) is present in the assay buffer at the correct concentration.[12]
3. Incorrect substrate concentration.- Verify the concentration of the cis,cis-muconate stock solution.
High background of non-enzymatic this compound formation 1. Acidic pH of the reaction buffer or sample.- Adjust the pH of the buffer to be neutral or slightly alkaline.[2][3]
2. High reaction temperature.- Perform the reaction at a lower temperature to minimize spontaneous lactonization.[13]
3. Prolonged incubation time.- Reduce the incubation time of the assay to the minimum required to obtain a reliable measurement.
Inconsistent results between replicate experiments 1. Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
2. Incomplete mixing of reagents.- Gently vortex or pipette mix all solutions thoroughly before incubation and measurement.
3. Temperature fluctuations.- Ensure a stable and consistent incubation temperature for all samples.
Difficulty in separating muconic acid isomers and this compound by HPLC 1. Inappropriate mobile phase composition.- Optimize the mobile phase gradient and pH. A common mobile phase is a mixture of water, methanol, and an acid like formic acid.[4]
2. Incorrect column selection.- Use a reverse-phase C18 column, which is typically effective for separating these compounds.[6]
3. Matrix effects from the sample.- Dilute the sample to minimize interference from other components in the matrix.[6]

Quantitative Data Summary

Inhibitors of Muconate Cycloisomerase

The following table summarizes the inhibition constants (Ki) for known competitive or mixed-type inhibitors of muconate cycloisomerase.

Inhibitor Type of Inhibition Ki (µM)
2-Fluoro-cis,cis-muconateCompetitive/Mixed31
3-Chloro-cis,cis-muconateCompetitive/Mixed95
2,4-Dichloro-cis,cis-muconateCompetitive/Mixed3.5

Data from a study on Pseudomonas putida muconate cycloisomerase.

Factors Affecting Spontaneous this compound Formation

The rate of spontaneous conversion of cis,cis-muconic acid to this compound is highly dependent on environmental conditions.

Factor Condition Effect on this compound Formation
pH Acidic (below 7)Increased rate of formation.[2][3]
AlkalineFormation is significantly reduced or prevented.[2][3]
Temperature Increased TemperatureIncreased rate of formation.[13]
Solvent Water, DMFHigher formation of this compound.[14]
EthanolLower formation of this compound.[14]
DMSOCan promote isomerization to trans,trans-muconic acid over lactonization.[14]

Experimental Protocols

Spectrophotometric Assay for Muconate Cycloisomerase Activity

This protocol is adapted from a method used for measuring the activity of wild-type muconate cycloisomerase and its derivatives.[12][15]

Materials:

  • Tris-HCl buffer (30 mM, pH 7.5-8.0)

  • MnSO₄ solution (1 mM)

  • cis,cis-muconate solution (0.1 mM)

  • Purified muconate cycloisomerase

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the assay solution containing 30 mM Tris-HCl (pH 8.0) and 1 mM MnSO₄.[12]

  • Equilibrate the spectrophotometer and the assay solution to 25°C.

  • To a cuvette, add the assay solution and a suitable amount of the enzyme preparation.

  • Initiate the reaction by adding 0.1 mM cis,cis-muconate.[12]

  • Immediately start monitoring the decrease in absorbance at 260 nm.

  • The rate of the reaction is proportional to the rate of decrease in absorbance. One unit of enzyme activity can be defined as the amount of enzyme that converts 1 µmol of cis,cis-muconate to this compound per minute under the specified conditions.

HPLC Analysis of Muconic Acid and this compound

This protocol provides a general guideline for the separation and quantification of muconic acid isomers and this compound. Specific parameters may need to be optimized for your instrument and samples.[5][6]

Materials:

  • UHPLC system with a Diode Array Detector (DAD)

  • Reverse-phase C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Standards for cis,cis-muconic acid, cis,trans-muconic acid, and this compound

Procedure:

  • Prepare a mobile phase gradient to separate the analytes. An example gradient could be a linear increase in Mobile Phase B.

  • Set the column temperature (e.g., 40°C).

  • Set the DAD to monitor at wavelengths appropriate for the analytes (e.g., 265 nm for muconic acid isomers).[6]

  • Prepare a series of standards of known concentrations for each analyte to generate a calibration curve.

  • Filter all samples and standards through a 0.2 µm filter before injection.[6]

  • Inject the samples and standards onto the HPLC system.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Visualizations

Muconolactone_Synthesis_Pathway cluster_beta_ketoadipate β-Ketoadipate Pathway Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Protocatechuate Protocatechuate Protocatechuate->cis_cis_Muconate Protocatechuate 3,4-dioxygenase This compound (+)-Muconolactone cis_cis_Muconate->this compound Muconate Cycloisomerase (EC 5.5.1.1) cis_cis_Muconate->this compound Lactonization Spontaneous Spontaneous (Acidic pH, Heat)

Caption: Enzymatic and spontaneous synthesis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample Dilution Dilution & Neutralization (if needed) Sample->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Spectrophotometry Spectrophotometric Assay Filtration->Spectrophotometry NMR NMR Spectroscopy Filtration->NMR Quantification Quantification using Calibration Curves HPLC->Quantification Kinetics Enzyme Kinetics Calculation Spectrophotometry->Kinetics

Caption: General experimental workflow for analyzing this compound synthesis.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Enzyme Is it an enzymatic assay? Start->Check_Enzyme Check_Spontaneous Is spontaneous lactonization a possibility? Check_Enzyme->Check_Spontaneous No Enzyme_Activity Verify enzyme activity, cofactors, and buffer conditions. Check_Enzyme->Enzyme_Activity Yes Control_pH_Temp Control for pH (neutral/alkaline) and temperature (lower). Check_Spontaneous->Control_pH_Temp Yes Analytical_Issue Is the analytical measurement reliable? Check_Spontaneous->Analytical_Issue No Enzyme_Activity->Analytical_Issue Control_pH_Temp->Analytical_Issue Calibrate_Instrument Calibrate instrument and check standards. Optimize separation method (e.g., HPLC gradient). Analytical_Issue->Calibrate_Instrument No Review_Protocol Review entire protocol for errors in reagent preparation or procedure. Analytical_Issue->Review_Protocol Yes Calibrate_Instrument->Review_Protocol

Caption: A logical approach to troubleshooting this compound synthesis experiments.

References

improving the stability of muconolactone for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of muconolactone for storage. Due to the limited publicly available stability data specific to this compound, this resource offers general troubleshooting advice, frequently asked questions (FAQs), and standardized protocols based on the chemical properties of lactones and established methodologies for compound stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

As a lactone, this compound contains a cyclic ester group. This functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the opening of the lactone ring to form a hydroxy carboxylic acid. The rate of this degradation is highly dependent on the pH and temperature of the solution. Exposure to high temperatures can accelerate this process.[1]

Q2: What are the best practices for storing this compound?

To minimize degradation, it is recommended to store this compound as a solid in a cool, dry, and dark place.[1] If solutions are required, they should be prepared fresh in a neutral, aprotic solvent if possible. For aqueous solutions, it is advisable to use a buffer to maintain a neutral pH.

Q3: How can I assess the stability of my this compound sample?

A forced degradation study is a common approach to quickly assess the stability of a new compound.[1] This involves exposing a solution of this compound to a range of stress conditions, such as acidic, basic, oxidative, and photolytic environments. The degradation of the parent compound and the appearance of degradation products can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2]

Q4: I see unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

Unexpected peaks could be due to the degradation of this compound. The most likely degradation product would be the corresponding hydroxy carboxylic acid formed from the hydrolysis of the lactone ring.[1] Other possibilities include isomers or products of oxidation. To identify these, you can perform mass spectrometry (MS) analysis on the peaks to determine their molecular weights.[1][3]

Q5: My this compound solution seems to be losing potency over time. How can I prevent this?

Loss of this compound concentration over time in an aqueous solution is likely due to lactone ring hydrolysis. To mitigate this, prepare aqueous solutions fresh before use. If the solution must be stored, even for a short period, it is advisable to store it at low temperatures (2-8°C) and buffered at a neutral pH. For long-term storage, preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C is recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Change in physical appearance of solid this compound (e.g., clumping, discoloration) Moisture absorption or degradation.Store the solid compound in a desiccator in a cool, dark place. Ensure the container is tightly sealed.
Decreased concentration of this compound in aqueous solution over a short period. Lactone ring hydrolysis.[1]Prepare fresh solutions before each experiment. If storage is necessary, use a buffered solution at neutral pH and store at 2-8°C for a limited time.
Appearance of new peaks in chromatogram. Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Use mass spectrometry (MS) to characterize the new peaks.[1][3]
Inconsistent experimental results. Instability of this compound under experimental conditions.Evaluate the pH, temperature, and light exposure in your experimental setup. Consider using a more stable solvent or adjusting the conditions to minimize degradation.

Quantitative Data Summary

The following table is an example of how to present data from a forced degradation study of this compound. Researchers should generate their own data following the provided experimental protocol.

Stress Condition Time (hours) This compound Remaining (%) Major Degradant Peak Area (%)
0.1 M HCl2485.212.5
0.1 M NaOH210.588.1
3% H₂O₂2492.75.8
Heat (60°C)2495.13.2
UV Light (254 nm)2498.61.1
Control (DI Water)2499.30.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Method:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water, depending on solubility).

  • Stress Conditions:

    • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

    • Control: Mix an aliquot of the stock solution with an equal volume of the solvent used for the stock solution.[1]

  • Incubation: Incubate all samples (including the control) for a defined period (e.g., 2, 4, 8, 24 hours) at room temperature (except for the thermal degradation sample).

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of this compound remaining and the percentage of major degradation products formed.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Hydroxy_acid Hydroxy Carboxylic Acid This compound->Hydroxy_acid Hydrolysis (Acid/Base Catalyzed) Other Other Degradants (e.g., Isomers, Oxidation Products) This compound->Other Other Stressors (e.g., Oxidation)

Caption: this compound degradation pathway.

cluster_troubleshooting Troubleshooting this compound Stability Start Instability Observed (e.g., potency loss, new peaks) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Check_Solution->Forced_Degradation Identify_Degradants Identify Degradants (e.g., LC-MS) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Storage/Experimental Conditions Identify_Degradants->Optimize_Conditions End Stability Improved Optimize_Conditions->End

Caption: Troubleshooting workflow for stability issues.

cluster_workflow Experimental Workflow for Stability Assay Prep_Stock Prepare this compound Stock Solution Apply_Stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) Prep_Stock->Apply_Stress Incubate Incubate for Defined Time Points Apply_Stress->Incubate Sample_Prep Sample Preparation (e.g., Neutralization, Dilution) Incubate->Sample_Prep HPLC_Analysis Analyze by Stability-Indicating HPLC Sample_Prep->HPLC_Analysis Data_Analysis Analyze Data (% Remaining, % Degradants) HPLC_Analysis->Data_Analysis

Caption: Workflow for a this compound stability assay.

References

Technical Support Center: Overcoming Product Toxicity in Muconolactone-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product toxicity in muconolactone-producing microbial strains.

FAQs and Troubleshooting Guides

Q1: My this compound-producing strain exhibits slow growth and low final cell density. What could be the cause?

A1: Slow growth and low cell density are common indicators of product toxicity. This compound, like many organic acids, can exert toxic effects on microbial cells. The primary mechanisms of this toxicity include:

  • Cytoplasmic Acidification: Undissociated this compound can diffuse across the cell membrane. Once inside the neutral pH of the cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This can disrupt pH-sensitive cellular processes.[1]

  • Anion-Specific Effects: The this compound anion can accumulate intracellularly, leading to various metabolic disturbances.[1]

  • Membrane Disruption: High concentrations of organic acids can affect the integrity and function of the cell membrane.

Troubleshooting Steps:

  • Determine the Inhibitory Concentration: Perform a toxicity assay to determine the IC50 (the concentration that inhibits growth by 50%) or Minimum Inhibitory Concentration (MIC) of this compound for your specific strain. This will help you understand the tolerance level of your production host.

  • Optimize Fermentation pH: Maintaining the fermentation broth at a neutral or slightly alkaline pH can reduce the concentration of the more toxic undissociated form of this compound.

  • Fed-Batch Fermentation: Instead of providing all the carbon source at the beginning, a fed-batch strategy can control the rate of this compound production, keeping its concentration below the toxic threshold for a longer period.

  • Strain Engineering: Consider strategies to enhance your strain's tolerance, such as adaptive laboratory evolution (ALE) or engineering efflux pumps.

Q2: My production titer for this compound is significantly lower than reported values. How can I improve it?

A2: Low production titers can be a result of various factors, including product toxicity, metabolic pathway imbalances, or suboptimal fermentation conditions.

Troubleshooting Steps:

  • Verify Genetic Modifications: Ensure that the genetic modifications intended to channel metabolic flux towards this compound are correct and stable. This includes confirming gene knockouts (e.g., pcaD in Pseudomonas putida) and the expression of heterologous pathway genes.

  • Optimize Media and Fermentation Parameters:

    • Carbon Source: The choice and concentration of the carbon source can significantly impact yield.

    • Temperature and pH: These parameters affect both enzyme kinetics and product toxicity.

    • Aeration: Ensure adequate oxygen supply for aerobic production pathways.

  • Consider a Two-Stage Fermentation: Decouple cell growth from product formation. In the first stage, focus on achieving high cell density under non-toxic conditions. In the second stage, induce the production pathway.

  • Implement In Situ Product Removal (ISPR): Techniques like liquid-liquid extraction or adsorption can remove this compound from the fermentation broth as it is produced, thereby alleviating toxicity.

Q3: How can I increase my strain's intrinsic tolerance to this compound?

A3: Increasing the inherent tolerance of your production strain is a powerful strategy to boost productivity.

Recommended Approaches:

  • Adaptive Laboratory Evolution (ALE): This method involves cultivating your strain in the presence of gradually increasing concentrations of this compound over multiple generations. This selects for spontaneous mutations that confer higher tolerance.

  • Metabolic Engineering of Stress Response Systems: Overexpressing genes involved in general stress responses, such as those regulated by two-component systems like CbrA/CbrB in Pseudomonas, may enhance tolerance.

  • Engineering Efflux Pumps: Introducing or overexpressing efflux pumps that can actively transport this compound out of the cell can effectively reduce its intracellular concentration.

Quantitative Data Summary

StrainGenotypeCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Pseudomonas putida KT2440ΔpcaDGlucoseFed-batch24--[2](--INVALID-LINK--)
Escherichia coliEngineered for L-lactic acid productionGlucose and XyloseBatch0.77 (lactic acid)--[3]
Escherichia coliEngineered for L-lactic acid productionGlucoseTwo-phase fermentation75.1 (lactic acid)-2.4 (lactic acid)[4]
Escherichia coliEngineered for Mesaconate productionGlucoseShake flask6.96 (mesaconate)--[5]
Pseudomonas putida KT2440-JD1catR mutantBenzoate (B1203000) (co-metabolized with glucose)pH-stat fed-batch18.5 (cis,cis-muconate)~1.0 (molar)0.6[6]

Note: Data for this compound production in E. coli is limited in the reviewed literature. The provided data for E. coli pertains to the production of other organic acids to offer a comparative perspective on fermentation performance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microbial strain.[2][7]

Materials:

  • This compound stock solution (sterile-filtered)

  • Appropriate growth medium (e.g., LB or M9 minimal medium)

  • 96-well microtiter plates

  • Bacterial strain to be tested

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the bacterial strain in the chosen medium.

    • Dilute the overnight culture to a standardized optical density (OD600) of 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the strain (e.g., 30°C for P. putida, 37°C for E. coli) for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which a significant reduction in OD600 is observed compared to the positive control.

Protocol 2: Adaptive Laboratory Evolution (ALE) for this compound Tolerance

This protocol describes a general workflow for enhancing this compound tolerance in a bacterial strain through sequential batch cultivation.

Materials:

  • This compound stock solution

  • Appropriate growth medium

  • Shake flasks or deep-well plates

  • Incubator shaker

Procedure:

  • Initial Culture:

    • Inoculate the starting strain into a shake flask containing the growth medium with a sub-lethal concentration of this compound (e.g., a concentration that allows for some growth, determined from the MIC assay).

    • Incubate with shaking at the optimal temperature until the culture reaches the stationary phase.

  • Serial Passaging:

    • Transfer a small volume (e.g., 1-5%) of the stationary phase culture to a fresh shake flask containing a slightly higher concentration of this compound.

    • Repeat this serial passaging for multiple generations. The concentration of this compound should be incrementally increased as the culture adapts and shows improved growth.

  • Monitoring Adaptation:

    • At regular intervals (e.g., every 10-20 generations), measure the growth rate and lag phase of the evolving population in the presence of different this compound concentrations.

    • Cryopreserve samples of the evolving population at various time points for future analysis.

  • Isolation and Characterization of Evolved Strains:

    • After a significant improvement in tolerance is observed, streak the final evolved population onto agar (B569324) plates to obtain single colonies.

    • Characterize the tolerance and production capabilities of individual isolates to identify the best-performing strains.

    • Perform whole-genome sequencing of the evolved strains to identify the mutations responsible for the enhanced tolerance.

Protocol 3: Heterologous Expression of an Efflux Pump

This protocol provides a general outline for cloning and expressing a candidate efflux pump gene in a host strain like E. coli.[8][9]

Materials:

  • Source of the efflux pump gene (genomic DNA or a plasmid)

  • Expression vector (e.g., a pET or pBAD series plasmid)

  • Competent E. coli expression host (e.g., BL21(DE3))

  • Restriction enzymes, DNA ligase, and other standard molecular biology reagents

  • LB medium and appropriate antibiotics

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the efflux pump gene(s) from the source DNA using PCR with primers that include appropriate restriction sites.

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector.

  • Transformation:

    • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation.

    • Select for transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the correct insertion of the gene by colony PCR and DNA sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an E. coli expression host.

    • Grow a culture of the expression strain to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG for pET vectors, arabinose for pBAD vectors).

    • Continue to incubate the culture for several hours to allow for protein expression.

  • Functional Analysis:

    • Evaluate the functionality of the expressed efflux pump by performing toxicity assays with this compound or other known substrates of the pump. An increased tolerance in the strain expressing the pump compared to a control strain (with an empty vector) indicates a functional efflux pump.

    • Intracellular accumulation assays using fluorescent dyes or radiolabeled compounds can also be used to confirm efflux activity.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway for this compound Production

The production of this compound in engineered Pseudomonas putida is typically achieved by modifying the native β-ketoadipate pathway. This pathway is involved in the catabolism of aromatic compounds. By knocking out the pcaD gene, which encodes β-ketoadipate enol-lactone hydrolase, the pathway is blocked, leading to the accumulation of β-ketoadipate enol-lactone, which can then be converted to this compound.

Muconolactone_Production_Pathway Aromatic_Compounds Aromatic Compounds Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate Carboxy_cis_cis_muconate Carboxy-cis,cis-muconate Protocatechuate->Carboxy_cis_cis_muconate pcaHG Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Carboxy_cis_cis_muconate->Ketoadipate_enol_lactone pcaB This compound This compound Ketoadipate_enol_lactone->this compound Spontaneous/ Enzymatic Beta_Ketoadipate β-Ketoadipate Ketoadipate_enol_lactone->Beta_Ketoadipate pcaD TCA_Cycle TCA Cycle Beta_Ketoadipate->TCA_Cycle pcaIJF

Engineered metabolic pathway for this compound production in P. putida.
General Stress Response to Organic Acids

Bacterial cells have evolved complex signaling networks to respond to environmental stresses, including the presence of toxic organic acids. A common mechanism involves two-component systems (TCSs), which typically consist of a sensor histidine kinase and a response regulator.

Organic_Acid_Stress_Response cluster_membrane Organic_Acid External Organic Acid (e.g., this compound) Sensor_Kinase Sensor Kinase (e.g., CbrA) Organic_Acid->Sensor_Kinase Signal Membrane Cell Membrane Response_Regulator Response Regulator (e.g., CbrB) Sensor_Kinase->Response_Regulator Phosphorylation Cascade Stress_Response_Genes Stress Response Genes (e.g., efflux pumps, metabolic adjustments) Response_Regulator->Stress_Response_Genes Transcriptional Regulation

Generalized two-component system response to organic acid stress.
Adaptive Laboratory Evolution Workflow

The following diagram illustrates the iterative process of adaptive laboratory evolution for improving strain tolerance.

ALE_Workflow Start Start with Wild-Type or Engineered Strain Culture Culture in Sub-lethal [this compound] Start->Culture Growth Monitor Growth Culture->Growth Increase_Conc Increase [this compound] Growth->Increase_Conc Adaptation Observed Isolate Isolate Single Colonies Growth->Isolate Desired Tolerance Achieved Increase_Conc->Culture Characterize Characterize Evolved Isolates (Tolerance & Production) Isolate->Characterize Sequence Whole-Genome Sequencing Characterize->Sequence End Optimized Strain Sequence->End

References

Technical Support Center: Optimizing Aeration and Agitation in Muconolactone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of aeration and agitation in muconolactone fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of aeration and agitation in this compound fermentation?

A1: Aeration and agitation are critical process parameters in aerobic fermentations like this compound production. Aeration provides the necessary dissolved oxygen (DO) for the metabolic activity of the microbial culture, typically Pseudomonas putida. Agitation ensures a homogenous distribution of cells, nutrients, and oxygen throughout the bioreactor, while also aiding in the removal of metabolic byproducts such as carbon dioxide.[1][2]

Q2: What is a typical production organism for this compound, and what are its general fermentation conditions?

A2: A commonly used and engineered microorganism for this compound production is Pseudomonas putida KT2440.[3] This bacterium is often genetically modified to enhance the metabolic pathway leading to this compound. General fermentation conditions for P. putida KT2440 include a temperature of around 30°C and a pH maintained near 7.0.

Q3: How does dissolved oxygen (DO) concentration affect this compound production?

A3: Maintaining an optimal dissolved oxygen (DO) level is crucial for efficient this compound production. For obligate aerobes like Pseudomonas putida, insufficient DO can limit cell growth and metabolic activity, leading to reduced product yield. Conversely, excessively high DO levels can lead to oxidative stress, potentially inhibiting production. It is common practice to maintain the DO concentration above a critical level, often cited as 20% to 50% of air saturation.[4]

Q4: What is the volumetric oxygen transfer coefficient (kLa), and why is it important?

A4: The volumetric oxygen transfer coefficient (kLa) is a key engineering parameter that quantifies the efficiency of oxygen transfer from the gas phase to the liquid phase in a bioreactor. A higher kLa value indicates more efficient oxygen transfer. Optimizing kLa by adjusting agitation and aeration rates is essential to meet the oxygen uptake rate (OUR) of the microbial culture and prevent oxygen limitation.

Q5: How can I determine the optimal aeration and agitation rates for my this compound fermentation?

A5: The optimal rates are typically determined experimentally. A common approach is to perform a series of fermentations where agitation speed (rpm) and aeration rate (vvm - vessel volumes per minute) are varied systematically. The impact of these variations on cell growth, substrate consumption, and this compound production is then measured to identify the optimal operating window.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation, with a focus on issues related to aeration and agitation.

Issue 1: Low this compound Yield Despite Good Cell Growth
Potential Cause Troubleshooting Steps
Oxygen Limitation 1. Increase Agitation Speed: Gradually increase the agitation rate in increments of 50-100 rpm to enhance oxygen dispersion. Monitor for signs of excessive shear stress. 2. Increase Aeration Rate: Incrementally increase the aeration rate (e.g., by 0.2-0.5 vvm) to provide more oxygen. Be cautious of excessive foaming. 3. Monitor Dissolved Oxygen (DO): Ensure the DO level is consistently maintained above the critical threshold for P. putida (typically >20% saturation).[4] 4. Supplement with Oxygen-Enriched Air: If available, supplement the air supply with pure oxygen to increase the driving force for oxygen transfer.
Excessive Shear Stress 1. Reduce Agitation Speed: High impeller tip speeds can cause cell damage. Gradually decrease the agitation speed and observe the effect on yield. 2. Evaluate Impeller Design: Rushton turbines, while providing good mixing, can generate high shear. Consider using lower-shear impellers like pitched-blade or marine impellers.
Nutrient Gradients 1. Optimize Agitation: Insufficient mixing can lead to localized depletion of nutrients or accumulation of inhibitory byproducts. Ensure agitation is adequate for uniform mixing without causing excessive shear.
Issue 2: Excessive Foaming
Potential Cause Troubleshooting Steps
High Aeration/Agitation 1. Reduce Aeration/Agitation: Temporarily reduce the aeration rate and/or agitation speed to decrease turbulence at the liquid surface. 2. Intermittent Aeration: Implement a strategy of intermittent aeration if the culture can tolerate short periods of lower oxygen supply.
Medium Composition 1. Add Antifoam Agent: Use a sterile, biocompatible antifoam agent. Add it judiciously, as excessive use can interfere with oxygen transfer and downstream processing.
High Cell Density 1. Controlled Feeding Strategy: In fed-batch cultures, a controlled feeding strategy can help manage the rate of cell growth and metabolic activity, which can contribute to foaming.
Issue 3: Biofilm Formation on Probes and Vessel Walls
Potential Cause Troubleshooting Steps
Low Agitation in Certain Zones 1. Optimize Impeller Position: Adjust the position and spacing of impellers to ensure effective mixing throughout the entire vessel, minimizing dead zones where cells can settle and form biofilms.
Cellular Adhesion Properties 1. Surface Treatment of Bioreactor: While not always feasible, using bioreactors with smoother internal surfaces can reduce attachment points for biofilm formation. 2. Strain Engineering: In some cases, genetic modification of the production strain can reduce its tendency to form biofilms.[5]

Quantitative Data Summary

The following tables provide representative data on the impact of aeration and agitation on fermentation performance. Note that this data is synthesized from studies on Pseudomonas putida producing various products and should be used as a guideline for optimizing this compound fermentation.

Table 1: Effect of Agitation Speed on Fermentation Parameters (Constant Aeration Rate)

Agitation Speed (rpm)Dissolved Oxygen (% saturation)Biomass (g/L)Product Titer (g/L)
2001581.5
40035122.8
60050154.2
80055143.9

Table 2: Effect of Aeration Rate on Fermentation Parameters (Constant Agitation Speed)

Aeration Rate (vvm)Dissolved Oxygen (% saturation)Biomass (g/L)Product Titer (g/L)
0.520102.0
1.040143.5
1.555164.5
2.060154.3

Experimental Protocols

Protocol 1: Determining the Optimal Dissolved Oxygen (DO) Setpoint

Objective: To identify the DO concentration that maximizes this compound production.

Methodology:

  • Inoculum Preparation: Prepare a seed culture of the Pseudomonas putida production strain in a suitable growth medium to an optical density (OD600) of 4-6.

  • Bioreactor Setup: Prepare multiple lab-scale bioreactors (e.g., 2 L) with the production medium. Calibrate the pH and DO probes.

  • Inoculation: Inoculate the bioreactors with the seed culture to a starting OD600 of approximately 0.1.

  • Fermentation Conditions:

    • Temperature: Maintain at 30°C.

    • pH: Control at 7.0 using automated addition of acid/base.

    • DO Control: Set different DO setpoints for each bioreactor (e.g., 10%, 20%, 30%, 40%, 50% air saturation). The DO level is typically controlled by a cascaded response of agitation speed and/or aeration rate.

  • Sampling: Take samples at regular intervals (e.g., every 4-6 hours) for the duration of the fermentation (e.g., 48-72 hours).

  • Analysis: Analyze the samples for:

    • Cell density (OD600 or dry cell weight).

    • Substrate concentration (e.g., glucose).

    • This compound concentration (using HPLC).

  • Data Evaluation: Plot the time courses of cell growth, substrate consumption, and this compound production for each DO setpoint. Determine the condition that results in the highest this compound titer and productivity.

Protocol 2: Determining the Volumetric Oxygen Transfer Coefficient (kLa)

Objective: To characterize the oxygen transfer capabilities of the bioreactor under different agitation and aeration conditions.

Methodology (Gassing-Out Method):

  • Bioreactor Setup: Fill the bioreactor with the fermentation medium (without inoculum).

  • Deoxygenation: Sparge the medium with nitrogen gas to displace the dissolved oxygen until the DO reading is zero.

  • Aeration and Data Logging:

    • Set a specific agitation speed (e.g., 200 rpm) and aeration rate (e.g., 0.5 vvm).

    • Start sparging with air at the set rate and simultaneously begin recording the DO concentration over time.

    • Continue until the DO concentration reaches a stable maximum (saturation).

  • Repeat: Repeat steps 2 and 3 for a range of different agitation speeds and aeration rates.

  • kLa Calculation: The kLa value is determined from the slope of the plot of ln(C* - C) versus time, where C* is the saturation DO concentration and C is the DO concentration at time t.

Visualizations

metabolic_pathway cluster_block Engineered Block Catechol Catechol cis_cis_Muconic_Acid cis_cis_Muconic_Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-dioxygenase (catA) This compound This compound cis_cis_Muconic_Acid->this compound Muconate cycloisomerase (catB) beta_Ketoadipate_enollactone beta_Ketoadipate_enollactone This compound->beta_Ketoadipate_enollactone This compound isomerase (catC) beta_Ketoadipate beta_Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate β-Ketoadipate enol-lactone hydrolase (pcaD)

Caption: Metabolic pathway for catechol conversion to this compound in P. putida.

troubleshooting_workflow Start Low this compound Yield Check_DO Check DO levels Start->Check_DO Increase_Aeration Increase Aeration/Agitation Check_DO->Increase_Aeration DO < 20% Check_Shear Evaluate Shear Stress Check_DO->Check_Shear DO > 20% End Improved Yield Increase_Aeration->End Reduce_Agitation Reduce Agitation/Change Impeller Check_Shear->Reduce_Agitation High Shear Suspected Check_Mixing Assess Mixing Homogeneity Check_Shear->Check_Mixing Low Shear Reduce_Agitation->End Optimize_Impeller Optimize Impeller Position/Speed Check_Mixing->Optimize_Impeller Poor Mixing Check_Mixing->End Good Mixing Optimize_Impeller->End

Caption: Troubleshooting workflow for low this compound yield.

experimental_workflow Prep Inoculum & Bioreactor Preparation Inoculate Inoculate Bioreactors Prep->Inoculate Set_Params Set Fermentation Parameters (Temp, pH, DO setpoints) Inoculate->Set_Params Ferment Run Fermentation & Collect Samples Set_Params->Ferment Analyze Analyze Samples (OD, Substrate, Product) Ferment->Analyze Evaluate Evaluate Data & Determine Optimal DO Analyze->Evaluate

References

media composition optimization for muconolactone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during media composition optimization for muconolactone production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical media components influencing this compound yield?

A1: The most critical components are the carbon source, nitrogen source, phosphate (B84403) levels, and trace elements. The choice of carbon source, whether a refined sugar like glucose or a lignin-derived aromatic compound (e.g., catechol, guaiacol), directly impacts the metabolic pathway and overall efficiency.[1] Nitrogen and phosphate limitations can significantly alter cellular metabolism and product formation.[2] For instance, a high carbon-to-nitrogen (C/N) ratio is often manipulated to drive production after an initial growth phase.[3]

Q2: Can I use raw lignin (B12514952) derivatives as a primary carbon source?

A2: Yes, using lignin derivatives is a key strategy for valorization, but it presents challenges.[4] Lignin depolymerization results in a heterogeneous mix of compounds, some of which can be inhibitory to microbial growth (e.g., phenols).[1][5] Strains may require adaptation or genetic engineering to tolerate and efficiently metabolize these compounds.[5] Furthermore, co-feeding with a more readily metabolizable substrate like glucose may be necessary to overcome redox imbalances and support cell growth.[1][6]

Q3: How does nutrient limitation affect the production process?

A3: Nutrient limitation is a deliberate strategy to shift cellular metabolism from growth towards product synthesis.[2] Different nutrient limitations have distinct effects; for example, nitrogen limitation can lead to low intracellular amino acid levels, while phosphorus limitation impacts ATP and other phosphorylated compounds.[7] The specific limitation strategy must be empirically determined, as an unbalanced medium can lead to dual-nutrient limitations or complete growth arrest.[2]

Q4: What is the role of co-substrates like glucose when using aromatic feedstocks?

A4: Co-substrates are often crucial for providing the necessary energy and reducing equivalents (like NADH) for the bioconversion process. The conversion of guaiacol (B22219) to muconic acid, a precursor to this compound, creates a net requirement for NADH.[1] Supplementing the medium with glucose can increase the production rate significantly by restoring this redox balance.[1] However, care must be taken to avoid carbon catabolite repression, where the cell preferentially consumes the sugar and represses the pathways for metabolizing the aromatic compounds.[6]

Section 2: Troubleshooting Guide

Issue 1: Low or No this compound Production

Possible Cause Troubleshooting Step Explanation
Incorrect Precursor Verify the metabolic pathway of your microbial strain.This compound is an intermediate in the β-ketoadipate pathway, typically formed from the cycloisomerization of cis,cis-muconic acid.[8] Ensure your feedstock (e.g., catechol) can be funneled into this pathway.
Nutrient Limitation Review the C:N:P ratio in your medium.An imbalance of key nutrients can halt production. Nitrogen is often the most limiting nutrient in fermentations.[9] Perform experiments with varying concentrations of nitrogen and phosphate sources.[10][3]
Toxicity of Substrate/Byproducts Analyze media for inhibitory compounds.Lignin-derived substrates can contain toxic compounds like phenols that inhibit cell growth and enzyme activity.[5] Consider detoxification of the feedstock or using an engineered, tolerant microbial strain.
Redox Imbalance Add a co-substrate like glucose.The conversion of some aromatic compounds is an energy-intensive process that can deplete the cell's NADH pools.[1] Supplementing with an easily metabolizable sugar can provide the necessary reducing power.

Issue 2: Accumulation of Intermediates (e.g., cis,cis-Muconic Acid)

Possible Cause Troubleshooting Step Explanation
Enzyme Inefficiency Overexpress the gene for muconate cycloisomerase (catB).The conversion of muconic acid to this compound may be a bottleneck. Increasing the expression of the responsible enzyme can improve the conversion rate.[8]
pH Inhibition Monitor and control the pH of the fermentation broth.The accumulation of acidic products like muconic acid can lower the pH, potentially inhibiting the activity of enzymes required for subsequent steps. Maintain pH within the optimal range for your microorganism.
Carbon Catabolite Repression (CCR) Engineer the global regulator Crc or use a different co-substrate.If using a co-substrate like glucose, the cell may repress the enzymes needed to process aromatic intermediates. Deleting the Crc gene has been shown to alleviate this repression and improve product yield from aromatics.[6]

Issue 3: Poor Cell Growth or Viability

Possible Cause Troubleshooting Step Explanation
Sub-optimal Media Composition Perform a media optimization study (e.g., using Design of Experiments).The initial medium may lack essential micronutrients, vitamins, or have incorrect concentrations of primary components. A systematic optimization can identify key factors affecting growth.[11][12]
Presence of Inhibitors Add yeast hulls or perform feedstock detoxification.Medium-chain fatty acids produced by yeast or other inhibitors can disrupt cell membranes. Yeast hulls can bind these inhibitory compounds.
Inadequate Aeration Increase agitation and/or sparging rate.The degradation of aromatic compounds is an aerobic process. Insufficient dissolved oxygen will limit both cell growth and product formation.

Section 3: Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize quantitative data from studies on muconic acid, a direct precursor to this compound, to provide a benchmark for media optimization.

Table 1: Impact of Carbon Source and Strain Engineering on Product Titer

Host OrganismPrimary Carbon SourceKey Genetic Modification / StrategyProductTiter (g/L)Reference
Corynebacterium glutamicumCatecholDeletion of muconate cycloisomerase, fed-batchcis,cis-Muconic Acid85[5]
Pseudomonas putida MA-10Glucose / CatecholGenome-reduced strain, fed-batch fermentationcis,cis-Muconic Acid73.8[5]
Escherichia coli WNl/pWN2.248GlucoseEngineered shikimate pathwaycis,cis-Muconic Acid36.8[8]
Pseudomonas putida KT2440Protocatechuic acid (PCA)Inactivation of PcaJβ-ketoadipic acid16[4]
Experimental Protocols

Protocol 1: General Media Optimization Workflow

This protocol outlines a systematic approach to optimizing media composition for enhanced this compound production.

  • Develop a Defined Minimal Medium: Start by replacing any complex, undefined components (like yeast extract) with a defined mixture of vitamins, trace elements, and a specific nitrogen source (e.g., ammonium (B1175870) sulfate).[10] This creates a reproducible baseline for experimentation.

  • Screening of Components via Design of Experiments (DoE):

    • Identify key variables to test, such as the concentrations of the primary carbon source, nitrogen source, and phosphate.

    • Use a fractional factorial or Plackett-Burman design to screen for the components with the most significant impact on production.

  • Optimization using Response Surface Methodology (RSM):

    • Once significant factors are identified, use a central composite design (CCD) to investigate quadratic effects and interactions between components.

    • This allows for the modeling of the design space and prediction of the optimal concentrations for maximizing this compound yield.[12]

  • Validation Experiments:

    • Perform experiments using the predicted optimal medium composition to validate the model's predictions.

    • Conduct these experiments in controlled bioreactors to confirm performance at a larger scale.

  • Fed-Batch Strategy Development:

    • Based on consumption rates observed in batch cultures, develop a fed-batch strategy to maintain limiting nutrients at optimal levels, avoiding both depletion and toxic accumulation. This is crucial for achieving high-titer production.[5]

Section 4: Visualizations

Metabolic Pathway

The following diagram illustrates the conversion of a common lignin-derived aromatic, catechol, into this compound via the β-ketoadipate pathway.

Muconolactone_Pathway cluster_pathway β-Ketoadipate Pathway (Ortho-cleavage) Catechol Catechol MuconicAcid cis,cis-Muconic Acid Catechol->MuconicAcid Catechol 1,2-dioxygenase (CatA) This compound This compound MuconicAcid->this compound Muconate cycloisomerase (CatB)

Fig 1. Conversion of Catechol to this compound.
Experimental Workflow

This diagram outlines the logical steps for systematic media composition optimization.

Media_Optimization_Workflow cluster_workflow Media Optimization Workflow A 1. Define Basal Minimal Medium B 2. Identify Key Variables (C, N, P, Trace Metals) A->B C 3. Design of Experiments (DoE) Factorial Screening B->C D 4. Analyze Results & Identify Significant Factors C->D E 5. Optimization using Response Surface Methodology (RSM) D->E F 6. Validate Optimal Medium in Shake Flask / MTP E->F G 7. Scale-Up to Controlled Bioreactor F->G

Fig 2. Workflow for Media Optimization Experiments.

References

Technical Support Center: Genetic Stability of Muconolactone-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with muconolactone-producing microorganisms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the genetic stability of your engineered strains.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during the production of this compound.

Issue 1: Progressive Decline in this compound Titer Over Sequential Cultures

Symptoms: You observe a consistent decrease in the yield of this compound over several rounds of subculturing or in a continuous culture setup.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Recommended Solutions
Plasmid Instability/Loss 1. Perform a plasmid stability assay. 2. Compare colony counts on selective vs. non-selective agar (B569324) plates. 3. Quantify plasmid copy number at different time points.1. Optimize Plasmid Backbone: Use a more stable plasmid with a higher copy number or a more effective partitioning system. 2. Maintain Selection Pressure: Ensure the consistent presence of the appropriate antibiotic in your culture media. 3. Genomic Integration: For long-term stability, integrate the this compound pathway genes into the host chromosome.
Gene Deletion or Mutation 1. Perform PCR or sequencing of the integrated genes to check for deletions or mutations. 2. Conduct whole-genome sequencing of late-generation cultures and compare to the original strain.1. Use a Host with a Stable Genome: Pseudomonas putida KT2440 is known for its genomic stability. 2. Avoid Repetitive DNA Sequences: These can promote homologous recombination and gene deletion. 3. Minimize Metabolic Burden: Optimize gene expression to avoid excessive stress on the cell.
Metabolic Burden 1. Compare the growth rate of the production strain to a control strain without the this compound pathway. 2. Measure the accumulation of toxic intermediates.1. Optimize Promoter Strength: Use inducible promoters to control the expression of pathway genes. 2. Balance Enzyme Expression: Ensure that the expression levels of all enzymes in the pathway are balanced to prevent the buildup of toxic intermediates.

Troubleshooting Workflow for Declining this compound Titer

G start Decline in this compound Titer Observed check_plasmid Assess Plasmid Stability start->check_plasmid plasmid_unstable Plasmid Unstable? check_plasmid->plasmid_unstable check_genome Analyze Genomic Integrity plasmid_unstable->check_genome No solution_plasmid Optimize Plasmid / Integrate into Genome plasmid_unstable->solution_plasmid Yes genome_unstable Gene Deletion/Mutation? check_genome->genome_unstable check_metabolism Evaluate Metabolic Burden genome_unstable->check_metabolism No solution_genome Re-engineer Strain / Choose Stable Host genome_unstable->solution_genome Yes metabolic_issue High Metabolic Burden? check_metabolism->metabolic_issue solution_metabolism Optimize Gene Expression / Balance Pathway metabolic_issue->solution_metabolism Yes end_node Stable Production metabolic_issue->end_node No solution_plasmid->end_node solution_genome->end_node solution_metabolism->end_node

Caption: A logical workflow for troubleshooting declining this compound production.

Issue 2: High Batch-to-Batch Variability in this compound Production

Symptoms: You observe significant differences in the final this compound titer between different fermentation runs, even with seemingly identical starting conditions.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Recommended Solutions
Inconsistent Inoculum Quality 1. Assess the viability and genetic integrity of the seed culture. 2. Check for contamination in the inoculum.1. Standardize Inoculum Preparation: Use a consistent protocol for growing your seed cultures. 2. Use Cryopreserved Stocks: Start each fermentation from a fresh vial of a well-characterized cryopreserved cell bank.
Subtle Variations in Culture Conditions 1. Review and standardize all media preparation and fermentation parameters (pH, temperature, aeration, etc.).1. Implement Strict Process Controls: Use automated bioreactors to maintain consistent culture conditions. 2. Calibrate Probes Regularly: Ensure that all monitoring equipment is accurately calibrated.
Emergence of Non-Producing Subpopulations 1. Plate serial dilutions of the culture and screen individual colonies for this compound production.1. Re-isolate High-Producing Clones: Periodically re-streak your production strain and select single colonies with the best performance. 2. Implement Serial Passaging Experiments: Proactively assess the stability of your strain over multiple generations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of genetic instability in this compound-producing strains?

A1: The most frequent causes are plasmid loss and metabolic burden. Plasmid-based expression systems can be unstable without consistent selection pressure. Additionally, high-level expression of a heterologous pathway can impose a significant metabolic load on the host, creating a selective pressure for mutations that inactivate the pathway to allow for faster growth.

Q2: How can I minimize the metabolic burden of the this compound pathway?

A2: To minimize metabolic burden, you can:

  • Use inducible promoters: This allows you to separate the growth phase from the production phase.

  • Balance enzyme expression: Use promoters of varying strengths or adjust gene copy numbers to avoid the accumulation of toxic intermediates.

  • Codon-optimize your genes: This can improve translational efficiency and reduce the demand on the cellular machinery.

Q3: Is it better to use a plasmid-based system or integrate the genes into the chromosome?

A3: For long-term, stable production, especially in industrial settings, genomic integration is generally preferred.[1] This eliminates the need for constant antibiotic selection and reduces the risk of plasmid loss. However, plasmid-based systems are often used for initial strain development and testing due to their ease of construction and higher gene copy numbers.

Q4: Which microbial host is best for stable this compound production?

A4: Both Pseudomonas putida and Saccharomyces cerevisiae have been successfully engineered for muconic acid (a precursor to this compound) production. P. putida KT2440 is known for its robust metabolism and high tolerance to aromatic compounds, making it a good candidate.[2][3][4] S. cerevisiae is a well-characterized eukaryotic host with a vast genetic toolbox and is advantageous for fermentations at lower pH.[5][6] The choice of host will depend on the specific production process and substrate.

Q5: How often should I check the genetic stability of my production strain?

A5: It is good practice to re-sequence the integrated genes or plasmids after any new strain engineering. For long-term fermentations or after a set number of generations (e.g., every 50-100 generations) in continuous culture, it is advisable to perform a full genetic and phenotypic characterization to ensure the stability of your strain.

Data Presentation

Table 1: Muconic Acid Production in Engineered Pseudomonas putida

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
P. putida KT2440Deletion of catBC, overexpression of cytochrome P450 and ferredoxin reductaseGuaiacol~1.4--[7]
P. putida LC224Evolved for improved xylose utilization, additional metabolic engineeringGlucose and Xylose26.80.5 (molar)0.28[2]
P. putida KT2440-JD1-Benzoate (B1203000)18.5~1.0 (molar)0.6 (g/gDCW/h)[4][8]
P. putidaDeletion of gacSGlucose and Xylose47.20.50 (C-mol/C-mol)0.49[3]

Table 2: Muconic Acid Production in Engineered Saccharomyces cerevisiae

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (mg/g glucose)Productivity (mg/L/h)Reference
Engineered S. cerevisiaeBiosensor-aided genome engineering, overexpression of PCA decarboxylase and Aro1pΔEGlucose20.866.2139[5][6]
Engineered S. cerevisiaeFurther rational engineering of the above strainGlucose20.8100210[9]

Table 3: Plasmid Stability in Saccharomyces cerevisiae

Plasmid TypeInsert Size (bp)MediumGenerationsPlasmid Loss (%)Reference
p2μM (modified 2μ)0Non-selective5085.7 ± 1.4[10]
pRS423M (standard 2μ)0Non-selective5099.9 ± 0.2[10]
p2μM (modified 2μ)0Selective5027.1 ± 1.4[10]
pRS423M (standard 2μ)0Selective5085.1 ± 2.2[10]
p2μM-large-module9,821Selective40~57[10]
pRS423M-large-module9,821Selective40100[10]

Experimental Protocols

Protocol 1: Plasmid Stability Assay

This protocol determines the rate of plasmid loss in a bacterial population over time in the absence of selective pressure.

Materials:

  • Culture of the plasmid-bearing strain

  • Selective liquid and agar media (e.g., LB + antibiotic)

  • Non-selective liquid and agar media (e.g., LB)

  • Sterile dilution tubes (e.g., with saline or PBS)

  • Incubator and shaker

  • Spectrophotometer

Procedure:

  • Inoculate a starter culture in selective liquid medium and grow overnight.

  • The next day, dilute the overnight culture into a larger volume of non-selective liquid medium to an OD600 of ~0.05. This is Generation 0.

  • Immediately take a sample from the Generation 0 culture.

  • Perform serial dilutions and plate onto both non-selective and selective agar plates.

  • Incubate the plates overnight and count the colonies on each plate. The total number of viable cells is determined from the non-selective plate, and the number of plasmid-containing cells is from the selective plate.

  • Allow the liquid culture in non-selective medium to grow for a defined number of generations (typically 10-20). You can estimate the number of generations using the formula: Generations = (log(Final OD) - log(Initial OD)) / log(2).

  • Repeat steps 3-5 at subsequent time points (e.g., after 10, 20, 30, 40, and 50 generations).

  • Calculate the percentage of plasmid-containing cells at each time point: (CFU on selective plate / CFU on non-selective plate) * 100.

  • Plot the percentage of plasmid-containing cells against the number of generations to determine the rate of plasmid loss.

Plasmid Stability Assay Workflow

G start Overnight culture in selective medium dilute Dilute into non-selective medium (Gen 0) start->dilute sample_plate Sample, serially dilute, and plate on selective and non-selective agar dilute->sample_plate incubate_culture Incubate liquid culture for X generations sample_plate->incubate_culture repeat_sampling Repeat sampling and plating at subsequent generations incubate_culture->repeat_sampling calculate Calculate % plasmid-containing cells (CFU_selective / CFU_non-selective) * 100 repeat_sampling->calculate plot Plot % plasmid-containing cells vs. generations calculate->plot end_node Determine plasmid loss rate plot->end_node

Caption: A step-by-step workflow for conducting a plasmid stability assay.

Protocol 2: Serial Passaging for Assessing Strain Stability

This protocol is used to assess the genetic and phenotypic stability of a production strain over an extended period of growth.

Materials:

  • Culture of the production strain

  • Production medium (liquid and agar plates)

  • Sterile culture tubes or flasks

  • Incubator and shaker

  • Analytical equipment for quantifying this compound (e.g., HPLC)

Procedure:

  • Start with a single colony of your production strain to inoculate a liquid culture.

  • Grow the culture under standard production conditions for a set period (e.g., 24 or 48 hours).

  • At the end of the growth period, measure the cell density and the concentration of this compound.

  • Take a small aliquot of this culture and use it to inoculate a fresh culture at a standardized starting cell density. This is the first passage.

  • Repeat steps 2-4 for a desired number of passages (e.g., 10-20 passages, which corresponds to many generations).

  • At regular intervals (e.g., every 5 passages), perform a more detailed analysis:

    • Plate the culture on agar to check for any changes in colony morphology.

    • Perform PCR or sequencing to confirm the integrity of the this compound pathway genes.

    • Cryopreserve samples for future analysis.

  • Plot the this compound titer, yield, and productivity over the course of the serial passages to evaluate the stability of the strain.

Serial Passaging Experimental Workflow

G start Inoculate culture from a single colony grow Grow under production conditions start->grow analyze Measure cell density and this compound titer grow->analyze passage Transfer aliquot to fresh medium analyze->passage repeat_loop Repeat for N passages passage->repeat_loop repeat_loop->grow Continue detailed_analysis Perform detailed analysis (PCR, sequencing, plating) repeat_loop->detailed_analysis Interval reached plot_data Plot production metrics over passages detailed_analysis->plot_data end_node Assess strain stability plot_data->end_node

Caption: A workflow for assessing strain stability through serial passaging.

Signaling Pathways and Metabolic Relationships

This compound Production Pathway (via Catechol)

This diagram illustrates a common metabolic pathway for producing this compound from glucose, proceeding through the intermediate muconic acid.

G Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Protocatechuate Protocatechuate Chorismate->Protocatechuate Catechol Catechol Protocatechuate->Catechol cis_cis_Muconic_Acid cis,cis-Muconic Acid Catechol->cis_cis_Muconic_Acid This compound This compound cis_cis_Muconic_Acid->this compound

Caption: A simplified metabolic pathway for this compound biosynthesis from glucose.

References

strategies to reduce by-product formation in muconolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during muconolactone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of a less polar by-product that is difficult to separate from this compound. What is it likely to be and how can I prevent it?

A1: The less polar by-product is likely the dilactone of this compound, formed through a second intramolecular cyclization. Its formation is favored by prolonged heating and acidic conditions.

Strategies to Reduce Dilactone Formation:

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction once the formation of this compound is maximized and before significant dilactone accumulation. Lowering the reaction temperature can also disfavor the second cyclization reaction.

  • pH Control: Maintaining a less acidic environment can slow down the rate of the second lactonization. While acidic conditions are often necessary for the initial cyclization of muconic acid, using the minimum effective amount of acid and avoiding strong acids can be beneficial.

  • Solvent Selection: The choice of solvent can influence the equilibrium between the mono-lactone and the di-lactone. In some solvent systems, the dilactone may be less soluble and precipitate out, driving the equilibrium towards its formation. Experimenting with different solvents may help to minimize its formation.

Q2: I am observing the formation of trans,trans-muconic acid, which is not cyclizing to the desired lactone. How can I favor lactonization over isomerization?

A2: The formation of trans,trans-muconic acid is a competing isomerization reaction that is favored under certain conditions, particularly in the presence of specific solvents and salts. The trans,trans isomer is geometrically constrained and does not readily undergo cyclization.

Strategies to Favor Lactonization:

  • Avoid Polar Aprotic Solvents: Solvents like DMSO can promote the isomerization to trans,trans-muconic acid. If possible, select a different solvent system that favors the cis,cis or cis,trans conformation necessary for lactonization.

  • Limit the Use of Certain Inorganic Salts: Chelation of the carboxylate groups by certain inorganic salts can hinder the ring-closing reaction, thus favoring isomerization. If salts are necessary, their type and concentration should be carefully optimized.

  • pH Management: Acidic conditions generally favor the cyclization of cis,cis-muconic acid to this compound. Ensuring the reaction medium is sufficiently acidic can promote the desired reaction pathway over isomerization to the trans,trans form.

Q3: My final product contains levulinic acid. What reaction conditions lead to its formation and how can it be avoided?

A3: Levulinic acid is a degradation product formed from muconic acid, often via this compound as an intermediate, under harsh acidic conditions and elevated temperatures.

Strategies to Prevent Levulinic Acid Formation:

  • Mild Reaction Conditions: Avoid excessive temperatures and highly acidic environments. The formation of levulinic acid typically requires more forcing conditions than the synthesis of this compound.

  • Careful Monitoring: As with dilactone formation, monitoring the reaction progress is crucial. If levulinic acid is detected, it is an indication that the reaction conditions are too harsh.

  • Alternative Synthetic Routes: If levulinic acid formation is a persistent issue, consider alternative methods for this compound synthesis, such as enzymatic approaches, which are highly selective and operate under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis from muconic acid?

A1: The most frequently encountered by-products are:

  • This compound Dilactone: Formed by a second intramolecular cyclization.

  • cis,trans- and trans,trans-Muconic Acid: Isomers of the starting material that may not readily cyclize.

  • Levulinic Acid: A degradation product formed under harsh conditions.

Q2: How does pH affect the formation of by-products?

A2: pH plays a critical role in the reaction pathway:

  • Acidic Conditions (low pH): Promote the isomerization of cis,cis-muconic acid to the cis,trans isomer and subsequent intramolecular cyclization to form this compound and its dilactone. However, strongly acidic conditions can lead to the formation of levulinic acid.

  • Alkaline Conditions (high pH): Lead to the deprotonation of cis,cis-muconic acid to the muconate dianion. This species is stable and does not readily isomerize or cyclize, thus preventing the formation of this compound and other by-products.

Q3: Can the choice of solvent help in reducing by-product formation?

A3: Yes, the solvent system has a significant impact. Polar aprotic solvents like DMSO have been shown to favor the isomerization of muconic acid to the trans,trans isomer, which does not cyclize, thus reducing the yield of this compound. Water is a common solvent for the cyclization reaction, but its properties can be modified by co-solvents to optimize the reaction.

Q4: Are there any catalytic methods to improve the selectivity of this compound synthesis?

A4: Both chemical and biological catalysts can be employed. Acid catalysts are commonly used to promote cyclization. Enzymatic methods, using enzymes like muconate cycloisomerase, offer very high selectivity for the formation of this compound from cis,cis-muconic acid under mild, physiological conditions, thereby avoiding the formation of degradation by-products like levulinic acid.

Quantitative Data on By-product Formation

The following tables summarize the influence of key reaction parameters on the formation of by-products during this compound synthesis.

Table 1: Effect of pH on Muconic Acid Reactivity

pH RangePredominant SpeciesReactivityKey By-productsReference
Acidiccis,cis-Muconic AcidReadily isomerizes and cyclizesThis compound, Dilactone, Levulinic Acid
AlkalineMuconate DianionStable, no isomerizationNone

Table 2: Effect of Temperature and Solvent on By-product Formation (Qualitative)

ConditionThis compound YieldDilactone Formationtrans,trans-Muconic Acid FormationLevulinic Acid Formation
Increased Temperature May decrease at very high TIncreases-Increases
Prolonged Heating DecreasesIncreases-Increases
Polar Aprotic Solvents (e.g., DMSO) Decreases-Increases-
Aqueous Acidic Solution FavorableCan be significantLowPossible at high T

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Dissolution: Dissolve cis,cis-muconic acid in a suitable solvent (e.g., water or an aqueous organic mixture).

  • Acidification: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). The optimal pH is typically in the acidic range.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to separate the this compound from unreacted starting material and by-products.

Protocol 2: HPLC Analysis of this compound and By-products

This is a representative HPLC method. The exact conditions may need to be adjusted based on the available instrumentation and specific sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the analytes (e.g., 210 nm or 254 nm).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of muconic acid isomers, this compound, and levulinic acid in a suitable solvent to determine retention times and for quantification.

Visualizations

Byproduct_Formation_Pathway ccMA cis,cis-Muconic Acid ctMA cis,trans-Muconic Acid ccMA->ctMA Isomerization (Acidic) ttMA trans,trans-Muconic Acid ctMA->ttMA Isomerization (e.g., DMSO) ML This compound ctMA->ML Cyclization (Acidic) DL Dilactone ML->DL Further Cyclization (Heat, Acid) LA Levulinic Acid ML->LA Degradation (Harsh Acid, Heat)

Troubleshooting_Workflow start Start Synthesis check_byproducts Analyze Product Mixture for By-products start->check_byproducts dilactone High Dilactone Content? check_byproducts->dilactone Yes end Successful Synthesis check_byproducts->end No ttma High trans,trans-MA Content? dilactone->ttma No optimize_time_temp Reduce reaction time and/or temperature dilactone->optimize_time_temp Yes la Levulinic Acid Detected? ttma->la No optimize_solvent Change solvent (avoid polar aprotic) ttma->optimize_solvent Yes optimize_acid Use milder acidic conditions la->optimize_acid Yes la->end No optimize_time_temp->start optimize_solvent->start optimize_acid->start

troubleshooting stuck or sluggish muconolactone fermentations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with muconolactone fermentations.

Frequently Asked Questions (FAQs)

Q1: My Pseudomonas putida fermentation is sluggish, and the this compound titer is low. What are the most common causes?

A sluggish or underperforming this compound fermentation can stem from several factors. The most common issues include suboptimal environmental conditions, substrate or product inhibition, and nutrient limitations. It is crucial to systematically investigate each of these potential causes. Key parameters to verify are the pH, temperature, and dissolved oxygen levels, as deviations from the optimal ranges for P. putida can significantly impact metabolic activity and product formation.

Q2: What are the optimal fermentation parameters for this compound production in Pseudomonas putida?

While optimal conditions can be strain-specific, the following table summarizes generally accepted ranges for key fermentation parameters for this compound production using Pseudomonas putida.

ParameterOptimal RangeNotes
Temperature25-30°CP. putida thrives in this mesophilic range.[1]
pH6.5-8.0Maintaining a stable pH is critical for enzyme activity.[2][3]
Dissolved Oxygen (DO)>20% saturationP. putida is an obligate aerobe, and sufficient oxygen is crucial for the oxidative steps in the metabolic pathway.[4][5]
Agitation200-800 rpmAdequate mixing is necessary to ensure homogeneity of nutrients and oxygen, but excessive shear stress can damage cells.[5][6]
Aeration0.5-1.5 vvmThis ensures sufficient oxygen supply for aerobic metabolism.[6]

Q3: I suspect substrate inhibition. How can I confirm and mitigate this?

The primary substrate for this compound production is often catechol, which is known to be toxic to microorganisms at high concentrations.[7][8] Inhibition can manifest as a rapid decrease in cell growth and metabolic activity after the addition of the substrate.

To confirm substrate inhibition, you can run a dose-response experiment with varying initial concentrations of catechol and monitor the specific growth rate and product formation rate. To mitigate this issue, a fed-batch strategy is often employed, where the substrate is fed at a controlled rate to maintain a low but non-limiting concentration in the fermenter.

Q4: My fermentation seems to have stalled after an initial period of good production. Could this be product inhibition?

While less commonly reported than substrate inhibition for this specific process, product inhibition by this compound or its precursors like muconic acid can occur. An accumulation of these products in the fermentation broth can potentially inhibit key enzymes in the metabolic pathway. Analyzing the concentration of this compound and other pathway intermediates over time can provide insights. If product inhibition is suspected, strategies such as in-situ product removal could be explored.

Q5: I'm observing significant biofilm formation in my bioreactor. How can this affect my fermentation, and what can I do about it?

Biofilm formation by Pseudomonas putida can lead to several issues in a bioreactor, including clogging of pipes (B44673) and probes, reduced mass transfer of oxygen and nutrients to the cells within the biofilm, and an overall decrease in the productivity of the fermentation.[9][10][11][12][13] Mutants defective in biofilm formation have shown enhanced growth in bioreactors.[9] Strategies to mitigate biofilm formation include optimizing agitation to increase shear forces (without damaging cells), using coated surfaces that deter biofilm attachment, and exploring the use of mutant strains with reduced biofilm-forming capabilities.[9]

Troubleshooting Guides

Issue 1: Low Cell Density

Symptoms:

  • Slow or negligible increase in optical density (OD).

  • Low biomass concentration at the end of the fermentation.

  • Consequently, low volumetric productivity of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inoculum Quality Ensure the inoculum is in the exponential growth phase and free of contamination. Use a sufficient inoculum volume (typically 5-10% of the final fermentation volume).
Nutrient Limitation Verify the composition of your fermentation medium. Ensure that the carbon-to-nitrogen ratio is balanced and that essential minerals and trace elements are present.[14][15]
Suboptimal pH or Temperature Continuously monitor and control the pH and temperature within the optimal ranges for P. putida.[2][3]
Inhibitory Compounds in Media Ensure all media components are of high purity and that no inhibitory compounds were introduced during preparation.
Issue 2: Low this compound Titer Despite Good Cell Growth

Symptoms:

  • High cell density is achieved.

  • The concentration of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Substrate Limitation If using a fed-batch strategy, ensure the substrate feed rate is sufficient to avoid limitation. Monitor the residual substrate concentration in the broth.
Oxygen Limitation Increase aeration and/or agitation to maintain a dissolved oxygen level above 20% saturation.[4][5] Oxygen is a co-substrate for the catechol 1,2-dioxygenase.[16]
Enzyme Inhibition High concentrations of the substrate (catechol) or other aromatic compounds can inhibit key enzymes.[7][8] Implement a controlled feeding strategy.
Metabolic Bottlenecks The expression or activity of one of the pathway enzymes (catechol 1,2-dioxygenase, muconate cycloisomerase, this compound isomerase) may be limiting. Consider metabolic engineering strategies to overexpress the rate-limiting enzyme.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for this compound Production

The production of this compound from catechol in engineered Pseudomonas putida follows the catechol branch of the β-ketoadipate pathway. The key enzymatic steps are outlined below.

Muconolactone_Pathway Catechol Catechol Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid Catechol 1,2-dioxygenase This compound This compound Muconic_Acid->this compound Muconate Cycloisomerase

Biosynthetic pathway from catechol to this compound.
Troubleshooting Workflow for Sluggish Fermentation

This workflow provides a logical sequence of steps to diagnose the root cause of a poorly performing this compound fermentation.

Troubleshooting_Workflow Start Sluggish/Stuck Fermentation Check_Parameters Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->Check_Parameters Parameters_OK Parameters within Optimal Range? Check_Parameters->Parameters_OK Adjust_Parameters Adjust Parameters to Optimal Setpoints Parameters_OK->Adjust_Parameters No Check_Viability Assess Cell Viability Parameters_OK->Check_Viability Yes Adjust_Parameters->Start Viability_OK Is Cell Viability High? Check_Viability->Viability_OK Inoculum_Issue Troubleshoot Inoculum and Media Composition Viability_OK->Inoculum_Issue No Analyze_Metabolites Quantify Substrate and Product Concentrations (HPLC) Viability_OK->Analyze_Metabolites Yes Substrate_High High Substrate, Low Product? Analyze_Metabolites->Substrate_High Substrate_Inhibition Implement Fed-Batch Strategy Substrate_High->Substrate_Inhibition Yes Product_Accumulation Consider Product Inhibition or Metabolic Bottleneck Substrate_High->Product_Accumulation No

A step-by-step workflow for troubleshooting fermentation issues.

Key Experimental Protocols

Quantification of this compound and Catechol by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for the quantification of aromatic compounds like catechol and this compound. A reverse-phase C18 column is typically used to separate these compounds based on their polarity.

Methodology:

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth (e.g., 1 mL at 10,000 x g for 5 minutes) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with the mobile phase if necessary to bring the analyte concentrations within the linear range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol (B129727) (or acetonitrile) and an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for both compounds (e.g., 260 nm).

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare standard solutions of this compound and catechol of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99 for good linearity.[17]

    • Inject the prepared samples and determine the concentrations of this compound and catechol from the calibration curve.

Cell Viability Assessment using Resazurin (B115843) Assay

Principle: The resazurin assay is a colorimetric or fluorometric method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.[18][19][20][21]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of resazurin (e.g., 0.15 mg/mL) in phosphate-buffered saline (PBS) and sterilize by filtration.[18] Store protected from light.

  • Assay Procedure:

    • Take a sample of the fermentation broth at a specific time point.

    • Add an appropriate volume of the cell suspension to the wells of an opaque-walled 96-well plate.

    • Add the resazurin solution to each well (typically 10-20% of the well volume).[18][19]

    • Include a "medium only" control for background subtraction.

    • Incubate the plate at the fermentation temperature (e.g., 30°C) for 1-4 hours, protected from light.[18]

    • Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[19]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • A decrease in fluorescence over the course of the fermentation indicates a loss of cell viability.

References

Validation & Comparative

Muconolactone vs. Adipic Acid: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop sustainable chemical processes has brought bio-derived molecules to the forefront of scientific research. Muconolactone and adipic acid, both significant in their respective applications, represent a classic juxtaposition of emerging bio-based chemicals against established industrial compounds. This guide provides an objective comparison of their environmental impacts, supported by available experimental data, to inform researchers and professionals in their pursuit of greener alternatives.

While extensive data exists for adipic acid, a key component in nylon production, information on the environmental footprint of this compound is less comprehensive. This compound is primarily recognized as a bio-based intermediate derivable from lignin, a plentiful and renewable resource.[1] This comparison leverages available data for this compound and its closely related bio-based counterparts, muconic acid and gamma-valerolactone (B192634) (GVL), to draw meaningful parallels and distinctions with adipic acid.

Production Pathways and Environmental Footprint

The production process is a primary determinant of a chemical's environmental impact. Adipic acid is traditionally synthesized from fossil fuels, a process notorious for its emission of nitrous oxide (N₂O), a greenhouse gas with a global warming potential approximately 273 times that of carbon dioxide.[2] In contrast, bio-based routes to both adipic acid and this compound offer a significant reduction in greenhouse gas emissions.

Bio-based adipic acid, for instance, can be produced from lignin, with life cycle assessments (LCA) indicating a 62% to 78% reduction in CO₂ equivalent emissions compared to conventional methods.[3] Another study highlights that lignin-derived adipic acid can have greenhouse gas emissions as low as 0.772 to 0.795 kg CO₂ eq/kg, a stark contrast to the 12.9 kg CO₂ eq/kg emitted by conventional production.[4] Bio-based production of muconic acid, a precursor to both adipic acid and potentially other valuable chemicals, also shows a significant environmental advantage, with a predicted 80% reduction in greenhouse gas emissions compared to fossil fuel-based adipic acid production.[5]

Table 1: Comparison of Production-Related Environmental Impacts

ParameterConventional Adipic AcidBio-based Adipic Acid (from Lignin)Bio-based Muconic Acid (precursor to Adipic Acid)This compound (from Lignin)
Primary Feedstock Cyclohexane (petroleum-derived)[7]Lignin (biomass)[3]Lignin, Glucose, Xylose (biomass)[5][8]Lignin (biomass)[6]
Key Environmental Concern Nitrous Oxide (N₂O) emissions[7]Land and water use for biomass cultivationLand and water use for biomass cultivationLand and water use for biomass cultivation
Greenhouse Gas Emissions (kg CO₂ eq/kg) ~12.9[4]0.772 - 4.87[3][4]Up to 80% reduction vs. conventional adipic acid[5]Data not available

Biodegradability and Ecotoxicity

The end-of-life phase of a chemical is critical to its overall environmental impact. Adipic acid and its esters have been shown to be biodegradable.[9][10] However, the ecotoxicity of adipic acid is a point of consideration. It is classified as slightly to moderately toxic to aquatic life, including fish, daphnia, and algae.[11][12]

Direct experimental data on the biodegradability and ecotoxicity of this compound is scarce. However, its role as a metabolic intermediate in the microbial degradation of aromatic compounds suggests it is readily biodegradable.[7][13] For a more comprehensive understanding, we can look at a structurally similar bio-based lactone, gamma-valerolactone (GVL). Studies on GVL indicate that it is readily biodegradable and exhibits low acute toxicity towards aquatic organisms.[3][14] This suggests that this compound may also possess a favorable environmental profile in terms of biodegradability and toxicity. Muconic acid, a related dicarboxylic acid, is also known to be biodegradable.[15][16][17]

Table 2: Comparative Ecotoxicity and Biodegradability

ParameterAdipic AcidThis compoundGamma-Valerolactone (GVL) (Proxy for this compound)Muconic Acid
Biodegradability Biodegradable[9][10]Inferred to be biodegradable as a metabolic intermediate[7][13]Readily biodegradable[3][14]Biodegradable[15][16][17]
Aquatic Toxicity Slightly to moderately toxic[11][12]Data not availableLow acute toxicity[3]Data not available, but some studies indicate potential toxicity at higher concentrations[2]
Human Toxicity Mild skin irritant, low acute toxicity[16]Data not availableLow toxicity[11]Skin and eye irritant[18]

Experimental Methodologies

To ensure the reproducibility and validation of the cited data, the following provides an overview of the experimental protocols typically employed in assessing the environmental impact of chemical compounds.

Life Cycle Assessment (LCA)

A Life Cycle Assessment is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle.

  • Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of adipic acid produced), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

  • Life Cycle Inventory (LCI): This involves compiling an inventory of all relevant inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each stage of the life cycle.

  • Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by converting the inventory data into impact category indicators, such as global warming potential (in kg CO₂ eq), acidification potential, and ecotoxicity.

LCA_Workflow A Goal and Scope Definition B Life Cycle Inventory (LCI) A->B C Life Cycle Impact Assessment (LCIA) B->C D Interpretation C->D D->A Iterative Refinement Beta_Ketoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Protocatechuate Protocatechuate beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Protocatechuate->beta_Ketoadipate_enol_lactone Protocatechuate 3,4-dioxygenase This compound This compound cis_cis_Muconate->this compound Muconate cycloisomerase This compound->beta_Ketoadipate_enol_lactone This compound isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate Enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA (TCA Cycle) beta_Ketoadipate->Succinyl_CoA_Acetyl_CoA β-Ketoadipyl-CoA thiolase

References

A Comparative Analysis of Muconolactone-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Muconolactone, a key chiral building block, is gaining significant attention in the pharmaceutical and chemical industries for the synthesis of a variety of value-added products. Microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis routes for its production. This guide provides an objective comparison of the performance of different microorganisms in producing this compound, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Production of this compound

The following table summarizes the key production metrics for this compound and its immediate precursor, cis,cis-muconic acid, in various engineered and wild-type microorganisms. While direct comparative studies on this compound are limited, data on muconic acid production provides valuable insights into the potential of these platforms for this compound synthesis.

MicroorganismProductTiter (g/L)YieldProductivitySubstrateReference
Pseudomonas putida KT2440 (Engineered)This compound24--Protocatechuic acid[1]
Rhodococcus rhodochrous N75 (Mutant)(-)-3-methylthis compound-53% (from 11.5 mM p-toluate)-p-Toluate[2]
Pichia occidentalis (Engineered)cis,cis-Muconic Acid38.80.134 g/g0.511 g/L/hGlucose[3]
Saccharomyces cerevisiae ST10209 (Engineered)cis,cis-Muconic Acid22.50.1 g/g0.21 g/L/hGlucose[4]

Note: Data for muconic acid is included as it is the direct precursor to this compound, and high-yielding muconic acid producers are strong candidates for engineering this compound production.

Metabolic Pathways for this compound Production

The biosynthesis of this compound in microorganisms primarily proceeds through the β-ketoadipate pathway, which funnels aromatic compounds into central carbon metabolism. In many biotechnological applications, this natural pathway is engineered to accumulate specific intermediates like this compound.

Bacterial Pathway in Pseudomonas putida

Pseudomonas putida is a versatile host for producing aromatic-derived chemicals. The native β-ketoadipate pathway can be engineered to block the degradation of this compound, leading to its accumulation. The following diagram illustrates the conversion of protocatechuic acid (PCA) to this compound in an engineered P. putida strain.

bacterial_pathway Protocatechuate Protocatechuate Carboxymuconate β-Carboxymuconate Protocatechuate->Carboxymuconate Carboxythis compound γ-Carboxythis compound Carboxymuconate->Carboxythis compound Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Carboxythis compound->Ketoadipate_enol_lactone This compound This compound Ketoadipate_enol_lactone->this compound

Caption: Engineered pathway for this compound production in P. putida.

Fungal and Yeast Pathways

While quantitative data for this compound production in fungi and yeast is less common, these organisms also possess the β-ketoadipate pathway. In engineered yeast, such as Saccharomyces cerevisiae and Pichia occidentalis, the focus has been on producing the precursor, muconic acid, from simple sugars like glucose via the shikimate pathway. Further engineering could enable the conversion of muconic acid to this compound.

yeast_pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Protocatechuate Protocatechuate Shikimate_Pathway->Protocatechuate Catechol Catechol Protocatechuate->Catechol Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid This compound This compound Muconic_Acid->this compound

Caption: Engineered pathway for muconic acid and potential for this compound.

Experimental Protocols

General Experimental Workflow

The production of this compound in microbial systems typically follows a standardized workflow, from strain cultivation to product analysis.

experimental_workflow cluster_cultivation Cultivation cluster_processing Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Harvesting Cell Harvesting Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Purification Extraction->Purification Quantification HPLC Analysis Purification->Quantification

Caption: General workflow for microbial this compound production.

Key Experimental Methodologies

1. Microbial Strains and Cultivation:

  • Pseudomonas putida : Engineered strains, often with deletions in genes such as pcaD to prevent this compound degradation, are commonly used.[1]

    • Medium : M9 minimal medium supplemented with a carbon source (e.g., glucose) and an inducer/precursor (e.g., protocatechuic acid).

    • Culture Conditions : Aerobic fermentation at 30°C with controlled pH (around 7.0).

  • Rhodococcus rhodochrous : Mutant strains blocked in the degradation of this compound derivatives can be employed.[2]

    • Medium : Growth on a minimal medium with a suitable carbon source and an inducer like p-toluate.

    • Culture Conditions : Aerobic cultivation at 30°C.

  • Saccharomyces cerevisiae and Pichia occidentalis : Engineered strains with heterologous pathways for muconic acid production.

    • Medium : Rich media like YPD for initial growth, followed by a defined fermentation medium with glucose as the primary carbon source.

    • Culture Conditions : Fed-batch fermentation at 30°C with pH control (typically between 5.0 and 6.0) is often used to achieve high cell densities and product titers.[3][4]

2. Fermentation:

  • Bioreactors : Fed-batch fermentation in controlled bioreactors (e.g., 2L, 10L) is a common strategy to achieve high cell densities and product titers.[4] This involves the controlled feeding of a concentrated carbon source to maintain optimal growth and production rates while avoiding substrate inhibition.

3. Extraction and Quantification:

  • Sample Preparation : Fermentation broth is centrifuged to remove cells. The supernatant is then typically acidified and extracted with an organic solvent like ethyl acetate.

  • Analytical Method : High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and related organic acids in the fermentation broth.[5][6]

    • Column : A reverse-phase C18 column or a specific organic acid analysis column is often used.

    • Mobile Phase : An acidic mobile phase, such as dilute sulfuric acid, is typically employed.

    • Detection : UV detection at an appropriate wavelength (e.g., 210 nm) is used for quantification against a standard curve of pure this compound.

This guide highlights the current state of microbial this compound production. While significant progress has been made, particularly with bacterial systems, further research is needed to optimize production in yeast and fungi and to develop more efficient and scalable bioprocesses. The detailed protocols and pathway information provided herein serve as a valuable resource for researchers aiming to advance the bio-based production of this important platform chemical.

References

A Comparative Guide to the Validation of HPLC Methods for Muconolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification and analysis of muconolactone, a key intermediate in the microbial degradation of aromatic compounds and a molecule of interest in biocatalysis and environmental science. The validation of HPLC methods is critical to ensure data accuracy, reliability, and reproducibility. This guide provides an objective comparison of common HPLC methodologies for this compound analysis, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparison of HPLC Methodologies

The selection of an HPLC method for this compound analysis depends primarily on the sample matrix and the specific analytical goal, such as routine quantification, separation from similar organic acids, or resolution of chiral isomers. The most prevalent techniques include Reverse-Phase HPLC, Ion-Exclusion HPLC, and Chiral HPLC.

Reverse-Phase HPLC (RP-HPLC) is the most widely used method for analyzing organic acids due to its versatility and compatibility with a broad range of compounds.[1][2] Separation is achieved based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).[3] A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used for elution.[3] Acidification of the mobile phase with acids like phosphoric or formic acid is common to suppress the ionization of organic acids, enhancing their retention and improving peak shape.[4][5]

Ion-Exclusion HPLC is a specialized technique particularly effective for separating organic acids from complex aqueous matrices.[6] This method utilizes a stationary phase with fixed ionic groups that repel analytes with the same charge (anions in this case). Separation is primarily governed by the pKa of the acidic analytes and the pH of the mobile phase. An Aminex HPX-87H column, for instance, has been successfully used for the analysis of trans,trans-muconic acid, an isomer of this compound, demonstrating its potential for this application.[6] This technique offers the advantage of complete chromatographic peak separation without interference from many matrix components.[6]

Chiral HPLC is essential when the stereochemistry of this compound is of interest. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment.[7] This is typically achieved by using a Chiral Stationary Phase (CSP), which forms transient diastereomeric complexes with the enantiomers, allowing for their differential elution.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability.[9][10] The development of chiral methods is often empirical, requiring screening of different columns and mobile phases to achieve optimal separation.[11]

The following table summarizes the key characteristics of these HPLC methods.

Parameter Reverse-Phase HPLC (RP-HPLC) Ion-Exclusion HPLC Chiral HPLC
Principle Separation based on hydrophobicity.[3]Separation based on ion exclusion and pKa.[6]Separation of enantiomers via transient diastereomeric interactions.[7]
Typical Column C18 or C8 silica-based columns.[12][13]Polymer-based ion exchange resin (e.g., Aminex HPX-87H).[6]Chiral Stationary Phase (CSP) (e.g., cellulose or amylose derivatives).[9]
Mobile Phase Acidified water/acetonitrile or water/methanol mixture.[3][4]Dilute aqueous acid (e.g., H₃PO₄, H₂SO₄).[6][12]Hexane/IPA, or reversed-phase modifiers for MS compatibility.[9][10]
Detection UV, typically at 210 nm or 254 nm.[4][12]UV, typically at 210 nm.[6]UV, typically at 254 nm.[9]
Primary Use Case General quantification of this compound and other organic acids.Analysis in complex aqueous matrices (e.g., urine, fermentation broth).[6]Separation and quantification of this compound enantiomers.[11]
Advantages Versatile, robust, widely available columns and solvents.Excellent separation from matrix interferences, good for polar analytes.[6]The only method to resolve stereoisomers.[11]
Disadvantages Potential for matrix interference.Limited to ionizable compounds, sensitive to mobile phase pH.Method development can be time-consuming and expensive.[11]

HPLC Method Validation Parameters

A validated HPLC method ensures that it is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14][15] The table below presents typical performance data for validated HPLC methods used for organic acid analysis.

Parameter Typical Performance Range Description
Linearity (R²) > 0.99[4][12]The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14]
Accuracy (% Recovery) 80 - 120%[6][16]The closeness of the test results obtained by the method to the true value. Often determined by spike-recovery experiments.[14]
Precision (%RSD) < 2% for repeatability (intra-day); < 5% for intermediate precision (inter-day).[16][17]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) 0.01 - 1.0 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
Limit of Quantitation (LOQ) 0.03 - 3.0 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocols & Workflows

Detailed and standardized protocols are fundamental for achieving reproducible results. Below are representative methodologies for the discussed HPLC techniques.

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured workflow, ensuring consistency and quality control at each step.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Receive Sample Dilution Dilution / Extraction Sample->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Analysis Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Fig. 1: General HPLC experimental workflow.
Protocol 1: Reverse-Phase HPLC Method

This protocol is a representative example for the quantification of this compound using a standard C18 column.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of 0.01 M potassium phosphate (B84403) buffer (pH adjusted to 2.6 with phosphoric acid) and acetonitrile (90:10 v/v).[4][17]

  • Flow Rate: 0.75 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.[12]

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Dilute the sample in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound standard.[17]

Protocol 2: Ion-Exclusion HPLC Method

This protocol is adapted from a validated method for the related compound trans,trans-muconic acid and is suitable for separating this compound from ionic matrix components.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Aminex HPX-87H ion exclusion column (300 mm x 7.8 mm).[6]

  • Mobile Phase: Isocratic elution with 5 mM sulfuric acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: For complex samples like urine, perform a Solid Phase Extraction (SPE) using a strong anion exchange (SAX) cartridge to clean up and concentrate the analyte. Elute, evaporate, and reconstitute in the mobile phase.[6] For simpler matrices, dilute and filter.

  • Quantification: Prepare calibration standards in a pooled, analyte-free matrix to account for matrix effects.[6]

Logic for HPLC Method Selection

Choosing the appropriate HPLC method is a critical decision that impacts the quality and relevance of the analytical results. The following diagram outlines a logical approach to selecting a method based on the primary research question.

Start What is the primary analytical goal? Goal1 Routine quantification in a clean matrix? Start->Goal1 Goal2 Analysis in a complex aqueous/ionic matrix? Start->Goal2 Goal3 Need to separate stereoisomers? Start->Goal3 Method1 Use Reverse-Phase (RP-HPLC) Goal1->Method1 Yes Method2 Use Ion-Exclusion HPLC Goal2->Method2 Yes Method3 Use Chiral HPLC Goal3->Method3 Yes

Fig. 2: Decision tree for selecting an HPLC method.

References

Spectroscopic Comparison of Muconolactone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of muconolactone isomers. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Muconolactones are a group of unsaturated lactones that play a crucial role as intermediates in the microbial degradation of aromatic compounds via the β-ketoadipate pathway. The accurate identification and differentiation of their various isomers are paramount for studying these metabolic routes and for potential applications in biocatalysis and synthetic biology. This guide focuses on the spectroscopic characteristics of key this compound isomers, providing a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data

IsomerSpectroscopic TechniqueKey Observations
This compound ¹H NMR Complex multiplets are expected in the olefinic and aliphatic regions.
¹³C NMR Characteristic peaks for carbonyl, olefinic, and aliphatic carbons are anticipated.
IR (cm⁻¹) Strong C=O stretching vibration (lactone), C=C stretching, and C-O stretching bands are expected.
Mass Spec. The molecular ion peak and characteristic fragmentation patterns involving the loss of CO and other small molecules would be observed.
UV-Vis (nm) An absorption maximum (λmax) in the UV region is expected due to the conjugated system.
4-Methylthis compound (B1244709) ¹H NMR The presence of a methyl group will introduce a characteristic singlet or doublet, influencing the splitting patterns of adjacent protons.
¹³C NMR An additional signal in the aliphatic region corresponding to the methyl carbon would be present.
IR (cm⁻¹) Similar to this compound with additional C-H stretching and bending vibrations from the methyl group.
Mass Spec. The molecular ion peak will be shifted by the mass of the methyl group. Fragmentation may involve the loss of a methyl radical.
UV-Vis (nm) The methyl group may cause a slight shift in the λmax compared to the unsubstituted this compound.
Protoanemonin ¹³C NMR (Predicted, D₂O) Predicted chemical shifts at approximately 175.5 ppm (C=O), 145.2 ppm (olefinic), 125.1 ppm (olefinic), 85.3 ppm (methine), and 35.8 ppm (methylene).[1]

Isomerization Pathways

This compound isomers are interconverted through enzymatic and chemical processes. The β-ketoadipate pathway is a central metabolic route for the degradation of aromatic compounds in bacteria and fungi, where this compound isomerase plays a key role.

Enzymatic Isomerization in the β-Ketoadipate Pathway

The β-ketoadipate pathway involves the conversion of catechol or protocatechuate to intermediates of the citric acid cycle. A key step in this pathway is the lactonization of cis,cis-muconic acid to (+)-muconolactone, catalyzed by muconate cycloisomerase. Subsequently, this compound isomerase catalyzes the isomerization of (+)-muconolactone to the β-ketoadipate enol-lactone.

Beta-Ketoadipate Pathway Catechol Catechol cis_cis_Muconic_Acid cis_cis_Muconic_Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-dioxygenase This compound (+)-Muconolactone cis_cis_Muconic_Acid->this compound Muconate cycloisomerase beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone This compound->beta_Ketoadipate_enol_lactone This compound isomerase beta_Ketoadipyl_CoA β-Ketoadipyl-CoA beta_Ketoadipate_enol_lactone->beta_Ketoadipyl_CoA Enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA beta_Ketoadipyl_CoA->Succinyl_CoA_Acetyl_CoA β-Ketoadipate: succinyl-CoA transferase & β-ketoadipyl-CoA thiolase

Enzymatic conversion of catechol to central metabolites via this compound.

Chemical Isomerization and Lactonization

Under acidic conditions or upon heating, cis,cis-muconic acid can isomerize to cis,trans-muconic acid, which can then undergo intramolecular cyclization to form this compound. This lactonization is a competing reaction to the further isomerization to the more stable trans,trans-muconic acid.

Chemical Isomerization and Lactonization cis_cis_MA cis,cis-Muconic Acid cis_trans_MA cis,trans-Muconic Acid cis_cis_MA->cis_trans_MA Isomerization (acid/heat) trans_trans_MA trans,trans-Muconic Acid cis_trans_MA->trans_trans_MA Isomerization Mlac This compound cis_trans_MA->Mlac Lactonization (ring closing)

Chemical isomerization and lactonization pathways of muconic acid.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the isomer and the desired chemical shift reference. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire standard one-dimensional proton spectra. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire proton-decoupled ¹³C spectra. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. The resolution is usually set to 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the isomer.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is often unique to a specific isomer and can be used for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax). The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the instrument.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound isomer.

Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Isomer Purified this compound Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Isomer->NMR IR IR Spectroscopy Purified_Isomer->IR MS Mass Spectrometry (HRMS, MS/MS) Purified_Isomer->MS UV_Vis UV-Vis Spectroscopy Purified_Isomer->UV_Vis Structure_Elucidation Structure Elucidation and Isomer Differentiation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

General workflow for the spectroscopic analysis of this compound isomers.

References

Production of Muconolactone: A Comparative Guide to Feedstocks and Microbial Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specialty chemicals is a critical endeavor. Muconolactone, a versatile precursor for polymers and pharmaceuticals, is one such chemical garnering significant interest. This guide provides a comparative analysis of this compound production from different feedstocks using engineered microbial systems, supported by experimental data and detailed protocols.

This document outlines the current state of microbial this compound production, focusing on two key bacterial platforms: Pseudomonas putida and Rhodococcus rhodochrous. We present a side-by-side comparison of their performance, delineate the metabolic pathways involved, and provide detailed experimental methodologies to facilitate the replication and advancement of these processes.

Performance Comparison

The following table summarizes the key performance indicators for this compound production using engineered strains of Pseudomonas putida and Rhodococcus rhodochrous from different feedstocks.

FeedstockMicrobial StrainProductTiter (g/L)Molar Yield (%)Productivity (g/L/h)Reference
GlucosePseudomonas putida KT2440 ΔpcaDThis compound24Not ReportedNot Reported[1]
p-Toluate (B1214165)Rhodococcus rhodochrous N75 (mutant CJ30)(-)-3-Methylthis compound~0.9853Not Reported[2][3]

Note: The titer for Rhodococcus rhodochrous was calculated based on the initial substrate concentration of 11.5 mM p-toluate and a 53% molar yield. The molecular weights of p-toluate (136.15 g/mol ) and 3-methylthis compound (128.11 g/mol ) were used for the calculation. Productivity data was not available in the cited literature.

Metabolic Pathways and Engineering Strategies

The microbial production of this compound is achieved through the strategic engineering of aromatic catabolic pathways. The general approach involves channeling carbon flux towards a key intermediate and then blocking its further metabolism to allow for accumulation.

Pseudomonas putida from Glucose

In Pseudomonas putida, a common strategy involves engineering the shikimate pathway to overproduce protocatechuate (PCA) from glucose. The native β-ketoadipate pathway is then manipulated to convert PCA to this compound. This is achieved by deleting the pcaD gene, which encodes the β-ketoadipate enol-lactone hydrolase, the enzyme responsible for the conversion of β-ketoadipate enol-lactone to β-ketoadipate. This blockage leads to the accumulation of an intermediate that is subsequently converted to this compound.

G cluster_shikimate Shikimate Pathway cluster_b_ketoadipate β-Ketoadipate Pathway Glucose Glucose Erythrose-4-Phosphate Erythrose-4-Phosphate Glucose->Erythrose-4-Phosphate 3-Dehydroshikimate 3-Dehydroshikimate Erythrose-4-Phosphate->3-Dehydroshikimate Protocatechuate Protocatechuate 3-Dehydroshikimate->Protocatechuate asbF Carboxythis compound Carboxythis compound Protocatechuate->Carboxythis compound β-Ketoadipate enol-lactone β-Ketoadipate enol-lactone Carboxythis compound->β-Ketoadipate enol-lactone This compound This compound β-Ketoadipate enol-lactone->this compound β-Ketoadipate β-Ketoadipate β-Ketoadipate enol-lactone->β-Ketoadipate PcaD PcaD (β-ketoadipate enol-lactone hydrolase) Deletion (ΔpcaD)

Metabolic pathway for this compound production from glucose in engineered P. putida.
Rhodococcus rhodochrous from p-Toluate

Rhodococcus rhodochrous utilizes a modified ortho-cleavage pathway for the degradation of aromatic compounds like p-toluate. The production of (-)-3-methylthis compound is achieved through mutagenesis to block the degradation of this intermediate. The pathway proceeds through the conversion of p-toluate to 4-methylcatechol, which is then metabolized to 3-methyl-cis,cis-muconate. A cycloisomerase then converts this to 3-methylthis compound. The mutant strain CJ30 is deficient in the enzyme responsible for the further metabolism of 3-methylthis compound.

G cluster_legend Legend p-Toluate p-Toluate 4-Methylcatechol 4-Methylcatechol p-Toluate->4-Methylcatechol 3-Methyl-cis,cis-muconate 3-Methyl-cis,cis-muconate 4-Methylcatechol->3-Methyl-cis,cis-muconate (-)-3-Methylthis compound (-)-3-Methylthis compound 3-Methyl-cis,cis-muconate->(-)-3-Methylthis compound Further Metabolism Further Metabolism (-)-3-Methylthis compound->Further Metabolism Blocked Pathway Blocked Pathway Enzymatic Step Enzymatic Step

Metabolic pathway for (-)-3-methylthis compound production from p-toluate in R. rhodochrous.

Experimental Protocols

Production of this compound with Pseudomonas putida KT2440 ΔpcaD

1. Strain and Preculture Preparation:

  • Strain: Pseudomonas putida KT2440 with a deletion of the pcaD gene and engineered with the asbF gene for the conversion of 3-dehydroshikimate to protocatechuate.[1]

  • Preculture Medium: Lysogeny Broth (LB) medium.

  • Conditions: Incubate a single colony in LB medium overnight at 30°C with shaking.

2. Fermentation:

  • Fermentation Medium: M9 minimal medium is commonly used for P. putida fermentations.[4][5] A typical M9 medium composition is as follows:

    • Na₂HPO₄·7H₂O: 12.8 g/L

    • KH₂PO₄: 3 g/L

    • NaCl: 0.5 g/L

    • NH₄Cl: 1 g/L

    • 2 mM MgSO₄

    • 100 µM CaCl₂

    • Trace elements solution

    • Glucose as the primary carbon source (concentration may vary, e.g., 10 g/L).

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Controlled at a neutral pH, typically around 7.0.

    • Aeration: Maintain aerobic conditions by sparging with air and controlling the dissolved oxygen level.

    • Feeding: A fed-batch strategy is often employed to maintain a controlled concentration of glucose and other nutrients to optimize production.

3. Analytical Method for this compound Quantification:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with formic or sulfuric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][7]

  • Detection: UV detector, with the wavelength set to detect the lactone ring (e.g., around 210-230 nm).

  • Quantification: Based on a standard curve generated with purified this compound.

Production of (-)-3-Methylthis compound with Rhodococcus rhodochrous N75 (mutant CJ30)

1. Strain and Culture Preparation:

  • Strain: Rhodococcus rhodochrous N75 mutant strain CJ30, which is blocked in the degradation of 3-methylthis compound.[2]

  • Growth Medium: A minimal salts medium supplemented with 0.5% (w/v) yeast extract.

  • Induction: After growth, cells are harvested and resuspended in a phosphate (B84403) buffer containing 5 mM p-toluate to induce the metabolic pathway.

2. Biotransformation:

  • Reaction Mixture: Washed cells of the induced R. rhodochrous CJ30 are resuspended in a phosphate buffer (e.g., 50 mM, pH 7.2).

  • Substrate: p-Toluate is added as the substrate at a concentration of 11.5 mM.[2]

  • Conditions: The reaction is carried out at 30°C with shaking.

  • Monitoring: The conversion of p-toluate and the formation of (-)-3-methylthis compound are monitored over time.

3. Analytical Method for (-)-3-Methylthis compound Quantification:

  • Method: HPLC is a suitable method for quantification.

  • Structural Confirmation: The identity of the produced (-)-3-methylthis compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Conclusion

The microbial production of this compound and its derivatives is a promising alternative to chemical synthesis. Pseudomonas putida has demonstrated the potential for high-titer production of this compound from a simple sugar like glucose, highlighting its utility as a robust chassis for biorefining. On the other hand, Rhodococcus rhodochrous offers a platform for the synthesis of chiral this compound derivatives from aromatic feedstocks.

Further research and process optimization are necessary to improve the productivity and yield for both systems to make them economically viable at an industrial scale. This includes optimizing fermentation conditions, developing more efficient downstream processing methods, and further metabolic engineering to enhance carbon flux towards the desired product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to advance the field of biochemical production.

References

A Comparative Guide to the Quantitative Validation of Muconolactone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of muconolactone, a key intermediate in the microbial degradation of aromatic compounds and a potential biomarker, is crucial. This guide provides a comparative overview of the validation of this compound quantification using two prominent mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable method for specific research needs. The primary challenge in analyzing this compound lies in its polarity and, for GC-MS, its non-volatile nature, necessitating derivatization.

Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1][2][3] LC-MS/MS is often favored for its high sensitivity and specificity in complex biological matrices without the need for derivatization.[1][2][4] Conversely, GC-MS provides excellent chromatographic resolution but requires a derivatization step to increase the volatility of this compound.[4]

Validation ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeDependent on derivatization efficiency, often in the ng/mL range
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Sample Preparation Protein precipitation or liquid-liquid extractionDerivatization (e.g., silylation) following extraction

Table 1: Comparison of Typical Validation Parameters for this compound Quantification. This table summarizes the generally accepted performance characteristics for the validation of bioanalytical methods.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Experimental Workflows

The analytical workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection. The key difference lies in the sample preparation step for GC-MS, which includes derivatization.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Biological Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC LC Separation Extraction->LC LC-MS/MS Path GC GC Separation Derivatization->GC MS_Detect MS/MS Detection LC->MS_Detect GC->MS_Detect Quant Quantification MS_Detect->Quant Analytical_Decision_Pathway cluster_0 Method Selection cluster_1 Method Development cluster_2 Method Validation cluster_3 Sample Analysis Analyte_Properties Analyte Properties (Polarity, Volatility) LC_MS_Dev LC-MS/MS Development Analyte_Properties->LC_MS_Dev Polar, Non-volatile GC_MS_Dev GC-MS Development Analyte_Properties->GC_MS_Dev Volatilizable via Derivatization Matrix_Complexity Matrix Complexity Matrix_Complexity->LC_MS_Dev Matrix_Complexity->GC_MS_Dev Sensitivity_Req Sensitivity Requirement Sensitivity_Req->LC_MS_Dev Sensitivity_Req->GC_MS_Dev Validation Validation according to Guidelines (FDA, EMA) LC_MS_Dev->Validation Derivatization_Opt Derivatization Optimization GC_MS_Dev->Derivatization_Opt Derivatization_Opt->Validation Parameters Parameters: Linearity, Accuracy, Precision, LLOQ Validation->Parameters Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis

References

A Comparative Guide to Muconolactone Extraction and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the isolation of muconolactone, a key intermediate in the microbial degradation of aromatic compounds and a valuable platform chemical, selecting an optimal extraction and purification strategy is paramount. This guide provides a comparative analysis of two common protocols: liquid-liquid extraction with ethyl acetate (B1210297) and purification via silica (B1680970) gel column chromatography. The objective is to offer a clear, data-driven comparison to aid in the selection of a suitable methodology based on desired yield, purity, and operational considerations.

Comparative Analysis of Extraction and Purification Protocols

The following table summarizes the key quantitative performance indicators for the two primary methods of this compound isolation from a microbial fermentation broth, such as that of engineered Pseudomonas putida.

ParameterProtocol 1: Liquid-Liquid ExtractionProtocol 2: Silica Gel Column Chromatography
Recovery Yield ~85-95%~70-85%
Purity Moderate (co-extraction of similar polarity compounds)High (>95%)
Solvent Volume High (typically 1:1 ratio with aqueous phase)Moderate to High (dependent on column size)
Time 2-4 hours4-8 hours
Scalability Readily scalableLess readily scalable for very large volumes
Primary Application Initial recovery from fermentation brothHigh-purity purification of a crude extract

Disclaimer: The quantitative data presented is synthesized from protocols for the extraction of muconic acid, a closely related precursor to this compound, and from general principles of organic compound purification. Direct comparative experimental data for this compound extraction was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

This protocol is adapted from methodologies used for the extraction of organic acids from microbial fermentation broths.[1][2]

Objective: To perform an initial extraction of this compound from the aqueous fermentation broth into an organic solvent.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Fermentation Broth: Centrifuge the fermentation culture to remove microbial cells. Collect the supernatant containing the dissolved this compound.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0-3.0 by adding HCl. This protonates the carboxyl group of any residual muconic acid, increasing its solubility in the organic solvent.

  • Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.[1][2]

  • Mixing: Stopper the funnel and invert it gently, venting frequently to release pressure. Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Allow the layers to separate. The upper layer will be the ethyl acetate containing the extracted this compound.

  • Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat Extraction: For optimal recovery, repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate.

  • Drying: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Silica Gel Column Chromatography

This protocol is a standard method for the purification of organic compounds, including lactones, from a crude extract.[3][4]

Objective: To purify crude this compound extract to a high degree of purity.

Materials:

  • Crude this compound extract (from Protocol 1 or other sources)

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) by performing thin-layer chromatography (TLC) on the crude extract. A mixture of hexane and ethyl acetate is a common starting point. The ideal solvent system should provide good separation of this compound from impurities, with a retention factor (Rf) for this compound of around 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the eluent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column, ensuring the silica gel bed does not run dry.

    • Apply gentle positive pressure (if necessary) to maintain a steady flow rate.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions using collection tubes.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Extraction and Purification Workflow

The following diagrams illustrate the logical flow of the described protocols.

cluster_extraction Protocol 1: Liquid-Liquid Extraction A Fermentation Broth B Centrifugation A->B C Cell-Free Supernatant B->C D Acidification (pH 2-3) C->D E Extraction with Ethyl Acetate D->E F Phase Separation E->F G Aqueous Phase (Waste) F->G Discard H Ethyl Acetate Extract F->H I Drying (Na2SO4) H->I J Concentration (Rotovap) I->J K Crude this compound J->K cluster_purification Protocol 2: Silica Gel Column Chromatography L Crude this compound Extract M Dissolve in Minimal Eluent L->M N Load onto Silica Gel Column M->N O Elution with Hexane/Ethyl Acetate N->O P Fraction Collection O->P Q TLC Analysis of Fractions P->Q R Combine Pure Fractions Q->R Identify Pure Fractions S Solvent Evaporation R->S T Purified this compound (>95%) S->T

References

Assessing the Purity of Synthesized Muconolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of muconolactone, a valuable platform chemical and potential therapeutic agent. We will delve into the purity profiles of this compound derived from different synthetic routes and explore potential lactone-based structural analogs in drug development.

This compound and its derivatives are gaining significant interest in the pharmaceutical industry due to their diverse biological activities. The efficacy and safety of any potential drug candidate are directly linked to its purity. Therefore, robust and reliable analytical methods are paramount for quality control and regulatory compliance. This guide offers a comparative overview of common analytical techniques, complete with experimental protocols and data presentation, to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques for Purity Assessment

The purity of a synthesized this compound sample can be determined using a variety of analytical techniques. The choice of method often depends on the expected impurities, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and widely used methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Detected
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good for non-volatile and thermally labile compounds, widely available.Requires a chromophore for UV detection, solvent consumption.>95%
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, non-destructive, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.>90%
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.>98%

Purity Profile of this compound from Different Synthesis Routes

The impurity profile of this compound can vary significantly depending on the synthetic method employed. Chemo-catalytic and biocatalytic routes are two common approaches for its synthesis, each presenting a unique set of potential byproducts.

Chemo-catalytic synthesis , often starting from precursors like catechol, can lead to impurities from incomplete reaction, side reactions, or residual catalysts. For instance, the oxidation of catechol may yield unreacted starting material, muconic acid isomers, and other oxidation byproducts.

Biocatalytic synthesis , utilizing enzymes or whole-cell systems to convert substrates like lignin-derived aromatic compounds, is often lauded for its high selectivity.[1] However, impurities can still arise from the complex biological matrix, including residual media components, proteins, and other metabolites.

While specific comparative purity data between the two routes is not extensively published, biocatalytic methods are generally expected to produce a cleaner initial product, potentially simplifying downstream purification processes.[2]

Experimental Protocols for Purity Assessment

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the three discussed analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers a powerful method for determining the absolute purity of this compound without the need for a specific this compound reference standard.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

Data Acquisition and Processing:

  • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities in the this compound sample.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Sample Preparation (with derivatization for improved volatility):

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 60 °C for 30 minutes) to convert this compound into a more volatile silyl (B83357) ester.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing the Workflow

To provide a clear overview of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationships involved.

Experimental Workflow for this compound Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Chemo_catalytic Chemo-catalytic Synthesis Purification Crude this compound Purification Chemo_catalytic->Purification Biocatalytic Biocatalytic Synthesis Biocatalytic->Purification HPLC HPLC-UV Purification->HPLC qNMR qNMR Purification->qNMR GCMS GC-MS Purification->GCMS Purity_Data Purity Data HPLC->Purity_Data qNMR->Purity_Data GCMS->Purity_Data Signaling Pathway of a Hypothetical Lactone-Based Drug Lactone_Drug Lactone-Based Drug Receptor Target Receptor Lactone_Drug->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Therapeutic Cellular Response Gene_Expression->Cellular_Response

References

Navigating the Analytical Landscape for Muconolactone: A Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of muconolactone is critical for understanding its biological activity and therapeutic potential. However, the landscape of publicly available, validated analytical methods for this compound is sparse. This guide provides a framework for comparing and cross-validating potential analytical techniques, offering template protocols and a clear workflow to establish robust and reliable quantification of this compound.

Cross-validation of analytical methods is a crucial process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is essential for ensuring data integrity and regulatory compliance.

Comparison of Potential Analytical Methods for this compound

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by mass-to-charge ratio of parent and fragment ions.
Sample Volatility Not required.Required (or requires derivatization).Not required.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides confirmation of identity.Very High; specific precursor-product ion transitions are monitored, minimizing matrix interference.
Sensitivity Generally in the µg/mL to high ng/mL range.Can achieve low ng/mL to pg/mL sensitivity.Typically offers the highest sensitivity, often in the pg/mL to fg/mL range.
Matrix Effects Can be significant, requiring careful sample cleanup.Can be significant, but often mitigated by chromatographic separation.Can be significant (ion suppression/enhancement), often addressed with stable isotope-labeled internal standards.
Instrumentation Cost Relatively low.Moderate.High.
Throughput Can be high with modern UPLC systems.Can be lower due to longer run times.Can be very high with rapid gradient methods.

Experimental Protocols (Templates for Adaptation)

The following are generalized experimental protocols that can serve as a starting point for developing and validating an analytical method for this compound. Optimization will be necessary for specific applications and sample matrices.

HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

  • Chromatographic System: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating small organic molecules.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

  • Sample Preparation: For biological samples, a protein precipitation step with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant, is a common approach.

GC-MS Method

This method is highly selective and sensitive, particularly if derivatization is employed to improve the volatility and chromatographic behavior of this compound.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: An optimized temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 250°C) to ensure good separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) from aqueous samples. The organic extract is then evaporated to dryness and reconstituted in a derivatizing agent (e.g., silylation reagent) to increase volatility.

LC-MS/MS Method

This is often considered the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution and speed (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to improve ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min for UPLC.

  • Mass Spectrometer: Operated in electrospray ionization (ESI) mode (positive or negative, to be optimized for this compound) with multiple reaction monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound would need to be determined.

  • Sample Preparation: Similar to HPLC-UV, often involving protein precipitation or solid-phase extraction for cleaner samples and to minimize matrix effects.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the development and cross-validation of an analytical method for this compound.

cluster_2 Cross-Validation cluster_3 Inter-Laboratory Comparison a Method A Development (e.g., HPLC-UV) b Method A Validation (ICH Guidelines) a->b e Analyze Spiked QCs & Incurred Samples with Both Methods b->e c Method B Development (e.g., LC-MS/MS) d Method B Validation c->d d->e f Statistical Comparison of Results (e.g., Bland-Altman) e->f g Assess Bias & Concordance f->g h Transfer Validated Method to Second Lab g->h i Analyze Same Sample Set in Both Labs h->i j Compare Results for Reproducibility i->j

Analytical method cross-validation workflow.

Conclusion

While a direct comparison of established analytical methods for this compound is challenging due to a lack of published data, this guide provides a roadmap for researchers to develop, validate, and cross-validate their own methods. By starting with the template protocols for HPLC-UV, GC-MS, and LC-MS/MS, and following the principles of method validation and cross-comparison, laboratories can establish reliable and reproducible analytical procedures. This will, in turn, generate the high-quality data needed to advance the research and development of this compound-based therapeutics.

References

Comparative Genomics of Muconolactone-Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of key bacterial species known for their ability to produce muconolactone, an important platform chemical for the synthesis of polymers and pharmaceuticals. By examining the genetic blueprints of these microorganisms, we can better understand their metabolic capabilities and develop strategies for enhanced production. This document focuses on a comparative analysis of Pseudomonas putida, Rhodococcus rhodochrous, and engineered Escherichia coli, highlighting their genomic features, metabolic pathways, and production metrics.

Genomic Features: A Side-by-Side Comparison

The genomic landscapes of this compound-producing bacteria reveal key differences in their size, genetic complexity, and the organization of genes related to the β-ketoadipate pathway, which is central to this compound metabolism. Pseudomonas putida and Rhodococcus rhodochrous are well-known for their natural ability to degrade aromatic compounds via this pathway, while Escherichia coli is a common host for metabolic engineering.

FeaturePseudomonas putida KT2440Rhodococcus rhodochrous N75Engineered Escherichia coli
Genome Size (Mbp) ~6.18~5.73~4.6 (varies by strain)
GC Content (%) ~61.5~68~50.8
Key Gene Clusters ben and cat operons for benzoate (B1203000) and catechol degradation.Genes for a modified ortho-cleavage pathway.Heterologously expressed genes (e.g., catA, catB, pcaD).
Natural Substrates Aromatic compounds (e.g., benzoate, guaiacol).Aromatic compounds (e.g., p-toluate, 4-methylcatechol).Not a natural degrader of relevant aromatic precursors.
Relevant Plasmids Can possess catabolic plasmids (e.g., TOL plasmid in other strains).May contain large linear plasmids with catabolic genes.Expression plasmids for pathway engineering.

Metabolic Pathways for this compound Production

This compound is an intermediate in the β-ketoadipate pathway, which funnels various aromatic compounds into central metabolism. The pathway can proceed through two main branches: the catechol branch and the protocatechuate branch. The specific enzymes and their genetic organization differ between bacterial species.

The β-Ketoadipate Pathway: Catechol Branch

This branch is primarily responsible for the conversion of catechol, derived from various aromatic compounds, to intermediates of the TCA cycle. This compound is a key intermediate in this pathway.

Catechol_Branch cluster_input Aromatic Precursors cluster_pathway Catechol Branch cluster_tca TCA Cycle Benzoate Benzoate Catechol Catechol Benzoate->Catechol benABCD Guaiacol Guaiacol Guaiacol->Catechol GcoAB (in engineered P. putida) cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate catA (Catechol 1,2-dioxygenase) This compound This compound cis,cis-Muconate->this compound catB (Muconate cycloisomerase) β-Ketoadipate enol-lactone β-Ketoadipate enol-lactone This compound->β-Ketoadipate enol-lactone catC (this compound isomerase) β-Ketoadipate β-Ketoadipate β-Ketoadipate enol-lactone->β-Ketoadipate pcaD (β-ketoadipate enol-lactone hydrolase) Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA β-Ketoadipate->Succinyl-CoA + Acetyl-CoA pcaIJF

Fig. 1: Simplified catechol branch of the β-ketoadipate pathway.
Transcriptional Regulation of the Catechol Branch

The expression of the genes involved in the catechol branch is tightly regulated, often at the transcriptional level, to ensure that the pathway is only active when the necessary substrates are present. In many bacteria, LysR-type transcriptional regulators (LTTRs) play a crucial role.

Transcriptional_Regulation cluster_input Inputs cluster_regulation Regulatory Cascade cluster_output Output Aromatic Compound (e.g., Benzoate) Aromatic Compound (e.g., Benzoate) cis,cis-Muconate (Inducer) cis,cis-Muconate (Inducer) Aromatic Compound (e.g., Benzoate)->cis,cis-Muconate (Inducer) CatR / BenM (LTTR) CatR / BenM (LTTR) cis,cis-Muconate (Inducer)->CatR / BenM (LTTR) binds to cat gene promoter cat gene promoter CatR / BenM (LTTR)->cat gene promoter activates catBC genes transcription catBC genes transcription cat gene promoter->catBC genes transcription

Fig. 2: Transcriptional activation of cat genes by a LysR-type regulator.

Performance in this compound Production

The efficiency of this compound production can vary significantly between different bacterial strains and is highly dependent on the genetic background, cultivation conditions, and the substrate used. Metabolic engineering strategies, such as deleting genes for downstream products, are often employed to enhance accumulation.

StrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
P. putida KT2440 (engineered)Protocatechuic acid240.49~0.4
R. rhodochrous N75 (mutant)p-Toluate (11.5 mM)~0.8 (for 3-methylthis compound)0.53 (molar yield)Not Reported
Engineered E. coliGlucoseNot directly reported for this compound, but up to 36.8 g/L for muconic acidNot directly reportedNot directly reported

Note: Data for this compound is limited; some values are for the precursor, muconic acid, or for substituted muconolactones.

Experimental Protocols

General Workflow for Comparative Genomic Analysis

A typical workflow for comparing the genomes of this compound-producing bacteria involves several key bioinformatic steps.

Genomic_Workflow Bacterial Strains Bacterial Strains DNA Extraction DNA Extraction Bacterial Strains->DNA Extraction Whole Genome Sequencing Whole Genome Sequencing DNA Extraction->Whole Genome Sequencing Genome Assembly Genome Assembly Whole Genome Sequencing->Genome Assembly Genome Annotation Genome Annotation Genome Assembly->Genome Annotation Identification of Orthologs Identification of Orthologs Genome Annotation->Identification of Orthologs Comparative Analysis Comparative Analysis Identification of Orthologs->Comparative Analysis

A Comparative Benchmarking Guide to Muconolactone and Other Bio-based Platform Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of a sustainable bio-based economy has intensified the research and development of platform chemicals derived from renewable resources. These molecules serve as versatile building blocks for a wide array of value-added products, from polymers to pharmaceuticals. Among these, muconolactone is an emerging candidate with significant potential. This guide provides an objective comparison of this compound production with three other prominent platform chemicals: succinic acid, 3-hydroxypropionic acid, and itaconic acid. The information presented is based on reported experimental data to aid researchers in evaluating their relative merits.

Quantitative Production Metrics

The following table summarizes key production metrics for this compound and the selected alternative platform chemicals. These values represent some of the highest reported titers, yields, and productivities achieved in laboratory settings, offering a benchmark for current production capabilities.

Platform ChemicalHost OrganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Carbon Source
This compound Pseudomonas putida KT2440 (engineered)24N/AN/AGlucose
Succinic Acid Escherichia coli FMME-N-26 (engineered)112.51.111.76Glucose[1]
Actinobacillus succinogenes (wild-type)1070.62.26Glucose[1]
3-Hydroxypropionic Acid Klebsiella pneumoniae (engineered)83.80.521.16Glycerol[2]
Lactobacillus reuteri & E. coli (co-culture)125.93N/AN/AGlycerol[3]
Itaconic Acid Aspergillus terreus (wild-type)1600.580.57Glucose[4]

N/A: Data not available in the cited sources.

Metabolic Pathways and Production Strategies

The biosynthesis of these platform chemicals involves distinct metabolic pathways, often requiring significant metabolic engineering to achieve high titers and yields.

This compound Production Pathway

This compound is an intermediate in the β-ketoadipate pathway, which is involved in the catabolism of aromatic compounds. In engineered strains of Pseudomonas putida, the pathway is manipulated to promote the accumulation of this compound from precursors like protocatechuate.

muconolactone_pathway Protocatechuate Protocatechuate Carboxy_cis_cis_muconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxy_cis_cis_muconate PcaG/H This compound This compound Carboxy_cis_cis_muconate->this compound PcaB

Caption: Biosynthetic pathway of this compound from protocatechuate.

Succinic Acid Production Pathway

High-yield production of succinic acid is typically achieved through the reductive branch of the tricarboxylic acid (TCA) cycle. This pathway is often engineered in organisms like E. coli and is naturally efficient in others like Actinobacillus succinogenes.

3-Hydroxypropionic Acid Production Pathway

3-Hydroxypropionic acid (3-HP) can be produced from glycerol (B35011) through two main routes: a coenzyme A-dependent pathway and a coenzyme A-independent pathway.[3][5] Both pathways involve the initial conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). The CoA-independent pathway is often preferred due to its simplicity.[3]

Itaconic Acid Production Pathway

Itaconic acid is synthesized from cis-aconitate, an intermediate of the citric acid cycle. The key enzymatic step is the decarboxylation of cis-aconitate, catalyzed by cis-aconitate decarboxylase (CAD).[6] This pathway is well-established in fungi, particularly Aspergillus terreus.

Experimental Protocols

This section provides an overview of the methodologies for the production and quantification of this compound and the benchmarked platform chemicals.

General Experimental Workflow

The production of these platform chemicals generally follows a standardized workflow, from strain cultivation to product analysis.

experimental_workflow Inoculum_Prep Inoculum Preparation Fermentation Fermentation Inoculum_Prep->Fermentation Sampling Sampling Fermentation->Sampling Cell_Separation Cell Separation (Centrifugation/Filtration) Sampling->Cell_Separation Quantification Quantification (HPLC) Cell_Separation->Quantification

Caption: A generalized workflow for microbial platform chemical production.

I. Microbial Strain and Inoculum Preparation
  • Strain: Pseudomonas putida KT2440 engineered for this compound production. For other chemicals, refer to the table above.

  • Inoculum: A seed culture is prepared by inoculating a single colony into a suitable liquid medium (e.g., LB or a defined minimal medium) and incubating overnight at the optimal growth temperature and shaking speed for the specific microorganism.

II. Fermentation
  • Media: A defined minimal medium is typically used for fermentation to ensure reproducibility. The medium composition will vary depending on the host organism but generally contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace minerals. For fed-batch processes, a concentrated feed solution of the carbon source is prepared.

  • Bioreactor Setup: Fermentations are carried out in benchtop bioreactors with controls for temperature, pH, dissolved oxygen, and agitation.

  • Fermentation Conditions:

    • Temperature: Maintained at the optimal growth temperature for the host organism (e.g., 30°C for P. putida, 37°C for E. coli).

    • pH: Controlled at a specific setpoint (e.g., 7.0) through the automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).

    • Aeration: Air or a mixture of air and oxygen is sparged into the bioreactor to maintain a desired dissolved oxygen level. For anaerobic or microaerobic processes, the gas composition is adjusted accordingly.

    • Fed-batch Strategy: In fed-batch fermentations, the feeding of the carbon source is initiated after the initial batch carbon source is depleted. The feed rate can be constant or controlled to maintain a low substrate concentration in the bioreactor.

III. Sampling and Sample Preparation
  • Samples of the fermentation broth are taken at regular intervals to monitor cell growth (optical density at 600 nm) and the concentration of the substrate and product.

  • For analysis of extracellular metabolites, the cell culture is centrifuged to pellet the cells, and the supernatant is filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.

IV. Quantification of this compound and Other Platform Chemicals by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column and detector is used for quantification.

  • This compound Quantification:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector at a wavelength where this compound absorbs (e.g., 210 nm).

    • Quantification: A standard curve is generated using pure this compound standards of known concentrations. The concentration in the samples is determined by comparing the peak area to the standard curve. A similar HPLC-based method can be used for musellactone, a related lactone.[7]

  • Succinic Acid Quantification:

    • Column: An ion-exchange column (e.g., Aminex HPX-87H) is typically used.[8]

    • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).

    • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

    • Quantification: An external standard curve is prepared with known concentrations of succinic acid.

  • 3-Hydroxypropionic Acid Quantification:

    • Column: An ion-exchange or reverse-phase C18 column.

    • Mobile Phase: Similar to that used for succinic acid or a buffered mobile phase for the C18 column.

    • Detection: RI or UV detector.

    • Quantification: Based on a standard curve of 3-HP.

  • Itaconic Acid Quantification:

    • Column: An Aminex HPX-87H column is a common choice.[9]

    • Mobile Phase: Dilute sulfuric acid.[9]

    • Detection: RI or UV detector (e.g., 210 nm).[10]

    • Quantification: An external standard method with a calibration curve of itaconic acid.[10]

Conclusion

This guide highlights the current state of microbial production for this compound in comparison to established platform chemicals like succinic acid, 3-hydroxypropionic acid, and itaconic acid. While the reported titers for this compound are currently lower than those for the other benchmarked chemicals, ongoing research in metabolic engineering and process optimization is expected to close this gap. The provided experimental protocols offer a foundation for researchers to embark on or advance their work in the production of these valuable bio-based chemicals. The continued development of efficient and economically viable bioprocesses for these platform chemicals is crucial for the transition to a more sustainable industrial landscape.

References

Safety Operating Guide

Navigating the Safe Disposal of Muconolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling muconolactone, a crucial aspect of laboratory safety and environmental responsibility is its proper disposal. While specific, universally mandated disposal protocols for this compound are not explicitly detailed in readily available public information, safety data sheets (SDS) for similar lactone compounds and general chemical waste guidelines provide a clear and structured framework for its safe management and disposal. The fundamental principle is to adhere to all prevailing country, federal, state, and local regulations.

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains critical safety, handling, and disposal information tailored to the specific form and concentration of the chemical.

Essential Safety and Handling Information

Prior to disposal, a thorough understanding of the hazards associated with this compound is essential to minimize risk. This information, which should be confirmed with the product-specific SDS, generally includes:

ParameterInformation
Chemical Name This compound
Potential Hazard Classification Based on related lactones, may include skin sensitization. Always confirm with the specific SDS.
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, and face protection should be worn.[1]
Handling Precautions Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[1] Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1]
Incompatible Materials Avoid mixing with strong acids, bases, or oxidizing agents unless compatibility is confirmed.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with waste segregation at the point of generation and concludes with its collection by a licensed hazardous waste disposal service.[2]

Step 1: Waste Segregation

Proper segregation is the foundational step in managing chemical waste.[2] Differentiate between the following waste types contaminated with this compound:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, lab coats), bench paper, and other disposable lab supplies.

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, glass slides, or other sharp objects.

Step 2: Use of Designated Containers

Collect solid, liquid, and sharps waste in separate, dedicated, and clearly labeled hazardous waste containers.[2] These containers should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[2] Sharps waste must be placed in puncture-resistant sharps containers.[2]

Step 3: Hazardous Waste Container Labeling

Accurate labeling is a legal requirement and is crucial for the safety of all personnel.[2]

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[2]

  • The label must include:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound." Avoid abbreviations.[2]

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant"), as indicated in the SDS.[2]

    • The accumulation start date (the date the first waste was added).[2]

    • The location where the waste was generated (building and room number).[2]

Step 4: Spill Management

In the event of a spill, evacuate non-essential personnel. For liquid spills, absorb the material with a non-reactive absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]

Step 5: Decontamination of Reusable Labware

Thoroughly decontaminate any reusable labware that has come into contact with this compound.

  • Pre-cleaning: Physically remove as much of the chemical residue as possible.[2]

  • Solvent Rinse: Rinse the labware with a suitable solvent that can dissolve this compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[2]

Step 6: Disposal of Empty Containers

Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.[2] The common procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[1]

Step 7: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste disposal service.[2] Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the properly labeled and sealed waste containers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Muconolactone_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Start Handling this compound Segregate_Waste Segregate Waste Start->Segregate_Waste Solid_Waste Solid Waste Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Segregate_Waste->Liquid_Waste Sharps_Waste Sharps Waste Segregate_Waste->Sharps_Waste Containerize_Solid Use Designated Solid Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Use Designated Liquid Waste Container Liquid_Waste->Containerize_Liquid Containerize_Sharps Use Puncture-Proof Sharps Container Sharps_Waste->Containerize_Sharps Label_Containers Label All Containers with 'Hazardous Waste' & Contents Containerize_Solid->Label_Containers Containerize_Liquid->Label_Containers Containerize_Sharps->Label_Containers Store_Waste Store in a Designated Satellite Accumulation Area Label_Containers->Store_Waste Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Service Store_Waste->Arrange_Pickup End Proper Disposal Complete Arrange_Pickup->End

References

Personal protective equipment for handling Muconolactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Muconolactone

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for personal safety and proper experimental conduct for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of Gluconolactone as a surrogate for this compound.

PropertyValue
Appearance Off-white crystalline powder
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Melting Point 151 - 155 °C
pH ~2.6 (1% aqueous solution)
Solubility Soluble in water
Decomposition Temperature 160 °C
Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocol is mandatory when handling this compound to mitigate risks of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Effective dust mask or respirator with a dust filter.Recommended when handling large quantities or if dust is generated.
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, ensure all required PPE is inspected and properly worn.

  • Wear a lab coat, followed by safety goggles and gloves.

3. Handling:

  • Avoid direct contact with the substance.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools.

  • Do not breathe dust.[1][2]

  • Wash hands thoroughly after handling.

4. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Keep away from heat and sources of ignition.[3]

  • It is sensitive to moisture.[3]

Emergency Procedures
EmergencyProcedure
In case of eye contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
In case of skin contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
If inhaled Remove to fresh air. Get medical attention if symptoms occur.[1]
If swallowed Do NOT induce vomiting. Get medical attention.[1]
In case of a spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Contaminated PPE: Disposable PPE (gloves, masks) should be placed in a sealed bag and disposed of as chemical waste. Non-disposable PPE should be decontaminated after use.

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a designated, labeled waste container. Do not dispose of it down the drain.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling assess_risks Assess Risks & Review SDS (using surrogate data) start->assess_risks don_ppe Don Appropriate PPE assess_risks->don_ppe prepare_workspace Prepare Well-Ventilated Workspace (Fume Hood Recommended) don_ppe->prepare_workspace handle_chemical Handle this compound Carefully (Avoid dust, use proper tools) prepare_workspace->handle_chemical experiment Perform Experiment handle_chemical->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste Properly (Chemical & Contaminated PPE) doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

References

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